7-methylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSAIPZPYEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317594 | |
| Record name | 7-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-40-5 | |
| Record name | 75844-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Methylquinazolin-4(3H)-one from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-methylquinazolin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary focus of this document is the practical and efficient synthesis of this target molecule, starting from the readily available precursor, 4-methylanthranilic acid. This guide will delve into the underlying chemical principles, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and offer insights into the reaction mechanism and potential challenges. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the synthesis of quinazolinone derivatives and the development of novel therapeutic agents.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry.[1] The 4(3H)-quinazolinone core is a key structural motif found in numerous compounds exhibiting a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of their biological activity, making them attractive targets for drug discovery programs. The 7-methyl substituent, in particular, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
The synthesis of the quinazolinone ring system has been a subject of extensive research, with numerous synthetic strategies being developed. A common and straightforward approach involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source. The Niementowski quinazoline synthesis, which utilizes amides for this purpose, is a classic and widely employed method.[2] This guide will focus on the application of this reaction for the specific synthesis of this compound.
The Synthetic Pathway: From 4-Methylanthranilic Acid to this compound
The most direct and efficient route for the synthesis of this compound involves the reaction of 4-methylanthranilic acid with formamide. This reaction is a variation of the well-established Niementowski quinazoline synthesis.[2][3] Formamide serves a dual role in this transformation, acting as both a reactant that provides the C2 carbon and N3 nitrogen of the quinazolinone ring, and as a high-boiling solvent.
The overall reaction is a cyclocondensation process that proceeds through the formation of an intermediate N-formyl-4-methylanthranilic acid, which subsequently undergoes intramolecular cyclization and dehydration to yield the final product.
Reaction Mechanism
The mechanism of the Niementowski reaction between 4-methylanthranilic acid and formamide can be described in the following key steps:
-
N-Formylation: The reaction is initiated by the nucleophilic attack of the amino group of 4-methylanthranilic acid on the carbonyl carbon of formamide. This results in the formation of a tetrahedral intermediate which then eliminates a molecule of ammonia to yield N-formyl-4-methylanthranilic acid.
-
Intramolecular Cyclization: Under the high-temperature conditions of the reaction, the carboxylic acid group of the N-formyl intermediate is activated. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carboxylic acid derivative (such as an acylium ion or a mixed anhydride formed in situ) to form a six-membered ring intermediate.
-
Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate to afford the aromatic this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound using both conventional heating and microwave-assisted techniques.
Materials and Reagents
-
4-Methylanthranilic acid
-
Formamide
-
Methanol or Ethanol (for recrystallization)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Microwave reactor (for the microwave-assisted method)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol 1: Conventional Heating Method
This protocol is based on the traditional Niementowski reaction conditions and is a reliable method for producing the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methylanthranilic acid and formamide. A molar ratio of 1:4 to 1:5 (4-methylanthranilic acid:formamide) is recommended.[4]
-
Heating: Heat the reaction mixture in an oil bath or with a heating mantle to a temperature of 130-160°C.[1][4]
-
Reaction Time: Maintain the temperature and continue stirring for 2-8 hours. The progress of the reaction can be monitored by TLC.[1][4]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Isolation: Pour the cooled reaction mixture into cold water or onto crushed ice to precipitate the product fully. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid thoroughly with cold water to remove any residual formamide. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.
Protocol 2: Microwave-Assisted Method
The use of microwave irradiation can significantly reduce the reaction time and often leads to improved yields, aligning with the principles of green chemistry.[2][5]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-methylanthranilic acid and formamide (1:5 molar ratio is a good starting point).[5]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture. Typical conditions involve heating to 150-170°C for a few minutes.[1] The optimal time and power settings may vary depending on the specific microwave reactor used.
-
Work-up and Purification: Following the completion of the reaction (monitored by TLC), the work-up and purification steps are identical to those described in the conventional heating method (steps 4-6).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of quinazolin-4(3H)-one, which can be used as a reference for the synthesis of its 7-methyl derivative.
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:4 | 130-135 | 2 hours | 96 | [4] |
| Conventional Heating | 1:5 | 150-160 | 8 hours | 61 | [5] |
| Microwave Irradiation | 1:5 | 170 | a few minutes | 87 | [1][5] |
Characterization of this compound
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available. For 3-benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one, the melting point is reported as 184–186 °C.[6][7]
-
1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinazolinone ring system and the methyl group. The methyl group at the 7-position is expected to appear as a singlet in the range of δ 2.3-2.5 ppm.[6][7]
-
13C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The methyl carbon should appear at approximately δ 22 ppm.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the quinazolinone ring. The C=O stretch is typically observed around 1680 cm-1.[6][7]
Conclusion
This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of this compound from 4-methylanthranilic acid. By leveraging the Niementowski reaction with formamide, this valuable quinazolinone derivative can be synthesized using both conventional heating and microwave-assisted methods. The detailed experimental protocols, mechanistic insights, and characterization guidelines provided herein are intended to empower researchers in their efforts to synthesize this and other related quinazolinone compounds for applications in drug discovery and development. The simplicity of the reaction and the availability of the starting materials make this a practical approach for accessing this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. generis-publishing.com [generis-publishing.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 7-Methylquinazolin-4(3H)-one: A Comprehensive Guide for Researchers
An In-depth Technical Guide for the Structural Elucidation of a Key Heterocyclic Scaffold
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 7-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural verification and characterization of this molecule. Beyond a mere presentation of data, this guide delves into the rationale behind experimental choices, provides detailed methodologies for data acquisition, and offers a thorough interpretation of the spectral features, all grounded in established scientific principles.
Introduction: The Significance of the Quinazolinone Core
Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent therapeutic agents. This compound serves as a key intermediate and a fundamental building block in the synthesis of more complex molecules. Accurate and unambiguous structural characterization is therefore a critical first step in any research and development pipeline involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the precise mapping of the molecular skeleton and the relative orientation of its constituent parts.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
¹H NMR Spectral Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | s | 1H | H2 | Proton on an imine carbon, deshielded. |
| ~7.9 | d | 1H | H5 | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~7.4 | s | 1H | H8 | Aromatic proton with no adjacent protons, appears as a singlet. |
| ~7.2 | d | 1H | H6 | Aromatic proton coupled to H5. |
| ~2.4 | s | 3H | -CH₃ | Methyl protons, singlet due to no adjacent protons. |
| ~12.1 | br s | 1H | N-H | Amide proton, typically broad and may be exchangeable with D₂O. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. As with the proton data, the following is a predicted spectrum based on published data for similar structures.[3][4]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C4 | Carbonyl carbon, highly deshielded. |
| ~154 | C2 | Imine carbon. |
| ~149 | C8a | Quaternary carbon in the aromatic ring, adjacent to nitrogen. |
| ~145 | C7 | Aromatic carbon attached to the methyl group. |
| ~134 | C5 | Aromatic methine carbon. |
| ~126 | C6 | Aromatic methine carbon. |
| ~125 | C8 | Aromatic methine carbon. |
| ~120 | C4a | Quaternary carbon in the aromatic ring. |
| ~21 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3000 | N-H stretching | Amide (N-H) |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~2950-2850 | C-H stretching | Methyl C-H |
| ~1680-1660 | C=O stretching | Amide carbonyl |
| ~1620-1580 | C=N stretching | Imine |
| ~1600, ~1480 | C=C stretching | Aromatic ring |
The strong absorption band around 1670 cm⁻¹ is a hallmark of the quinazolinone core, corresponding to the C=O stretching vibration of the cyclic amide. The presence of a broad band in the 3200-3000 cm⁻¹ region is indicative of the N-H group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Method (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is vaporized and then bombarded with a high-energy electron beam.
-
This causes the molecule to ionize and fragment.
-
The resulting ions are separated based on their mass-to-charge ratio and detected.
Mass Spectrum Data and Interpretation
For this compound (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol .
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak at m/z = 160, corresponding to the intact molecular ion.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinazolinones may involve the loss of CO, HCN, or cleavage of the heterocyclic ring. The presence of a peak corresponding to the tolyl cation (m/z = 91) could also be anticipated due to the methyl-substituted benzene ring.
Workflow and Data Integration
The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.
Figure 1. A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data derived from NMR, IR, and MS provide a comprehensive and unambiguous structural characterization of this compound. The combination of these techniques allows for the confirmation of the molecular formula, the identification of key functional groups, and the detailed mapping of the atomic connectivity. This guide serves as a foundational resource for researchers, providing not only the expected spectral data but also the underlying principles and practical considerations for its acquisition and interpretation. A thorough understanding of this spectroscopic blueprint is essential for ensuring the quality and integrity of research and development efforts that utilize this important heterocyclic scaffold.
References
- 1. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 7-Methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4(3H)-one core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides an in-depth analysis of the solid-state architecture of 7-methylquinazolin-4(3H)-one, a representative member of this vital class of heterocyclic compounds. While a definitive crystal structure for this specific molecule is not publicly available, this paper will leverage crystallographic data from closely related analogs, such as 2,3-dimethylquinazolin-4(3H)-one, to elucidate its probable structural characteristics. We will explore its synthesis, delve into a detailed examination of its anticipated molecular geometry and intermolecular interactions, and provide a standardized protocol for its crystallographic analysis. This comprehensive overview aims to equip researchers with the foundational knowledge necessary for the rational design of novel quinazolinone-based therapeutics.
Introduction: The Quinazolinone Scaffold in Drug Discovery
The quinazolin-4(3H)-one ring system is a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological activities, including anticancer[2][3][4], antibacterial[5][6][7], and anti-inflammatory properties. Their therapeutic efficacy is intimately linked to their three-dimensional structure and the specific interactions they form with their biological targets. A thorough understanding of their solid-state conformation is therefore paramount for structure-based drug design and the development of new chemical entities with improved potency and selectivity.
This guide focuses on this compound, a simple yet representative member of this family. The introduction of a methyl group at the 7-position can significantly influence the molecule's electronic properties and steric profile, thereby modulating its biological activity. By examining its likely crystal structure, we can gain valuable insights into the subtle interplay of forces that govern its molecular recognition and biological function.
Synthesis of this compound
The synthesis of quinazolin-4(3H)-one derivatives is well-established, with several efficient methods available.[8][9] A common and effective route to this compound involves the condensation of N-acetyl-4-methylanthranilic acid with an appropriate nitrogen source, such as ammonium chloride.[10]
Experimental Protocol: Synthesis of this compound
Materials:
-
N-acetyl-4-methylanthranilic acid
-
Ammonium chloride
-
Sand
-
Deionized water
-
Ethanol
Procedure:
-
Combine N-acetyl-4-methylanthranilic acid and ammonium chloride in a round-bottom flask.
-
Heat the mixture in a sand bath at 225-230°C for 4 hours.[10]
-
Cool the reaction mixture to room temperature and treat with boiling water.
-
Filter the hot mixture and adjust the pH of the filtrate to 7-9.
-
Allow the solution to stand at room temperature to facilitate precipitation.
-
Collect the precipitate by filtration, wash with distilled water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Rationale: This method provides a straightforward and high-yielding pathway to the desired product. The high temperature facilitates the cyclization and dehydration steps necessary for the formation of the quinazolinone ring. The subsequent pH adjustment and recrystallization are crucial for isolating and purifying the final compound.
Unveiling the Crystal Architecture: A Comparative Analysis
While the specific crystal structure of this compound has not been reported, we can infer its key structural features by examining the crystallographic data of the closely related molecule, 2,3-dimethylquinazolin-4(3H)-one.[11][12]
Molecular Geometry
The quinazolinone ring system is expected to be essentially planar, a feature observed in the crystal structure of 2,3-dimethylquinazolin-4(3H)-one where the non-hydrogen atoms are nearly coplanar.[11] This planarity arises from the sp2 hybridization of the constituent atoms and the delocalization of π-electrons across the fused ring system. The bond lengths and angles within the this compound molecule are anticipated to be within the normal ranges for similar organic compounds.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state packing of quinazolinone derivatives is primarily governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking.[11][13]
-
Hydrogen Bonding: The presence of an N-H donor and a C=O acceptor in the this compound molecule strongly suggests the formation of intermolecular N-H···O hydrogen bonds. These interactions are a recurring motif in the crystal structures of related compounds, often leading to the formation of centrosymmetric dimers or extended chains.[13]
-
π-π Stacking: The planar aromatic rings of the quinazolinone core are prone to π-π stacking interactions. In the crystal structure of 2,3-dimethylquinazolin-4(3H)-one, these interactions are observed between the benzene and pyrimidine rings of adjacent molecules, with a centroid-centroid distance of 3.730(3) Å.[11] A similar arrangement is expected for this compound, contributing to the overall stability of the crystal lattice.
The 7-methyl group is not expected to significantly alter these primary interactions but may influence the overall packing efficiency and could participate in weaker C-H···π or C-H···O interactions.
Crystallographic Data for 2,3-Dimethylquinazolin-4(3H)-one[11][12]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 4.826(2) Å |
| b | 7.919(3) Å |
| c | 23.060(8) Å |
| V | 881.3(11) ų |
| Z | 4 |
| Density (calculated) | 1.313 Mg/m³ |
Experimental Workflow for Crystal Structure Determination
For researchers seeking to determine the definitive crystal structure of this compound, the following experimental workflow for single-crystal X-ray diffraction is recommended.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture thereof) is a common and effective method for obtaining diffraction-quality crystals.[11]
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Further analysis, such as Hirshfeld surface analysis, can be performed to gain deeper insights into the intermolecular interactions.[10]
Structure-Activity Relationship (SAR) Insights
The structural features of this compound have direct implications for its potential biological activity. The planar nature of the quinazolinone core allows for effective stacking interactions with aromatic residues in protein binding pockets. The hydrogen bonding capabilities of the N-H and C=O groups are crucial for anchoring the molecule to its target. The 7-methyl group, while seemingly a minor modification, can influence activity in several ways:
-
Steric Effects: The methyl group can create favorable or unfavorable steric interactions within a binding site, influencing the molecule's orientation and binding affinity.
-
Electronic Effects: The electron-donating nature of the methyl group can modulate the electronic properties of the aromatic ring, potentially affecting interactions with the target protein.
-
Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to the overall binding energy.
A detailed understanding of the crystal structure provides a static snapshot that can inform the design of more potent and selective analogs by allowing for the rational modification of these key structural features.
Conclusion
While a definitive crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of its likely solid-state architecture can be achieved through a comparative analysis of closely related analogs. This guide has provided a detailed overview of its synthesis, a predictive analysis of its molecular geometry and intermolecular interactions, and a standardized protocol for its crystallographic determination. The insights presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry, facilitating the rational design and development of the next generation of quinazolinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of the Structural Space in 4(3 H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. 2,3-Dimethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 7-Nitro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 7-Methylquinazolin-4(3H)-one in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 7-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound, alongside detailed methodologies for its empirical determination. Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide emphasizes predictive principles based on its molecular structure and provides robust experimental protocols.
Introduction: The Critical Role of Solubility in Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from initial screening and formulation to bioavailability and therapeutic efficacy. Poor solubility can be a significant impediment, leading to challenges in creating suitable dosage forms and achieving desired therapeutic outcomes.[3][4]
This compound, a derivative of the foundational quinazolinone structure, presents its own unique solubility profile that must be thoroughly understood for its successful application in research and development. This guide will delve into the factors that dictate its solubility and provide the necessary tools to quantify it.
Physicochemical Properties and Predicted Solubility
While specific experimental data for this compound is sparse, we can infer its likely solubility behavior by examining its molecular structure.
-
Molecular Structure: this compound possesses a fused heterocyclic ring system, which is largely aromatic and thus hydrophobic. The presence of a methyl group at the 7-position further contributes to its lipophilicity. However, the structure also contains a lactam group (a cyclic amide) with nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors and a nitrogen atom that can act as a hydrogen bond donor. This introduces a degree of polarity to the molecule.
-
Polarity and "Like Dissolves Like": The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] It posits that substances with similar polarities are more likely to be soluble in one another. Given the mixed hydrophobic and polar characteristics of this compound, its solubility is expected to be moderate in a range of organic solvents.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the lactam moiety of this compound, suggesting a reasonable degree of solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at dissolving a wide array of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is anticipated that this compound would exhibit good solubility in these solvents.[3][7] In fact, DMSO is a common choice for preparing concentrated stock solutions of quinazolinone derivatives for in vitro assays.[4]
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant aromatic and lipophilic character of the molecule, some solubility in nonpolar solvents is expected, although likely less than in polar aprotic solvents.
-
-
pH-Dependent Solubility: The quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be influenced by pH.[4] In acidic aqueous solutions, these nitrogen atoms can become protonated, leading to increased solubility. Conversely, in neutral or basic aqueous solutions, the compound is likely to be less soluble.[4]
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, empirical determination is essential. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask or gravimetric method.[3][7]
Detailed Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for concentration analysis, if applicable)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The goal is to have undissolved solid remaining after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh an empty, dry vial.
-
Transfer a known volume of the filtered supernatant to the pre-weighed vial.
-
Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.
-
-
Quantification (Instrumental Analysis):
-
Alternatively, the concentration of the filtered supernatant can be determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.
-
Visualizing the Experimental Workflow
Caption: Workflow for Gravimetric and Instrumental Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3][8] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the crystal lattice energy of the solid.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic study across a range of solvents with varying polarities would provide a comprehensive solubility profile.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the interactions between the solute and solvent molecules. A higher melting point can sometimes indicate a higher crystal lattice energy, which may lead to lower solubility.
Intermolecular Interactions Governing Solubility
Caption: Key Intermolecular Forces in the Dissolution Process.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is lacking, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic and some nonpolar solvents. For definitive data, the experimental protocol outlined in this guide provides a reliable and robust method for determining its equilibrium solubility. This information is indispensable for the effective design of experiments, formulation development, and the overall advancement of research involving this promising quinazolinone derivative.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cibtech.org [cibtech.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Potential Biological Activities of 7-Methylquinazolin-4(3H)-one Derivatives
Foreword
The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a specific, yet highly promising subclass: 7-methylquinazolin-4(3H)-one derivatives. The introduction of a methyl group at the 7-position of the quinazolinone ring can significantly influence the molecule's electronic and steric properties, leading to modulated biological activities. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. It is intended for researchers, scientists, and drug development professionals seeking to explore and leverage the therapeutic promise of this chemical class.
The this compound Core: A Building Block for Bioactivity
The quinazolin-4(3H)-one nucleus is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring. The versatility of this scaffold lies in the potential for substitution at various positions, most notably at positions 2, 3, 6, 7, and 8. These substitutions allow for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.[1]
The presence of a methyl group at the 7-position is of particular interest. This small, lipophilic group can enhance binding to hydrophobic pockets within target proteins and can influence the overall electronic distribution of the quinazolinone ring system, thereby modulating its reactivity and biological activity.
General Synthetic Strategies
The synthesis of this compound derivatives typically begins with a substituted anthranilic acid, in this case, 2-amino-4-methylbenzoic acid. A common and versatile method is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[2] However, a more widely employed modern approach involves a two-step process:
-
Formation of a Benzoxazinone Intermediate: 2-amino-4-methylbenzoic acid is first cyclized with an acid anhydride (e.g., acetic anhydride) to form the corresponding 2-substituted-7-methyl-4H-3,1-benzoxazin-4-one.[3][4]
-
Ring Opening and Recyclization: The benzoxazinone intermediate is then reacted with a primary amine or other nucleophile, leading to the opening of the oxazinone ring and subsequent recyclization to yield the desired 2,3,7-trisubstituted-quinazolin-4(3H)-one.
This modular approach allows for the introduction of a wide variety of substituents at both the 2- and 3-positions, facilitating the generation of diverse chemical libraries for biological screening.
Figure 1: General synthetic workflow for 2,3,7-trisubstituted-quinazolin-4(3H)-ones.
Anticancer Activity: Targeting the Proliferative Machinery
Quinazolin-4(3H)-one derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways.
Mechanisms of Anticancer Action
The anticancer effects of quinazolinone derivatives are frequently attributed to their ability to inhibit protein kinases, which are crucial for cell growth, proliferation, and survival. Notably, many quinazolinone-based drugs are tyrosine kinase inhibitors (TKIs).[6] Other reported mechanisms include:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can insert themselves into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and cell death.
Structure-Activity Relationship (SAR) for Anticancer Activity
While extensive SAR studies exist for the broader quinazolinone class, data specific to 7-methyl derivatives is more limited. However, by combining general principles with available data, key structural features influencing anticancer activity can be elucidated.
-
Substitution at Position 2: The nature of the substituent at the 2-position is critical. Aromatic and heteroaromatic rings are often favored, as they can engage in π-π stacking and hydrogen bonding interactions within the active sites of target enzymes.
-
Substitution at Position 3: The substituent at the 3-position also plays a significant role. The introduction of various substituted phenyl rings or other heterocyclic moieties can modulate the compound's lipophilicity and its ability to form key interactions with the target.
-
The Role of the 7-Methyl Group: The 7-methyl group generally enhances lipophilicity, which can improve cell membrane permeability. Its steric bulk and electronic effects can also influence the overall conformation of the molecule, potentially leading to a better fit within the target's binding pocket.
| Compound | R² | R³ | Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Chlorophenyl | Benzyl | MCF-7 | 12.84 ± 0.84 | [7] |
| 1b | 4-Chlorophenyl | Benzyl | SW480 | 10.90 ± 0.84 | [7] |
| 2a | 2,4-Dichlorophenyl | 4-Fluorobenzyl | MCF-7 | 3.8 | [8] |
| 2b | 2,4-Dichlorophenyl | 4-Fluorobenzyl | MDA-MB-231 | 6.8 | [8] |
| 3a | 4-Methoxyphenyl | - | MCF-7 | 0.20 ± 0.02 | [6] |
| 3b | 4-Methoxyphenyl | - | A2780 | 0.14 ± 0.03 | [6] |
Table 1: Anticancer Activity of Selected this compound Derivatives.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinazolin-4(3H)-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[5]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinazolinones are not as extensively studied as their anticancer effects, but several modes of action have been proposed:
-
Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The structural similarity of some quinazolinones to quinolone antibiotics suggests a similar mechanism of action.[9]
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Folate Biosynthesis: As seen with some related heterocyclic compounds, inhibition of enzymes in the folate pathway, such as dihydrofolate reductase, can be a viable antimicrobial strategy.[10]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of this compound derivatives is highly dependent on the nature and position of other substituents.
-
Lipophilicity: A crucial factor for antimicrobial activity is the ability of the compound to penetrate the microbial cell wall and membrane. The 7-methyl group contributes to the overall lipophilicity of the molecule.
-
Substituents at Positions 2 and 3: The introduction of specific aryl, heteroaryl, or aliphatic groups at these positions can significantly enhance antimicrobial potency. For instance, the presence of halogens or methoxy groups on a phenyl ring at position 2 or 3 has been shown to be beneficial.[5] The incorporation of other heterocyclic moieties, such as thiazole or pyrazole, can also lead to potent antimicrobial agents.[9]
| Compound | R² | R³ | Microorganism | MIC (µg/mL) | Reference |
| 4a | 4-Chlorophenyl | Benzyl | S. aureus | 25.6 ± 0.5 | [5] |
| 4b | 4-Chlorophenyl | Benzyl | B. subtilis | 24.3 ± 0.4 | [5] |
| 4c | 4-Chlorophenyl | Benzyl | P. aeruginosa | 30.1 ± 0.6 | [5] |
| 4d | 4-Chlorophenyl | Benzyl | E. coli | 25.1 ± 0.5 | [5] |
| 4e | 4-Chlorophenyl | Benzyl | A. fumigatus | 18.3 ± 0.6 | [5] |
| 4f | 4-Chlorophenyl | Benzyl | S. cerevisiae | 23.1 ± 0.4 | [5] |
| 4g | 4-Chlorophenyl | Benzyl | C. albicans | 26.1 ± 0.5 | [5] |
| 5a | Furan-2-yl | Hydrazone | S. aureus | 4 | [9] |
| 5b | Furan-2-yl | Hydrazone | B. subtilis | 4 | [9] |
| 5c | Furan-2-yl | Hydrazone | S. typhimurium | 8 | [9] |
| 5d | Furan-2-yl | Hydrazone | C. albicans | 2 | [9] |
Table 2: Antimicrobial Activity of Selected this compound Derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but their long-term use is associated with significant side effects. Quinazolin-4(3H)-one derivatives have emerged as a promising class of anti-inflammatory agents with potentially improved safety profiles.[11]
Mechanisms of Anti-inflammatory Action
The primary mechanism of action for many anti-inflammatory quinazolinones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[12] By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of inflammation, pain, and fever. Other potential mechanisms include the inhibition of other pro-inflammatory enzymes and cytokines.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory potency of this compound derivatives is influenced by the following structural features:
-
Substitutions on the Phenyl Ring at Position 3: The presence of electron-withdrawing groups on the phenyl ring at the 3-position has been shown to enhance anti-inflammatory activity.[11]
-
Heterocyclic Moieties at Position 2: The incorporation of certain heterocyclic rings at the 2-position can also contribute to increased anti-inflammatory effects.
-
The 7-Methyl Group: The 7-methyl group can contribute to the overall binding affinity of the molecule to the COX enzyme, potentially through favorable hydrophobic interactions within the active site.
| Compound | R² | R³ | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 6a | Methyl | 2-(p-chlorobenzylideneamino)phenyl | 50 | 20.4 | [4] |
| 6b | Methyl | 2-(2-(p-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)phenyl | 50 | 32.5 | [4] |
| 7a | Methyl | 3-(p-tolyl) | 50 | 36.3 | [13] |
| 7b | 2-(5'-pyridin-4-yl-[10][14][15]-oxadiazol-2-yl-sulfanylmethyl) | 3-(4-oxo-2-(p-tolyl)thiazolidin-3-yl) | 50 | Same as standard | [13] |
Table 3: Anti-inflammatory Activity of Selected this compound Derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2,3,7-Trisubstituted-quinazolin-4(3H)-ones
Figure 2: Step-by-step synthesis protocol for a 2,3,7-trisubstituted-quinazolin-4(3H)-one.
-
Step 1: Synthesis of 2,7-dimethyl-4H-3,1-benzoxazin-4-one. A mixture of 2-amino-4-methylbenzoic acid and an excess of acetic anhydride is refluxed for 2-4 hours.
-
Step 2: Isolation of the Intermediate. The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with a non-polar solvent like petroleum ether to yield the benzoxazinone intermediate.
-
Step 3: Synthesis of the Final Quinazolinone. The 2,7-dimethyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent such as ethanol or glacial acetic acid. An equimolar amount of the desired primary amine is added, and the mixture is refluxed for 4-8 hours.
-
Step 4: Product Isolation and Purification. Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][16]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and reliable model for evaluating the anti-inflammatory activity of new compounds.[9][15]
-
Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized compounds.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data clearly indicate their potential as anticancer, antimicrobial, and anti-inflammatory agents. The modularity of their synthesis allows for extensive structural modifications, enabling the optimization of their biological activities and pharmacokinetic properties.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of 2,3,7-trisubstituted derivatives to further explore the structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety of the most promising lead compounds.
The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 7-methylquinazolin-4(3H)-one Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide presents a comprehensive in silico workflow to predict the bioactivity of a specific derivative, 7-methylquinazolin-4(3H)-one. While the broader class of quinazolinones is well-studied, the specific biological profile of this methylated analog remains less characterized. This document provides a structured, field-proven framework for researchers and drug development professionals to hypothesize and computationally validate potential biological targets, focusing on its putative anticancer effects. We will delve into the methodologies of target selection, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating and reproducible computational experiment.
Introduction: The Quinazolinone Scaffold and the Rationale for In Silico Investigation
Quinazolin-4(3H)-one and its derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] Their versatile biological activities stem from their ability to interact with a wide array of biological targets.[4] Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, are established tyrosine kinase inhibitors used in cancer therapy, highlighting the therapeutic potential of this scaffold.[4]
The subject of this guide, this compound, introduces a methyl group at the 7th position of the quinazolinone core. This seemingly minor structural modification can significantly alter its physicochemical properties and, consequently, its biological activity. In the absence of extensive experimental data for this specific analog, in silico methods provide a rapid, cost-effective, and powerful approach to generate testable hypotheses regarding its bioactivity.[5][6][7]
This guide will focus on predicting the anticancer potential of this compound, given the well-documented anticancer properties of many quinazolinone derivatives.[4] We will explore its potential interactions with key protein targets implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The In Silico Bioactivity Prediction Workflow
Our computational investigation will follow a multi-step workflow designed to provide a holistic prediction of the bioactivity and drug-likeness of this compound. This workflow is iterative and allows for refinement at each stage.
References
- 1. excli.de [excli.de]
- 2. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 3. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ymerdigital.com [ymerdigital.com]
An In-Depth Technical Guide to 7-Methylquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
7-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, spectral analysis, and a discussion of its potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinazolinone-based therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a derivative of quinazolin-4(3H)-one with a methyl group substituted at the 7-position of the quinazoline ring. This substitution can influence the molecule's electronic properties, solubility, and biological activity.
| Property | Value | Source(s) |
| CAS Number | 75844-40-5 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | 7-methyl-3H-quinazolin-4-one | |
| Melting Point | 255–256 °C | [2] |
| Appearance | White solid | [2] |
| Solubility | Generally soluble in polar organic solvents like DMSO and methanol; limited solubility in non-polar solvents and water. | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a classical synthetic route starting from 2-amino-4-methylbenzoic acid. The following protocol is a well-established method for the preparation of quinazolin-4(3H)-ones.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2-Amino-4-methylbenzoic acid
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents).
-
Heat the reaction mixture to 125-130 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water, which will cause the crude product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
To purify the product, recrystallize the crude solid from ethanol.
-
If necessary, further purification can be achieved by dissolving the solid in a dilute aqueous sodium bicarbonate solution, filtering to remove any insoluble impurities, and then re-precipitating the product by acidifying the filtrate with dilute hydrochloric acid.
-
Collect the purified product by filtration, wash with water, and dry under vacuum to yield this compound as a white solid.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3431 | N-H stretching |
| ~1682 | C=O stretching (amide) |
| ~1616 | C=N stretching |
| ~1456 | Aromatic C=C stretching |
Source:[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are predicted chemical shifts based on data from closely related structures.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.1 ppm (s, 1H): N-H proton of the quinazolinone ring.
-
δ ~8.0 ppm (d, 1H): H-5 proton, showing a doublet due to coupling with H-6.
-
δ ~7.4 ppm (s, 1H): H-8 proton, appearing as a singlet.
-
δ ~7.2 ppm (d, 1H): H-6 proton, appearing as a doublet coupled to H-5.
-
δ ~2.4 ppm (s, 3H): Protons of the methyl group at the 7-position.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~162.0 ppm: C-4 (carbonyl carbon).
-
δ ~149.0 ppm: C-8a.
-
δ ~145.0 ppm: C-7.
-
δ ~127.0 ppm: C-5.
-
δ ~126.0 ppm: C-6.
-
δ ~118.0 ppm: C-4a.
-
δ ~21.0 ppm: C-9 (methyl carbon).
Note: The chemical shifts are approximate and based on the analysis of similar compounds[2].
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 161.07.
Biological Activity and Therapeutic Potential
The quinazolin-4(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[5] Derivatives have been extensively studied and have shown promise as:
-
Anticancer Agents: Many quinazolinone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[6][7] They have been investigated as inhibitors of key signaling pathways involved in tumor growth and proliferation, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and other enzymes like USP7.[8][9]
-
Antimicrobial Agents: The quinazolinone nucleus is a common feature in compounds with antibacterial and antifungal properties.[10]
-
Anti-inflammatory and Analgesic Agents: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving effects.[11]
-
Central Nervous System (CNS) Activity: The scaffold has also been explored for its potential in treating CNS disorders, with some derivatives showing anticonvulsant and anxiolytic properties.[11]
Caption: Biological activities of the Quinazolin-4(3H)-one scaffold.
While specific biological studies on this compound are limited in publicly available literature, its structural similarity to other biologically active quinazolinones makes it a valuable candidate for screening in various therapeutic areas. The presence and position of the methyl group can modulate the compound's interaction with biological targets, potentially leading to enhanced potency or selectivity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for similar quinazolinone derivatives, the following hazards should be considered[3][12]:
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a readily synthesizable compound that belongs to a class of heterocycles with significant therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a summary of its expected spectral characteristics. Given the diverse biological activities of the quinazolinone scaffold, this compound represents a valuable building block and a promising candidate for further investigation in drug discovery and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apjhs.com [apjhs.com]
- 7. 6-Nitro-7-tosylquinazolin-4(3H)-one [mdpi.com]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
The Quinazolinone Core: A Privileged Scaffold in Drug Discovery - A Technical Guide
Introduction: The Enduring Legacy of a Versatile Heterocycle
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring, stands as a testament to the power of privileged structures in medicinal chemistry.[1] Its inherent stability, synthetic accessibility, and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of therapeutics for a multitude of diseases.[2][3] Quinazolinone and its derivatives are found in over 200 naturally occurring alkaloids and form the backbone of numerous synthetic drugs.[2] This guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of quinazolinone-based compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, the evolution of synthetic strategies, and the intricate structure-activity relationships that have guided the journey of these remarkable molecules from the bench to the bedside.
Part 1: A Historical Odyssey - From Dyes to Drugs
The story of quinazolinone begins not in the realm of medicine, but in the burgeoning field of synthetic chemistry in the 19th century.
The Dawn of Quinazolinone Chemistry: The Griess Synthesis
The first synthesis of a quinazolinone derivative was reported in 1869 by Peter Griess.[4] His work involved the reaction of anthranilic acid with cyanogen in ethanol, a process that, while not practical for large-scale synthesis today, laid the fundamental groundwork for accessing this heterocyclic system.[1]
Niementowski's Breakthrough and the Rise of Synthetic Accessibility
A significant leap forward came in 1895 when Stefan Niementowski developed a more versatile and efficient method for synthesizing 4(3H)-quinazolinones.[5] The Niementowski synthesis , involving the condensation of anthranilic acid with amides at high temperatures, became a cornerstone of quinazolinone chemistry and remains a widely used method today.[1][4] This straightforward approach opened the door for the systematic exploration of quinazolinone derivatives and their potential applications.
A Serendipitous Discovery: The Emergence of Methaqualone
The therapeutic potential of quinazolinones was largely unrecognized until the mid-20th century. In a quest for new antimalarial agents, Indian researchers Indra Kishore Kacker and Syed Husain Zaheer synthesized a series of substituted 4-quinazolinones in 1951. One of these compounds, 2-methyl-3-o-tolyl-4(3H)-quinazolinone, later known as methaqualone , showed no antimalarial activity but was found to possess potent sedative-hypnotic and anticonvulsant properties.[2]
This serendipitous discovery marked a turning point. Methaqualone was introduced into clinical practice in the 1960s as a supposedly safer alternative to barbiturates for the treatment of insomnia.[2] However, its high potential for abuse and addiction led to its widespread recreational use and eventual classification as a controlled substance in many countries. The story of methaqualone, while cautionary, highlighted the profound impact that the quinazolinone scaffold could have on the central nervous system and spurred further investigation into its diverse biological activities.
Part 2: The Art of Synthesis - Constructing the Quinazolinone Core
The versatility of the quinazolinone scaffold is matched by the variety of synthetic methods developed to construct and functionalize it. For drug development professionals, understanding these methods is crucial for generating diverse compound libraries for screening and lead optimization.
Foundational Synthetic Strategies
The Niementowski reaction remains a fundamental and widely practiced method for the synthesis of 4(3H)-quinazolinones.[5]
Reaction Mechanism: The reaction is believed to proceed through the initial formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring.
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Experimental Protocol (Conventional Heating):
-
Combine anthranilic acid (1 equivalent) and a suitable amide (e.g., formamide, acetamide) in a round-bottom flask.
-
Heat the mixture to 130-150°C for several hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4(3H)-quinazolinone.
Modern Advancements: Microwave-Assisted Niementowski Synthesis
To address the often harsh conditions and long reaction times of the traditional Niementowski synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields.[4]
Experimental Protocol (Microwave-Assisted):
-
In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and the amide.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150-200°C) for a short duration (e.g., 10-30 minutes).[7]
-
After cooling, work up the reaction as described in the conventional protocol.
The synthesis of methaqualone typically involves the condensation of N-acetylanthranilic acid with o-toluidine.
Step-by-Step Synthesis of Methaqualone:
-
Preparation of N-acetylanthranilic acid: Anthranilic acid is acetylated using acetic anhydride.[8]
-
Condensation and Cyclization: The resulting N-acetylanthranilic acid is then reacted with o-toluidine in the presence of a dehydrating agent such as phosphorus trichloride or polyphosphoric acid, with heating, to facilitate the cyclization to methaqualone.[9][10]
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. reddit.com [reddit.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]
7-Methylquinazolin-4(3H)-one as a Strategic Building Block in Modern Organic Synthesis
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazolin-4(3H)-one core is a quintessential "privileged scaffold" in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] Its rigid, heterocyclic structure provides an ideal framework for interacting with a variety of biological targets. This guide focuses specifically on the 7-methyl derivative, 7-methylquinazolin-4(3H)-one, a versatile and strategically important building block. The presence of the methyl group at the C7 position subtly modulates the electronic properties and steric profile of the molecule, offering a unique starting point for library synthesis and lead optimization. We will explore the principal synthetic routes to this core, delve into its key reactivity points for further functionalization, and present case studies illustrating its application in the development of cutting-edge therapeutics, particularly in oncology and infectious diseases. This document serves as a technical resource, blending established protocols with mechanistic insights to empower researchers in leveraging this powerful scaffold.
The this compound Core: A Privileged Scaffold
The quinazolinone framework is a cornerstone of modern drug discovery, renowned for its wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[1][3][4] Marketed drugs such as Gefitinib and Erlotinib, both potent tyrosine kinase inhibitors, feature this core and underscore its clinical significance.[3]
The 7-methyl substitution provides a critical handle for synthetic chemists. It influences the molecule's lipophilicity and metabolic stability, and its electron-donating nature can affect the reactivity of the aromatic ring in electrophilic substitution reactions. Understanding how to build and functionalize this specific scaffold is therefore essential for developing next-generation therapeutics.
Synthesis of the this compound Core
Accessing the this compound scaffold is achievable through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale. The primary retrosynthetic disconnection breaks the molecule down to 2-amino-4-methylbenzoic acid (or its amide derivative) and a single carbon source.
Diagram: Core Synthetic Strategies
Caption: Retrosynthetic analysis of this compound.
2.1. Strategy A: Oxidative Cyclization with a C1 Source
A modern and efficient approach involves the reaction of a 2-aminobenzamide derivative with a single carbon source under oxidative conditions. Dimethyl sulfoxide (DMSO) can serve as both the solvent and the C1 source, offering a sustainable and operationally simple method.[5]
Experimental Protocol: Synthesis via Oxidative Cyclization
-
Setup: To a pressure-rated vial equipped with a magnetic stir bar, add 2-amino-4-methylbenzamide (1.0 mmol, 150.2 mg).
-
Reagents: Add dimethyl sulfoxide (DMSO, 3 mL) to the vial.
-
Oxidant: Carefully add 30% hydrogen peroxide (H₂O₂, 2.0 mmol) to the mixture.
-
Reaction: Seal the vial and heat the mixture to 140 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.
2.2. Strategy B: Condensation with Aldehydes followed by Oxidation
This classic route involves the condensation of 2-amino-4-methylbenzamide with an aldehyde to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the final product. This method is particularly useful for installing a substituent at the C2-position directly.
| Reagent Combination | Conditions | Typical Yield | Reference |
| 2-Amino-4-methylbenzamide + Styrene | DTBP (oxidant), p-TsOH, DMSO, 120°C | 60-80% | [2] |
| 2-Amino-4-methylbenzamide + Benzaldehyde | I₂, K₂CO₃, DMSO, 100°C | 75-90% | N/A |
| 2-Amino-4-methylbenzoic Acid + Formamide | Neat, 180°C | 85-95% | N/A |
| Table 1: Comparison of common synthetic routes to the quinazolinone core. |
Reactivity and Functionalization: A Toolkit for Derivatization
The this compound scaffold offers several reactive sites that can be selectively functionalized to build molecular complexity and explore structure-activity relationships (SAR).
Diagram: Map of Chemical Reactivity
Caption: Key reactive sites on the this compound scaffold.
3.1. N3-Alkylation: The Gateway to Diversity
The nitrogen at the 3-position is the most common site for derivatization. Its acidic proton is readily removed by a mild base, and the resulting anion can be alkylated or arylated with a wide range of electrophiles. This reaction is fundamental to creating libraries of compounds for biological screening.[3][6]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base for deprotonating the N3-amide. For less reactive electrophiles, a stronger base like cesium carbonate (Cs₂CO₃) may be used to increase the reaction rate.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. It effectively dissolves the reactants and the carbonate base without interfering with the nucleophilic substitution.[6]
Experimental Protocol: N-Benzylation of this compound
-
Setup: In a round-bottom flask, suspend this compound (1.0 mmol, 160.2 mg) and potassium carbonate (1.5 mmol, 207.3 mg) in dry DMF (5 mL).
-
Electrophile Addition: Add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at 60 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into cold water (25 mL).
-
Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry to afford 3-benzyl-7-methylquinazolin-4(3H)-one. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
3.2. C4-Position: Conversion to 4-Chloro-7-methylquinazoline
A critical transformation for many applications, especially in the synthesis of kinase inhibitors, is the conversion of the C4-keto group into a C4-chloro group. This creates a highly reactive electrophilic site for subsequent nucleophilic aromatic substitution (SNAr) with amines.
Experimental Protocol: Chlorination of the C4-Position
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl), add 3-substituted-7-methylquinazolin-4(3H)-one (1.0 mmol).
-
Reagents: Add phosphorus oxychloride (POCl₃, 5.0 mL) and a catalytic amount of DMF (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The solution should become homogeneous.
-
Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with aqueous ammonia or sodium bicarbonate until basic (pH > 8). Extract the product with dichloromethane or ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-7-methylquinazoline derivative.
Case Studies in Drug Development
4.1. Case Study: Scaffolding for Kinase Inhibitors
The quinazolinone core is a premier "hinge-binding" motif in kinase inhibitors. The N1 nitrogen and the C4-exocyclic amine (introduced via SNAr) form critical hydrogen bonds with the kinase hinge region. The 7-methyl group occupies a hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Synthetic Workflow: From Core to Kinase Inhibitor
Caption: A generalized synthetic workflow for kinase inhibitors.
This modular approach allows for the rapid synthesis of compound libraries by varying the R¹ group (via N-alkylation) and the R²-amine (via SNAr), enabling extensive SAR exploration.[3]
4.2. Case Study: Novel Antibacterial Agents
Recent research has identified 4(3H)-quinazolinones as a novel class of antibacterials that target penicillin-binding proteins (PBPs), including the notoriously difficult-to-inhibit PBP2a in MRSA.[7] The SAR studies in this class revealed the importance of specific substitutions on the scaffold.
| Position | Substitution | Effect on Antibacterial Activity (S. aureus) | Reference |
| C7 | -CH₃ (vs -H) | Generally maintains or slightly improves activity | [7] |
| C2 | Small alkyl (e.g., -CH₃) | Essential for activity | [7] |
| N3 | Substituted Phenyl Ring | Crucial for potency; electronic and steric factors are key | [7] |
| N3-Phenyl (para) | Electron-withdrawing group (e.g., -CN) | Often enhances potency | [7] |
| Table 2: Structure-Activity Relationship (SAR) summary for antibacterial 4(3H)-quinazolinones.[7] |
The development of these agents demonstrates that the this compound scaffold is not limited to oncology but has significant potential in addressing the challenge of antimicrobial resistance.
Conclusion and Future Outlook
This compound is a high-value building block in organic synthesis and medicinal chemistry. Its robust and accessible synthesis, coupled with well-defined and versatile sites for functionalization, makes it an ideal starting point for drug discovery campaigns. While its role in generating kinase inhibitors is well-established, emerging applications in areas like infectious and inflammatory diseases highlight its enduring potential.[1][7]
Future research will likely focus on novel C-H activation strategies, potentially targeting the 7-methyl group itself for late-stage functionalization, further expanding the chemical space accessible from this privileged core. The continued exploration of new reaction methodologies will ensure that this compound remains a cornerstone of therapeutic innovation for years to come.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Theoretical Guide to the Electronic Properties of 7-Methylquinazolin-4(3H)-one
An In-depth Technical Guide
Executive Summary
This technical guide provides a detailed theoretical framework for understanding the electronic properties of 7-methylquinazolin-4(3H)-one, a representative member of the pharmacologically significant quinazolinone family. Leveraging the principles of quantum chemistry, specifically Density Functional Theory (DFT), we elucidate the core characteristics that govern the molecule's reactivity, stability, and potential for intermolecular interactions. This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals, detailing not just the results but the causality behind the computational methodologies. We explore the optimized molecular geometry, the distribution and energy of frontier molecular orbitals (HOMO-LUMO), the molecular electrostatic potential (MEP) map, and global reactivity descriptors. The insights derived from these computational analyses are crucial for the rational design of novel therapeutics and functional materials based on the quinazolinone scaffold.
Introduction
The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that stands as a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and versatile substitution points have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. Compounds incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3] The clinical success of drugs like Gefitinib and Erlotinib, which are quinazoline-based tyrosine kinase inhibitors, underscores the therapeutic potential of this chemical class.[4][5]
Rationale for Theoretical Investigation
In the quest for novel and more effective therapeutic agents, computational chemistry provides an indispensable toolkit for predicting molecular behavior before undertaking costly and time-consuming synthesis.[6] Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for an in-depth analysis of a molecule's electronic structure.[7][8] This approach enables the calculation of properties such as charge distribution, orbital energies, and molecular reactivity, which are fundamental to understanding how a molecule will interact with its biological environment. By modeling these properties, we can make informed predictions about a compound's stability, pharmacokinetic profile, and mechanism of action, thereby accelerating the drug discovery and design cycle.[6][9]
Focus on this compound
This guide focuses specifically on this compound. The introduction of a methyl group (-CH₃) at the 7-position of the quinazolinone core serves as a subtle but significant modification. As an electron-donating group, the methyl substituent is expected to modulate the electronic landscape of the entire ring system. Understanding the precise nature of these electronic perturbations is a critical first step in building structure-activity relationships (SAR) for this class of compounds. This analysis provides a foundational dataset for comparing substituted analogues and rationally designing derivatives with enhanced biological activity.
Computational Methodology: A Validated Protocol
The reliability of any theoretical study hinges on the appropriateness and rigorous application of its computational methods. The protocol described here represents a standard, validated workflow for the quantum chemical analysis of organic molecules, ensuring trustworthy and reproducible results.
Core Computational Approach: Density Functional Theory (DFT)
DFT is the chosen method due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. It calculates the electronic energy and properties of a system based on its electron density, rather than the complex many-electron wavefunction.[8]
Workflow for Analyzing Electronic Properties
Caption: Workflow for DFT-based analysis of molecular electronic properties.
Step-by-Step Experimental Protocol
-
Structure Preparation: An initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Objective: To find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface.
-
Methodology: The initial structure is optimized using DFT.
-
Functional Selection: The B3LYP hybrid functional is employed. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely recognized for its high accuracy in describing the geometries and electronic properties of organic compounds.[7][10]
-
Basis Set Selection: The 6-311+G(d,p) basis set is used. This is a Pople-style, split-valence basis set.
-
6-311: Triple-split valence, providing flexibility for valence electrons.
-
+: Diffuse functions are added for heavy atoms, which are crucial for accurately describing lone pairs and anions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.
-
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry represents a true energy minimum.
-
Methodology: A frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). The absence of any imaginary frequencies confirms that the structure is a stable minimum.
-
-
Electronic Property Calculation:
-
Objective: To compute the key electronic descriptors from the validated, optimized geometry.
-
Methodology: A single-point energy calculation is performed. From this calculation, the following properties are derived:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[11]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize charge distribution.[1][12]
-
Natural Bond Orbital (NBO) Analysis: (Optional but recommended) Provides further insight into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
-
Predicted Electronic Properties & Discussion
Based on the established protocol and findings from related quinazolinone studies, we can predict the electronic characteristics of this compound.
Optimized Molecular Structure
The geometry optimization is predicted to yield a largely planar structure for the fused bicyclic quinazolinone core. The methyl group attached at the C7 position will introduce a localized non-planar region. The planarity of the core is crucial for π-electron delocalization, which significantly influences the molecule's electronic properties and stability.
Caption: Predicted 2D structure of this compound.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are critical for understanding chemical reactivity. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.[13] The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[11][14]
-
HOMO: For quinazolinone systems, the HOMO is typically delocalized across the fused benzene ring and the nitrogen atoms. The electron-donating methyl group at C7 is expected to slightly raise the energy of the HOMO, making the molecule a better electron donor compared to its unsubstituted counterpart.
-
LUMO: The LUMO is generally localized over the pyrimidinone ring, particularly around the C=O and C=N bonds. This region represents the most likely site for nucleophilic attack.
-
Energy Gap (ΔE): The HOMO-LUMO gap dictates the energy required to excite an electron. This value is directly related to the electronic absorption properties of the molecule and its overall chemical reactivity.
Caption: Schematic of the Frontier Molecular Orbital energy gap.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | ~ -6.20 | Electron-donating ability |
| ELUMO | ~ -1.80 | Electron-accepting ability |
| ΔE (Energy Gap) | ~ 4.40 | Chemical reactivity, stability |
Note: Values are representative estimates based on published data for similar quinazolinone derivatives and serve for illustrative purposes.[6][15]
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[12][16]
-
Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized on the carbonyl oxygen atom (O4) and, to a lesser extent, the nitrogen atoms (N1 and N3). These sites are prime candidates for hydrogen bond accepting.[1]
-
Positive Potential (Blue): These electron-poor regions are susceptible to nucleophilic attack. The most positive potential will be found on the hydrogen atom attached to N3, making it the primary hydrogen bond donor site. The hydrogens of the methyl group and the aromatic ring will also exhibit positive potential.
-
Neutral Potential (Green): The fused benzene ring will constitute a largely neutral, non-polar region, contributing to potential hydrophobic interactions.
This charge distribution is critical for understanding how the molecule might orient itself within the active site of a protein.[17]
Global Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[10][18]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Correlates with ΔE. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; inverse of hardness. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |
These parameters provide a quantitative basis for comparing the reactivity of this compound with other derivatives in a series, guiding the selection of candidates with a desired reactivity profile. A compound with low hardness and high softness is generally more reactive.[11][14]
Implications for Drug Design and Development
The theoretical analysis of this compound provides actionable intelligence for medicinal chemists:
-
Target Interaction Mapping: The MEP map identifies the key hydrogen bond donor (N3-H) and acceptor (C4=O) sites. This information can be used to design molecules that complement the pharmacophore of a specific biological target, such as a kinase active site.[4][6]
-
Reactivity and Metabolism: The HOMO-LUMO gap and reactivity descriptors provide insight into the molecule's susceptibility to metabolic transformation. Highly reactive molecules may be less stable in vivo.
-
Rational Analogue Design: Understanding the electronic effect of the 7-methyl group provides a baseline. One can then rationally propose other substituents (e.g., electron-withdrawing groups like -Cl or -NO₂) and computationally predict how they would alter the electronic properties and, consequently, the biological activity. This in silico screening process significantly enhances the efficiency of lead optimization.[3][10]
Conclusion
This guide has detailed a robust computational protocol for the theoretical investigation of this compound. Through the application of Density Functional Theory, we have elucidated its fundamental electronic properties, including its optimized structure, frontier molecular orbitals, and charge distribution. The analysis reveals a molecule with distinct electron-rich and electron-poor regions, governed by the quinazolinone core and modulated by the 7-methyl substituent. These theoretical insights are not merely academic; they provide a powerful, predictive foundation for understanding the molecule's chemical reactivity and potential biological activity. This knowledge is paramount for the rational design of new, more effective quinazolinone-based compounds for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 7-Methylquinazolin-4(3H)-one
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 7-methylquinazolin-4(3H)-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinones are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It is based on the well-established Niementowski quinazolinone synthesis, a reliable one-step method involving the thermal condensation of an anthranilic acid derivative with formamide.[3][4] The guide explains the underlying reaction mechanism, details the experimental procedure, outlines necessary safety precautions, and provides methods for product purification and characterization.
Introduction and Synthetic Strategy
The quinazolinone core is a fused heterocyclic system found in numerous natural alkaloids and synthetic compounds of pharmacological importance.[5] The synthesis of this compound is a foundational procedure for creating libraries of more complex derivatives for structure-activity relationship (SAR) studies.[6]
The chosen synthetic route is the direct thermal cyclocondensation of 2-amino-4-methylbenzoic acid with an excess of formamide. This method is advantageous due to its operational simplicity, high atom economy, and typically good yields.[4] Formamide serves a dual role: it acts as the source for the C2 carbon of the quinazolinone ring and as the reaction solvent.[7]
Reaction Mechanism
The reaction proceeds via a two-stage mechanism. The first stage is the N-acylation of the amino group of 2-amino-4-methylbenzoic acid by formamide at high temperatures, forming an N-formyl intermediate and releasing ammonia. The second stage involves an intramolecular cyclization where the newly formed amide nitrogen attacks the carboxylic acid group, followed by dehydration to yield the stable, aromatic this compound ring system.
Below is a diagram illustrating the proposed reaction mechanism.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. generis-publishing.com [generis-publishing.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
High-Yield Synthesis of 7-Methylquinazolin-4(3H)-one: An Application Note and Protocol
Abstract
This comprehensive guide details high-yield synthetic methodologies for obtaining 7-methylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the chosen synthetic strategies, empowering researchers to understand and optimize the reaction for their specific needs. The protocols are designed to be robust and reproducible, incorporating principles of green chemistry for a more sustainable approach.
Introduction: The Significance of the Quinazolinone Core
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds frequently found in natural products and pharmaceutically active molecules.[1] Their diverse biological activities, including anti-cancer, anti-inflammatory, and anticonvulsant properties, have made them a focal point of extensive research.[2][3] The this compound variant, in particular, serves as a crucial intermediate in the synthesis of a range of targeted therapeutics. Consequently, the development of efficient and high-yielding synthetic routes to this key scaffold is of paramount importance.
Strategic Approaches to Quinazolinone Synthesis
The construction of the quinazolinone ring system can be achieved through various synthetic pathways. Historically, classical condensation reactions, such as the Niementowski reaction involving the condensation of anthranilic acids with amides, have been employed.[4] While effective, these methods often require harsh reaction conditions. Modern synthetic chemistry has ushered in an era of catalytic methodologies, offering milder conditions, higher yields, and greater functional group tolerance.[5] These include transition-metal-catalyzed reactions (e.g., using palladium, copper, or ruthenium) and organocatalytic approaches.[1][4][5] Furthermore, green chemistry principles are increasingly being integrated, utilizing microwave irradiation, ultrasound, or deep eutectic solvents to minimize environmental impact.[6][7]
This guide will focus on two high-yield synthetic routes to this compound, selected for their efficiency, reliability, and adaptability.
Recommended Synthetic Protocols
Method 1: Microwave-Assisted One-Pot Synthesis from 2-Amino-4-methylbenzoic Acid
This protocol is adapted from established microwave-assisted syntheses of quinazolinones, which are known for their rapid reaction times and high yields.[7] The one-pot nature of this reaction, combining 2-amino-4-methylbenzoic acid, an orthoester, and an amine source, provides an efficient pathway to the desired product.
Rationale: The use of 2-amino-4-methylbenzoic acid directly incorporates the desired 7-methyl substitution pattern. Microwave irradiation accelerates the reaction rate, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.[7]
Experimental Protocol
Materials:
-
2-Amino-4-methylbenzoic acid
-
Trimethyl orthoformate
-
Ammonium acetate
-
Ethanol (absolute)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-amino-4-methylbenzoic acid (1.0 mmol, 151.2 mg).
-
Add trimethyl orthoformate (1.5 mmol, 159.2 mg, 164 µL).
-
Add ammonium acetate (2.0 mmol, 154.2 mg).
-
Add 3 mL of absolute ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Pour the reaction mixture over crushed ice with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: >85%
Purification: The crude product is often of high purity. If necessary, recrystallization from ethanol can be performed.
Method 2: Two-Step Synthesis via a Benzoxazinone Intermediate
This classical yet high-yielding approach involves the initial formation of a benzoxazinone intermediate, which is then reacted with an ammonia source to form the quinazolinone. This method offers excellent control and consistently high yields.
Rationale: The formation of the stable 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate allows for its isolation and purification, leading to a very clean final product upon subsequent amination. Acetic anhydride serves as both a reactant and a dehydrating agent in the first step.
Experimental Protocol
Step 1: Synthesis of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one
Materials:
-
2-Amino-4-methylbenzoic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place 2-amino-4-methylbenzoic acid (10 mmol, 1.51 g) in a 50 mL round-bottom flask.
-
Add acetic anhydride (20 mmol, 2.04 g, 1.88 mL).
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction to cool to room temperature, during which the product will crystallize.
-
Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.
-
Dry the solid to yield 2,7-dimethyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of this compound
Materials:
-
2,7-Dimethyl-4H-3,1-benzoxazin-4-one
-
Ammonium hydroxide solution (25-30%)
-
Ethanol
-
Round-bottom flask
-
Stir bar
Procedure:
-
Suspend the 2,7-dimethyl-4H-3,1-benzoxazin-4-one (from Step 1) in 20 mL of ethanol in a 100 mL round-bottom flask with a stir bar.
-
Add ammonium hydroxide solution (10 mL) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
The aqueous residue will contain the precipitated product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Expected Overall Yield: >90%
Purification: Recrystallization from ethanol or an ethanol/water mixture can be performed if needed.
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Microwave-Assisted One-Pot Synthesis
The reaction is believed to proceed through the initial formation of an iminium intermediate from the reaction of 2-amino-4-methylbenzoic acid with trimethyl orthoformate. This is followed by nucleophilic attack by ammonia (from ammonium acetate) and subsequent intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.
Mechanism of the Two-Step Synthesis
In the first step, the amino group of 2-amino-4-methylbenzoic acid is acetylated by acetic anhydride, followed by an intramolecular cyclization and dehydration to form the benzoxazinone ring. In the second step, ammonia acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring opening. The resulting intermediate then undergoes a second intramolecular cyclization and dehydration to form the final this compound.
Comparative Data
| Method | Key Features | Typical Yield | Reaction Time | Reagents |
| Microwave-Assisted One-Pot | Rapid, one-pot, green | >85% | 15-30 min | 2-Amino-4-methylbenzoic acid, trimethyl orthoformate, ammonium acetate |
| Two-Step Benzoxazinone | High purity, robust | >90% | ~8 hours | 2-Amino-4-methylbenzoic acid, acetic anhydride, ammonium hydroxide |
Troubleshooting and Optimization
-
Low Yields in Microwave Synthesis: Ensure the microwave vial is properly sealed to maintain pressure. The purity of the starting materials is also crucial. An increase in reaction time or temperature may be necessary for less reactive substrates.
-
Incomplete Reaction in Two-Step Method: In Step 1, ensure complete removal of water by using an excess of acetic anhydride and sufficient reflux time. In Step 2, ensure an adequate excess of ammonium hydroxide is used to drive the reaction to completion.
-
Purification Issues: If the product is oily or impure, a column chromatography step (silica gel, eluting with a gradient of ethyl acetate in hexanes) may be necessary.
Conclusion
The synthetic protocols outlined in this guide provide reliable and high-yielding pathways to this compound. The choice between the microwave-assisted one-pot method and the two-step benzoxazinone route will depend on the available equipment and desired throughput. Both methods are well-established in the literature for the synthesis of quinazolinones and have been adapted here for this specific, important derivative. By understanding the underlying chemical principles, researchers can confidently apply and adapt these protocols to accelerate their research and development efforts.
References
- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 7-Methylquinazolin-4(3H)-one in the Development of Kinase Inhibitors
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its rigid, heterocyclic structure provides an excellent framework for presenting substituents that can engage with the ATP-binding site of various protein kinases. This guide focuses on a specific, yet versatile, starting material: 7-methylquinazolin-4(3H)-one . The strategic placement of the methyl group at the 7-position can influence solubility, metabolic stability, and interactions within the kinase active site, making it an attractive scaffold for generating novel inhibitor libraries. These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the discovery of potent and selective kinase inhibitors. We will detail synthetic strategies, robust screening protocols, and methods for cellular characterization, supported by authoritative references and practical insights.
Introduction: The Strategic Value of the this compound Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized oncology, with drugs like Gefitinib and Erlotinib, both based on the related quinazoline core, demonstrating significant clinical success.[3] The quinazolin-4(3H)-one moiety itself is found in a multitude of biologically active compounds and is recognized for its ability to mimic the purine base of ATP, allowing it to act as a competitive inhibitor.
The introduction of a methyl group at the C7 position of the quinazolinone ring is a subtle but impactful modification. This substitution can:
-
Enhance Lipophilicity: Potentially improving membrane permeability and oral bioavailability.
-
Block Metabolic Sites: Preventing oxidative metabolism at the C7 position, which can lead to improved pharmacokinetic profiles.
-
Probe Specific Interactions: The methyl group can engage with hydrophobic pockets within the kinase active site, potentially increasing potency and selectivity. Studies on related quinazoline derivatives have shown that substitutions at the C6 and C7 positions can significantly influence inhibitory activity.[4]
This guide will focus on the practical application of the this compound scaffold, targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 9 (CDK9).
Synthetic Strategy: From Building Block to Lead Compound
A common and effective strategy for synthesizing a library of kinase inhibitors from the this compound scaffold involves a multi-step process. The foundational step is the synthesis of a key intermediate, the 7-methyl-2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with various amines to generate the final 2,3-disubstituted quinazolin-4(3H)-ones.
Diagram: General Synthetic Workflow
Caption: General synthetic route for 2,3,7-trisubstituted quinazolin-4(3H)-ones.
Protocol 2.1: Synthesis of 7-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate)
This protocol describes the synthesis of the key benzoxazinone intermediate, which serves as the direct precursor to the final quinazolinone compounds. The procedure is adapted from established methods for analogous structures.[5][6]
Rationale: This two-step, one-pot reaction first involves the acylation of the amino group of 2-amino-4-methylbenzoic acid. The subsequent addition of acetic anhydride serves as a dehydrating agent to facilitate the cyclization to the benzoxazinone ring.
Materials:
-
2-Amino-4-methylbenzoic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Toluene (anhydrous)
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
Procedure:
-
N-Acylation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous toluene.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: To the same flask, add acetic anhydride (3.0 eq) and heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Triturate the resulting crude solid with hexane to remove unreacted starting materials and byproducts.
-
Filter the solid precipitate, wash with cold hexane, and dry under vacuum to yield 7-methyl-2-phenyl-4H-3,1-benzoxazin-4-one as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2.2: Synthesis of a 7-Methyl-2-phenyl-3-substituted-quinazolin-4(3H)-one
This protocol details the conversion of the benzoxazinone intermediate into the final quinazolinone product by reacting it with a primary amine. This step is crucial for introducing diversity at the N3 position, which is often critical for kinase interaction.
Rationale: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring, leading to ring-opening followed by recyclization to form the more stable quinazolinone scaffold.
Materials:
-
7-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one (from Protocol 2.1)
-
Desired primary amine (e.g., benzylamine, aniline derivatives)
-
Glacial acetic acid or ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
In a round-bottom flask, suspend 7-methyl-2-phenyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid or ethanol.
-
Add the primary amine (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
If the reaction was performed in acetic acid, pour the mixture into ice-water to precipitate the product fully.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if needed. A specific example is the synthesis of 3-benzyl-7-methyl-2-(substituted)-quinazolin-4(3H)-one.[7]
In Vitro Kinase Inhibition Profiling
Once a library of this compound derivatives is synthesized, the next critical step is to evaluate their inhibitory activity against a panel of target kinases. A luminescence-based assay that quantifies ADP production is a robust and widely used method.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Rationale: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated is inversely proportional to the inhibitor's potency. This method is highly sensitive and suitable for high-throughput screening.
Materials:
-
Recombinant Kinase of interest (e.g., EGFR, PI3Kα, CDK9)
-
Kinase-specific substrate peptide
-
ATP (at or near the Kₘ for the specific kinase)
-
Synthesized this compound derivatives (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control.
-
Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.
Data Presentation: Representative Kinase Inhibition Profile
The following table presents hypothetical but representative IC₅₀ values for a series of this compound derivatives against several key kinases, based on published data for structurally related compounds.[1][8]
| Compound ID | R² Substituent | R³ Substituent | EGFR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| Lead-7Me-01 | Phenyl | Benzyl | 85 | 1250 | 980 |
| Lead-7Me-02 | Phenyl | 3-Chlorobenzyl | 25 | 950 | 650 |
| Lead-7Me-03 | 4-Fluorophenyl | Benzyl | 50 | 1100 | 800 |
| Lead-7Me-04 | Phenyl | (Pyridin-3-yl)methyl | 40 | 780 | 450 |
| Erlotinib | - | - | 2 | >10,000 | >10,000 |
| GDC-0941 | - | - | >10,000 | 3 | >10,000 |
| Flavopiridol | - | - | >10,000 | >10,000 | 30 |
Data is illustrative and based on trends observed in the literature for the quinazolinone scaffold.
Cellular Assays for Efficacy and Target Engagement
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to confirm that a compound can enter cells, engage its target, and elicit a biological response.
Protocol 4.1: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][9]
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, MCF-7 for PI3K)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or acidified isopropanol)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4.2: Western Blotting for Target Phosphorylation
Rationale: To confirm that the observed cytotoxic effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation status of the kinase or its direct downstream substrates. A decrease in phosphorylation upon compound treatment indicates target engagement.[8][10]
Materials:
-
Cancer cell line and culture reagents
-
Test compounds and vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with various concentrations of the inhibitor for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt) or a housekeeping protein like GAPDH.
Diagram: Target Engagement and Cellular Effect
Caption: Validating target engagement and cellular effects of an inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthesis is straightforward, allowing for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and characterizing these compounds. By systematically evaluating derivatives against key kinase targets and in relevant cellular models, researchers can identify lead candidates with potent and selective activity. Future work should focus on exploring a wider range of substitutions at the C2 and N3 positions to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess the drug-like properties of the most promising compounds.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: A Multi-Assay Protocol for Assessing the In Vitro Cytotoxicity of 7-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer effects.[1][2] Their therapeutic potential has driven extensive research into their synthesis and mechanisms of action.[1][3] This application note provides a detailed, multi-faceted protocol for assessing the in vitro cytotoxicity of a specific derivative, 7-methylquinazolin-4(3H)-one. A comprehensive evaluation of cytotoxicity is a critical first step in the preclinical development of any potential therapeutic agent.[4][5]
This guide moves beyond a simple recitation of steps, offering insights into the rationale behind the selection of complementary assays. By integrating methods that probe different aspects of cellular health—metabolic activity, membrane integrity, and the induction of programmed cell death—researchers can build a robust and nuanced profile of the compound's cytotoxic effects. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Choosing the Right In Vitro Model
The selection of an appropriate cell line is paramount for obtaining relevant cytotoxicity data. Quinazolinone derivatives have shown efficacy against a variety of cancer cell lines, including those from breast, lung, cervical, and ovarian cancers.[2][3][6][7][8][9] For this protocol, we will use the following as examples:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.[3]
-
A normal, non-cancerous cell line (e.g., MRC-5, human fetal lung fibroblast): To assess the selectivity of the compound for cancer cells.
Core Cytotoxicity Assessment Workflow
A robust assessment of cytotoxicity should not rely on a single assay. Different assays measure distinct cellular parameters, and a multi-assay approach provides a more complete picture of the compound's effects.[10][11] This protocol outlines a workflow that progresses from assessing metabolic viability to confirming membrane damage and investigating the mechanism of cell death.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
PART 1: Cell Viability Assessment via MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) to serve as a background control.
-
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. A time-course experiment is recommended to understand the kinetics of the cytotoxic effect.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][15]
-
Incubate for 4 hours at 37°C.[12]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Data Presentation: MTT Assay Results
The results should be expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay.
| Cell Line | Incubation Time (h) | IC₅₀ of this compound (µM) ± SD |
| MCF-7 | 48 | [Experimental Value] |
| A549 | 48 | [Experimental Value] |
| HeLa | 48 | [Experimental Value] |
| MRC-5 | 48 | [Experimental Value] |
Note: The IC₅₀ values are to be determined experimentally. A higher IC₅₀ value for the normal cell line (MRC-5) compared to the cancer cell lines would indicate selective cytotoxicity.
PART 2: Membrane Integrity Assessment via LDH Assay
Principle
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measured spectrophotometrically.
Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1-3). It is often efficient to prepare a parallel plate for the LDH assay at the same time.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[5]
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Controls for LDH Assay:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a detergent (e.g., Triton X-100) provided in the kit. This represents 100% cytotoxicity.[19]
-
Vehicle Control: Supernatant from vehicle-treated cells.
-
Background Control: Culture medium only.
-
Data Analysis: LDH Assay
Percentage cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
PART 3: Investigating the Mechanism of Cell Death via Apoptosis Assay
Principle
To determine whether this compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is highly informative.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[20]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]
This dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells. Collect the medium (containing floating cells) and then trypsinize the adherent cells. Combine both fractions to ensure all cells are collected.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X binding buffer (provided with a commercial kit).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Conclusion
This multi-assay protocol provides a comprehensive framework for the initial cytotoxic evaluation of this compound. By combining the MTT assay for metabolic viability, the LDH assay for membrane integrity, and Annexin V/PI staining for mechanistic insights, researchers can generate a robust dataset. This data is essential for making informed decisions about the compound's potential as a therapeutic agent and for guiding future structure-activity relationship (SAR) studies and mechanistic investigations.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 7-methylquinazolin-4(3H)-one
Introduction: The Critical Role of Purity in Quinazolinone-Based Drug Development
This comprehensive guide provides detailed analytical techniques and protocols for the purification of 7-methylquinazolin-4(3H)-one. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles and field-proven insights to empower robust and reproducible purification strategies.
Understanding the Physicochemical Landscape of this compound
A successful purification strategy begins with an understanding of the target molecule's physicochemical properties.
-
Structure and Molecular Weight: this compound has a molecular formula of C₉H₈N₂O and a molecular weight of approximately 160.18 g/mol .[2]
-
Polarity: The presence of the lactam (cyclic amide) functionality and the aromatic rings imparts a moderate polarity to the molecule. This polarity is a key factor in its interaction with chromatographic stationary phases and its solubility in various solvents.
-
Solubility: While specific solubility data for this compound is not extensively published, quinazolinones generally exhibit good solubility in polar organic solvents like dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like ethanol and methanol.[3][4] Their solubility in non-polar solvents such as hexanes is typically low.
These properties dictate the choice of purification technique, with the most common and effective methods for quinazolinone derivatives being recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).[5]
Method 1: Recrystallization - The Foundational Purification Technique
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[5] It is often the first line of defense for removing baseline impurities and can yield highly pure crystalline material.
The Principle of Recrystallization
The core principle is to dissolve the impure solid in a suitable hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, remain in the solution (mother liquor).
Protocol for Single-Solvent Recrystallization of this compound
1. Solvent Selection:
-
Rationale: The ideal solvent will dissolve this compound completely when hot but only sparingly when cold. This differential solubility is crucial for maximizing yield.
-
Procedure:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water) and observe the solubility at room temperature.[5]
-
If the compound is insoluble or sparingly soluble, heat the mixture gently. A good solvent will dissolve the compound upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
2. Dissolution:
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[5]
-
3. Hot Filtration (Optional):
-
Rationale: This step is necessary to remove any insoluble impurities (e.g., dust, inorganic salts).
-
Procedure:
-
Preheat a funnel with fluted filter paper.
-
Quickly filter the hot solution into a clean, preheated flask.
-
4. Crystallization:
-
Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Procedure:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, further cooling in an ice bath can maximize the yield of crystals.[5]
-
5. Isolation and Drying:
-
Procedure:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Method 2: Flash Column Chromatography - The Workhorse of Separation
Flash column chromatography is a highly versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[5] It is particularly effective for separating compounds with different polarities.
The Principle of Flash Column Chromatography
A solution of the crude product is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds in the mixture will travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel.
Workflow for Flash Column Chromatography Purification
Caption: Workflow for Flash Column Chromatography.
Detailed Protocol for Flash Column Chromatography
1. Stationary Phase and Eluent Selection (TLC Method Development):
-
Rationale: Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for determining the optimal solvent system for column chromatography. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4.[5]
-
Procedure:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting point for quinazolinones is a hexane/ethyl acetate mixture.[5]
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve the desired Rf value for this compound.
-
2. Column Packing:
-
Rationale: A well-packed column is essential for good separation. Air bubbles or cracks in the stationary phase can lead to poor resolution.
-
Procedure:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a layer of sand.[6]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[5][7]
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure uniform packing.[6]
-
Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]
-
3. Sample Loading:
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
4. Elution and Fraction Collection:
-
Rationale: Isocratic elution uses a constant solvent composition, while gradient elution involves gradually increasing the polarity of the mobile phase. Gradient elution is often preferred for complex mixtures.
-
Procedure:
-
Begin eluting with the solvent system determined by TLC.
-
Collect the eluent in fractions (e.g., in test tubes).
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to elute more polar compounds.
-
5. Analysis and Product Isolation:
-
Procedure:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Good starting points for quinazolinone derivatives; the ratio should be optimized via TLC.[5] |
| Target Rf (TLC) | ~0.2 - 0.4 | Provides optimal separation on the column.[5] |
Method 3: Preparative High-Performance Liquid Chromatography (HPLC) - For High Purity Requirements
For applications demanding very high purity (>99%), such as in late-stage drug development or for the preparation of analytical standards, preparative HPLC is the method of choice.[5]
The Principle of Reverse-Phase HPLC
In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. This is the most common mode of HPLC for the purification of quinazolinone derivatives.[5] Compounds are separated based on their hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the C18 stationary phase and are retained longer, while more polar compounds elute earlier.
Workflow for Preparative Reverse-Phase HPLC
Caption: Workflow for Preparative HPLC Purification.
Detailed Protocol for Preparative Reverse-Phase HPLC
1. Analytical Method Development:
-
Rationale: An analytical scale method is first developed to determine the optimal separation conditions before scaling up to a preparative column.
-
Procedure:
-
Use an analytical C18 column.
-
The mobile phase typically consists of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[5]
-
Develop a gradient elution method, for example, starting from 10% B and increasing to 90% B over 20-30 minutes, to find the conditions that best resolve this compound from its impurities.[5]
-
2. Scale-Up to Preparative Scale:
-
Rationale: The analytical method is adapted for the larger preparative column by adjusting the flow rate and injection volume.
-
Procedure:
-
Select a preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Adjust the flow rate and injection volume according to the column dimensions to maintain separation efficiency.
-
3. Sample Preparation:
-
Procedure:
-
Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could damage the column.[5]
-
4. Injection and Fraction Collection:
-
Procedure:
-
Inject the filtered sample onto the preparative column.
-
Collect fractions as they elute, guided by the detector signal (typically UV).
-
5. Purity Analysis and Solvent Removal:
-
Procedure:
-
Analyze the purity of the collected fractions using analytical HPLC.[5]
-
Combine the pure fractions.
-
Remove the solvents by lyophilization (freeze-drying) or rotary evaporation. Lyophilization is often preferred for removing water-based mobile phases.
-
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | C18 Reverse-Phase Silica | Industry standard for separating moderately polar organic molecules.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | The aqueous component of the mobile phase. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA | The organic component of the mobile phase. |
| Detection | UV (typically 254 nm or a wavelength of maximum absorbance) | The aromatic quinazolinone core absorbs strongly in the UV region. |
Summary and Comparison of Techniques
| Technique | Primary Application | Purity Achievable | Throughput | Key Advantages | Key Limitations |
| Recrystallization | Initial purification of solids | Good to Excellent | High | Cost-effective, simple, scalable.[5] | Only applicable to solids; requires a suitable solvent. |
| Flash Column Chromatography | General purpose purification | Good to High | Medium | Versatile, separates compounds with different polarities.[5] | Can be time-consuming and uses large solvent volumes. |
| Preparative HPLC | High-purity final purification | Excellent (>99%) | Low | High resolution, excellent for separating closely related compounds.[5] | Expensive, lower capacity, requires specialized equipment. |
Conclusion
The selection of an appropriate purification technique for this compound is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach, such as an initial purification by recrystallization or flash column chromatography followed by a final polishing step with preparative HPLC, is often the most effective strategy. By understanding the principles behind each technique and meticulously following validated protocols, researchers can ensure the high purity of their this compound, a critical factor for success in subsequent biological and pharmaceutical development.
References
- 1. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 7-Methylchinazolin-4(3H)-on für Struktur-Aktivitäts-Beziehungsstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung des 7-Methylchinazolin-4(3H)-on-Gerüsts. Als Senior Application Scientist ist es mein Ziel, nicht nur experimentelle Schritte aufzulisten, sondern auch die wissenschaftliche Begründung hinter den methodischen Entscheidungen zu erläutern, um Forschern die rationale Gestaltung und Durchführung von Struktur-Aktivitäts-Beziehungsstudien (SAR) zu ermöglichen.
Wissenschaftlicher und strategischer Überblick
Das Chinazolin-4(3H)-on ist ein privilegiertes Gerüst in der medizinischen Chemie, das in zahlreichen biologisch aktiven Verbindungen vorkommt, darunter zugelassene Medikamente wie Gefitinib und Erlotinib.[1][2] Die Methylgruppe an der C7-Position des 7-Methylchinazolin-4(3H)-on-Kerns bietet einen einzigartigen Ausgangspunkt für die systematische Untersuchung des chemischen Raums und die Optimierung der pharmakologischen Eigenschaften. Sie kann sowohl sterische als auch elektronische Effekte ausüben, die die Bindungsaffinität an biologische Zielstrukturen, wie beispielsweise Kinasetaschen, maßgeblich beeinflussen.
Das primäre Ziel der Derivatisierung dieses Gerüsts ist die systematische Einführung verschiedener funktioneller Gruppen an strategischen Positionen, um deren Einfluss auf die biologische Aktivität zu untersuchen. Die wichtigsten Angriffspunkte für die Modifikation sind das Stickstoffatom an Position 3 (N-3) und das Kohlenstoffatom an Position 2 (C-2).
-
N-3 Position: Die Substitution an dieser Position ermöglicht die Einführung einer Vielzahl von Alkyl- und Arylgruppen. Diese Modifikationen können die Lipophilie, Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen beeinflussen, was wiederum die zelluläre Aufnahme und die Interaktion mit dem Zielprotein verändert.
-
C-2 Position: Die Funktionalisierung an dieser Position ist entscheidend für die Einführung von Vektor-Gruppen, die in spezifische Sub-Pockets des Zielproteins hineinragen können. Dies ist oft der Schlüssel zur Steigerung der Potenz und Selektivität.
Die hier beschriebenen Protokolle konzentrieren sich auf robuste und vielseitige Synthesestrategien, die es ermöglichen, eine diverse Bibliothek von Analoga für umfassende SAR-Studien zu erstellen.
Synthese des 7-Methylchinazolin-4(3H)-on-Kerns
Die zuverlässige Verfügbarkeit des Ausgangsmaterials ist die Grundlage für jede Derivatisierungs-Kampagne. Die Niementowski-Chinazolin-Synthese ist eine der gebräuchlichsten und effizientesten Methoden zur Herstellung des 7-Methylchinazolin-4(3H)-on-Kerns aus 2-Amino-4-methylbenzoesäure.[3][4][5][6][7]
Protokoll 2.1: Synthese von 7-Methylchinazolin-4(3H)-on
Begründung: Diese Eintopf-Reaktion nutzt Formamid sowohl als Reagenz zur Einführung des C2-Atoms als auch als Lösungsmittel. Die hohen Temperaturen fördern die notwendige Kondensation und den intramolekularen Ringschluss unter Wasserabspaltung.[3]
Materialien:
-
2-Amino-4-methylbenzoesäure
-
Formamid
-
Heizquelle (z.B. Heizpilz oder Ölbad)
-
Rundkolben mit Rückflusskühler
Schritt-für-Schritt-Anleitung:
-
In einem geeigneten Rundkolben wird 2-Amino-4-methylbenzoesäure (1 Äquivalent) in einem Überschuss an Formamid (ca. 10-20 Äquivalente) suspendiert.
-
Die Reaktionsmischung wird unter Rühren langsam auf 150-160 °C erhitzt.
-
Die Temperatur wird für 4-6 Stunden beibehalten. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Das Reaktionsgemisch wird in kaltes Wasser gegossen, um das Produkt auszufällen.
-
Der feste Niederschlag wird durch Filtration gesammelt, gründlich mit Wasser gewaschen, um restliches Formamid zu entfernen, und anschließend im Vakuum getrocknet.
-
Eine Umkristallisation aus Ethanol oder einem Ethanol/Wasser-Gemisch kann zur weiteren Reinigung durchgeführt werden.
Erwartete Ergebnisse: Das Produkt sollte als weißer bis cremefarbener Feststoff mit einer Ausbeute von 70-85% erhalten werden. Die Charakterisierung erfolgt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.
Derivatisierungsstrategien und Protokolle
Die folgenden Abschnitte beschreiben detaillierte Protokolle für die Derivatisierung an den N-3- und C-2-Positionen des 7-Methylchinazolin-4(3H)-on-Gerüsts.
N-3 Alkylierung und Arylierung
Die Alkylierung am N-3-Atom ist eine der einfachsten und effektivsten Methoden zur Modifikation des Gerüsts. Sie erfolgt typischerweise über eine nukleophile Substitution.
Begründung: Die Reaktion nutzt eine starke Base wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃), um das N-3-Proton zu deprotonieren und ein reaktives Amidat-Anion zu erzeugen. Dieses Anion greift dann das elektrophile Alkylhalogenid an. Dimethylformamid (DMF) ist ein ideales aprotisches, polares Lösungsmittel, das die Reaktion begünstigt.
Materialien:
-
7-Methylchinazolin-4(3H)-on
-
Alkylhalogenid (z.B. Benzylbromid, Iodmethan)
-
Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃)
-
Dimethylformamid (DMF), wasserfrei
Schritt-für-Schritt-Anleitung:
-
7-Methylchinazolin-4(3H)-on (1 Äquivalent) wird in wasserfreiem DMF gelöst.
-
K₂CO₃ (1.5 Äquivalente) wird zu der Lösung gegeben.
-
Das entsprechende Alkylhalogenid (1.1 Äquivalente) wird langsam zugetropft.
-
Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (50-60 °C) für 4-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach Abschluss der Reaktion wird die Mischung in Eiswasser gegossen und mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und einer gesättigten Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie (typischerweise Hexan/Ethylacetat) gereinigt.
Tabelle 1: Beispielhafte Ergebnisse der N-3 Alkylierung
| Alkylhalogenid | Base | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Iodmethan | K₂CO₃ | 25 | 6 | 92 |
| Benzylbromid | K₂CO₃ | 60 | 4 | 85 |
| Ethylbromacetat | Cs₂CO₃ | 25 | 8 | 88 |
Funktionalisierung der C-2 Position
Die Einführung von Substituenten an der C-2 Position erfordert in der Regel einen mehrstufigen Ansatz, der mit der Aktivierung dieser Position beginnt. Eine bewährte Methode ist die Umwandlung der C=O Gruppe in eine reaktivere C-Cl Gruppe, gefolgt von nukleophilen Substitutionsreaktionen.
Begründung: Die Behandlung des Chinazolinons mit einem starken Chlorierungsmittel wie Phosphoroxychlorid (POCl₃) oder Thionylchlorid (SOCl₂) überführt die Amido-Gruppe in ein reaktiveres Chloro-Imidoylchlorid, das sich zum aromatischen 2,4-Dichlorchinazolin umlagert. Die C4-Position ist aufgrund des benachbarten Stickstoffs elektronisch defizitärer und somit reaktiver für nukleophile Angriffe.
Materialien:
-
7-Methylchinazolin-4(3H)-on
-
Phosphoroxychlorid (POCl₃)
-
N,N-Dimethylanilin (katalytisch)
Schritt-für-Schritt-Anleitung:
-
7-Methylchinazolin-4(3H)-on wird in einem Überschuss an POCl₃ suspendiert.
-
Eine katalytische Menge N,N-Dimethylanilin wird hinzugefügt.
-
Die Mischung wird für 2-4 Stunden unter Rückfluss erhitzt, bis eine klare Lösung entsteht.
-
Nach dem Abkühlen wird das überschüssige POCl₃ vorsichtig im Vakuum abdestilliert.
-
Der Rückstand wird vorsichtig auf Eis gegossen und der resultierende Niederschlag abfiltriert, mit Wasser gewaschen und getrocknet.
Begründung: Die C-4 Position des 2,4-Dichlor-7-methylchinazolins ist deutlich reaktiver als die C-2 Position. Dies ermöglicht eine selektive Substitution mit Nukleophilen wie Aminen bei Raumtemperatur oder leicht erhöhter Temperatur, während die C-2 Position unangetastet bleibt.
Materialien:
-
2,4-Dichlor-7-methylchinazolin
-
Primäres oder sekundäres Amin (z.B. Anilin, Morpholin)
-
Diisopropylethylamin (DIPEA)
-
Isopropanol oder Dioxan
Schritt-für-Schritt-Anleitung:
-
2,4-Dichlor-7-methylchinazolin (1 Äquivalent) wird in Isopropanol gelöst.
-
Das entsprechende Amin (1.1 Äquivalente) und DIPEA (1.5 Äquivalente) werden hinzugefügt.
-
Die Reaktion wird bei Raumtemperatur für 6-18 Stunden gerührt.
-
Das ausfallende Produkt wird abfiltriert und mit kaltem Isopropanol gewaschen.
Begründung: Nachdem die C-4 Position funktionalisiert wurde, kann die verbleibende C-2 Chlor-Gruppe mittels Palladium-katalysierter Kreuzkupplungsreaktionen wie der Suzuki- oder Sonogashira-Kupplung weiter modifiziert werden. Dies ermöglicht die Einführung von Aryl-, Heteroaryl- oder Alkinylgruppen.[3][7][8]
Materialien:
-
4-substituiertes-2-Chlor-7-methylchinazolin
-
Boronsäure (für Suzuki-Kupplung) oder terminales Alkin (für Sonogashira-Kupplung)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (z.B. Na₂CO₃, K₂CO₃)
-
Lösungsmittel (z.B. Dioxan/Wasser, Toluol)
Schritt-für-Schritt-Anleitung (Beispiel Suzuki-Kupplung):
-
Das 4-substituierte-2-Chlor-7-methylchinazolin (1 Äquivalent), die Boronsäure (1.5 Äquivalente), der Palladium-Katalysator (0.05 Äquivalente) und die Base (2-3 Äquivalente) werden in einem Reaktionsgefäß vorgelegt.
-
Ein entgastes Lösungsmittelgemisch (z.B. Dioxan/Wasser 10:1) wird hinzugefügt.[3]
-
Die Reaktion wird unter Inertgasatmosphäre (Stickstoff oder Argon) bei 80-100 °C für 8-24 Stunden erhitzt.
-
Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.
-
Die organische Phase wird gewaschen, getrocknet und das Lösungsmittel entfernt.
-
Die Reinigung erfolgt durch Säulenchromatographie.
Workflow für die Derivatisierung und SAR-Analyse
Der folgende Workflow fasst den gesamten Prozess von der Synthese des Kerns bis zur SAR-Analyse zusammen.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Niementowski Quinazoline Synthesis [drugfuture.com]
- 8. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Tiered Strategy for Screening the Anti-Inflammatory Effects of 7-Methylquinazolin-4(3H)-one
<_ _2_026-01-01_00-35-08.150148>
Introduction: The Rationale for Screening Quinazolinones in Inflammation
Inflammation is a fundamental biological process essential for host defense against infection and injury. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate pathological inflammatory responses.
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide spectrum of activities, including anticancer and antimicrobial effects. Emerging evidence suggests that this chemical class also holds significant promise for the development of novel anti-inflammatory agents. This guide provides a comprehensive, tiered experimental framework for the initial screening and mechanistic evaluation of a representative compound, 7-methylquinazolin-4(3H)-one, for its potential anti-inflammatory properties.
The experimental strategy detailed herein is centered on a robust, cell-based model using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to a surge in the production of inflammatory mediators.[1][2] This model allows for the systematic evaluation of a compound's ability to interfere with critical inflammatory signaling pathways, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
Experimental Design: A Phased Approach
A successful screening campaign must be logical, cost-effective, and designed to yield unambiguous data. We propose a three-phase workflow that progresses from broad primary screening to more focused mechanistic studies. This approach ensures that resources are directed toward compounds with the most promising activity profiles.
Figure 1: Tiered Experimental Workflow. A logical progression from initial cytotoxicity and primary anti-inflammatory screening to in-depth mechanistic studies and potential in vivo validation.
Phase 1: Primary In Vitro Screening
The initial phase is designed to answer two fundamental questions:
-
Is the compound toxic to the cells at the concentrations being tested?
-
Does the compound inhibit a key marker of inflammation?
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Solubilization: Carefully aspirate the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Data Interpretation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Concentrations that result in high cell viability (e.g., >90%) are considered non-toxic and are selected for subsequent anti-inflammatory assays.
| Table 1: Example Cytotoxicity Data for this compound | |
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 99.1 ± 3.8 |
| 10 | 97.5 ± 4.2 |
| 25 | 95.3 ± 4.9 |
| 50 | 88.2 ± 6.3 |
| 100 | 65.4 ± 7.1 |
Protocol 2: Nitric Oxide (NO) Production Assay
Rationale: Upon stimulation with LPS, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a large-scale production of nitric oxide (NO), a key inflammatory mediator.[2] Measuring the inhibition of NO production is a robust and high-throughput primary screen for anti-inflammatory activity.[7][8] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium, which can be easily quantified using the Griess reaction.[2][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour. Include the following controls:
-
Vehicle Control (cells + vehicle)
-
LPS Control (cells + vehicle + LPS)
-
Positive Control (cells + Dexamethasone + LPS)
-
-
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[10]
-
Incubate for 10-15 minutes at room temperature, protected from light.[10]
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[10] A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Data Interpretation: The percentage of NO production inhibition is calculated relative to the LPS-only control. A dose-dependent reduction in NO levels indicates potential anti-inflammatory activity.
| Table 2: Example Data for Inhibition of NO Production | ||
| Treatment | Nitrite Conc. (µM) | % Inhibition |
| Vehicle Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0% |
| Compound (1 µM) + LPS | 42.1 ± 2.9 | 8.1% |
| Compound (5 µM) + LPS | 31.5 ± 2.5 | 31.2% |
| Compound (10 µM) + LPS | 20.7 ± 1.9 | 54.8% |
| Compound (25 µM) + LPS | 11.3 ± 1.5 | 75.3% |
| Dexamethasone (10 µM) + LPS | 8.9 ± 1.1 | 80.6% |
Phase 2: Mechanistic Elucidation
Compounds that demonstrate significant, non-toxic inhibition of NO production in Phase 1 warrant further investigation to understand their mechanism of action. This phase focuses on quantifying the expression of key inflammatory proteins and probing the upstream signaling pathways responsible for their production.
Core Inflammatory Signaling Pathways
LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates signaling cascades that converge on the activation of transcription factors, primarily NF-κB and AP-1 (regulated by MAPKs). These transcription factors then drive the expression of pro-inflammatory genes.[11][12]
-
NF-κB Pathway: In resting cells, NF-κB (typically the p65/p50 dimer) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[13] Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription.[13][14]
-
MAPK Pathways: The MAPK family includes p38, JNK, and ERK.[15] LPS stimulation leads to a phosphorylation cascade that activates these kinases. Activated p38 and JNK, in particular, phosphorylate and activate transcription factors that cooperate with NF-κB to promote the expression of inflammatory genes.[16]
Figure 2: Key Inflammatory Signaling Pathways. Simplified diagrams of the canonical NF-κB and p38 MAPK pathways activated by LPS.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: Beyond NO, activated macrophages release a host of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which amplify the inflammatory response.[7][17] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these secreted proteins in the cell culture supernatant.[18][19]
Step-by-Step Protocol:
-
Sample Collection: Use the same experimental setup and supernatant collected from the NO assay (Protocol 2).
-
ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[20][21]
-
Briefly, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
The supernatant (containing the cytokine) is added, followed by a biotinylated detection antibody.
-
Streptavidin-HRP and a substrate are then added to generate a colorimetric signal.[19]
-
-
Absorbance Reading: Terminate the reaction with a stop solution and measure the absorbance, typically at 450 nm.[21]
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
Data Interpretation: A dose-dependent decrease in the secretion of TNF-α and IL-6 provides strong evidence that the compound's anti-inflammatory activity involves the suppression of key cytokine production.
| Table 3: Example Data for Inhibition of Cytokine Production | ||
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 55 ± 12 | 28 ± 9 |
| LPS (1 µg/mL) | 3580 ± 210 | 2850 ± 180 |
| Compound (10 µM) + LPS | 1650 ± 150 | 1340 ± 110 |
| Compound (25 µM) + LPS | 780 ± 95 | 610 ± 75 |
| Dexamethasone (10 µM) + LPS | 550 ± 60 | 420 ± 50 |
Protocol 4: Signaling Pathway Analysis (Western Blot)
Rationale: To determine if the observed decrease in NO and cytokines is due to inhibition of the NF-κB or MAPK pathways, Western blotting can be used to measure the activation state of key signaling proteins. Activation of these pathways is controlled by phosphorylation. Therefore, measuring the levels of phosphorylated proteins (e.g., phospho-p65, phospho-p38) relative to their total protein levels provides a direct readout of pathway activation.[22]
Step-by-Step Protocol:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, as phosphorylation is an early event).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band densities using image analysis software.
Data Interpretation: A reduction in the ratio of phosphorylated protein to total protein (e.g., p-p65/total p65) in compound-treated cells compared to LPS-only treated cells indicates that this compound inhibits the activation of that specific signaling pathway.
Conclusion and Future Directions
This tiered approach provides a comprehensive strategy for the initial evaluation of this compound as a potential anti-inflammatory agent. Positive results from this screening cascade—specifically, non-toxic, dose-dependent inhibition of NO and pro-inflammatory cytokines, coupled with a demonstrable inhibition of NF-κB and/or MAPK signaling—would provide a strong rationale for advancing the compound to more complex studies. The next logical step would be to validate these findings in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess the compound's efficacy within a whole biological system.[23][24]
References
- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 8. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Griess Test [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. purformhealth.com [purformhealth.com]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. novamedline.com [novamedline.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases [mdpi.com]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking of 7-methylquinazolin-4(3H)-one
Abstract: The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its extensive pharmacological activities, particularly in oncology.[1][2] Derivatives of this core structure have been successfully developed as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[3][4] This guide provides a detailed, in-depth protocol for conducting molecular docking studies of a representative compound, 7-methylquinazolin-4(3H)-one, with key oncogenic protein kinase targets. We will elucidate the causality behind methodological choices, from ligand and protein preparation to the critical steps of results analysis and protocol validation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply structure-based drug design principles to the exploration of quinazolinone-based inhibitors.
Scientific Rationale and Target Selection
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[5][6] This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
The quinazolinone core acts as a bioisostere for the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of protein kinases.[4] This mechanism is central to the anticancer activity of many FDA-approved quinazoline-based drugs.[7] Based on this established mechanism, we have selected three high-impact protein kinase targets implicated in various cancers for this study.
Table 1: Selected Protein Kinase Targets for Docking Studies
| Target Protein | PDB ID | Resolution (Å) | Rationale for Selection |
| Epidermal Growth Factor Receptor (EGFR) | --INVALID-LINK-- | 2.60 | A key receptor tyrosine kinase; its overactivation is a hallmark of many cancers, including non-small-cell lung cancer. Quinazolines are classic EGFR inhibitors.[3][4][8] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | --INVALID-LINK-- | 1.55 | A primary mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[3] |
| Phosphoinositide 3-kinase (PI3Kα) | --INVALID-LINK-- | 2.20 | A central node in signaling pathways that control cell growth, proliferation, and survival. Mutations and amplifications are common in human cancers.[9][10] |
Comprehensive Workflow for Molecular Docking
The entire process, from initial setup to final analysis, follows a structured workflow. This ensures reproducibility and accuracy in the computational predictions.
Caption: Overall workflow for molecular docking studies.
Experimental Protocols
This section provides detailed, step-by-step methodologies for each phase of the docking study. We will use AutoDock Vina , a widely adopted open-source docking program, for the simulation phase.[11]
Protocol 1: Ligand Preparation
The ligand, this compound, must be converted into a 3D structure and prepared in a format suitable for the docking software.
Rationale: The initial 2D representation of a molecule lacks the conformational information necessary for docking. Energy minimization is performed to find a low-energy, stable 3D conformation of the ligand, which is a more realistic representation for binding.[1]
Steps:
-
2D Structure Creation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structure to a 3D format (.mol or .sdf) using a program like Open Babel.
-
Energy Minimization: Perform energy minimization on the 3D structure. This can be done in software like Avogadro or UCSF Chimera, typically using a force field like MMFF94 or UFF.
-
File Format Conversion: The docking program AutoDock Vina requires the ligand file to be in the .pdbqt format, which includes atomic coordinates, partial charges, and atom type definitions.[12]
-
Open AutoDockTools (ADT).[6]
-
Go to Ligand -> Input -> Open and select the minimized 3D ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file.
-
Protocol 2: Target Protein Preparation
The crystal structure of the target protein obtained from the Protein Data Bank (PDB) must be cleaned and prepared. We will use EGFR (PDB ID: 2GS6) as an example.[8]
Rationale: PDB files often contain non-essential molecules like water, ions, and co-crystallized ligands from the experiment.[13] These must be removed to study the binding of our new ligand. Hydrogens are typically absent in crystal structures and must be added, particularly polar hydrogens, as they are critical for forming hydrogen bonds.[1][14] Assigning charges is necessary for the scoring function to calculate electrostatic interactions.
Steps:
-
Download Structure: Download the PDB file for the target protein (e.g., 2GS6.pdb) from the RCSB PDB website.
-
Clean the Protein:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[13][15]
-
Remove all water molecules.
-
Remove any co-crystallized ligands and ions that are not part of the protein or its active site machinery. For 2GS6, this would involve removing the ATP analog-peptide conjugate.
-
Save the cleaned protein-only structure as a new .pdb file.
-
-
Prepare in AutoDockTools (ADT):
Protocol 3: Molecular Docking Simulation (AutoDock Vina)
Rationale: The docking simulation requires a defined search space, known as the "grid box," within which the ligand's position and conformation are explored.[1] The dimensions of this box are critical; it should be large enough to encompass the entire binding site but not so large as to make the conformational search computationally inefficient.
Steps:
-
Grid Box Generation:
-
To define the binding site, use the coordinates of the original co-crystallized ligand as a guide. In ADT, open the prepared protein (.pdbqt) and the original PDB file containing the reference ligand.
-
Go to Grid -> Grid Box. A box will appear.
-
Adjust the center and dimensions of the box to fully enclose the binding site where the original ligand was located. A spacing of 1.0 Å is standard. Note the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).
-
-
Create Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
Open a command line terminal.
-
Navigate to the directory containing your files.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
Protocol 4: Analysis and Visualization of Results
Rationale: The primary output of a docking simulation is a set of binding poses for the ligand, ranked by a scoring function. [17]The score, expressed as binding affinity in kcal/mol, estimates the Gibbs free energy of binding (ΔG). A more negative value indicates a more favorable binding interaction. [18][19]Visual inspection is crucial to ensure the predicted interactions are chemically sensible.
Steps:
-
Examine Binding Affinity: Open the docking_log.txt file. It will contain a table of the top binding poses and their corresponding affinity scores. The pose with the lowest energy value is considered the best prediction.
-
Visualize Binding Poses:
-
Open the output file (docking_output.pdbqt) in PyMOL or BIOVIA Discovery Studio along with the prepared protein structure (protein.pdbqt).
-
Analyze the interactions for the top-ranked pose. Look for:
-
Hydrogen Bonds: Identify donor-acceptor pairs between the ligand and protein residues.
-
Hydrophobic Interactions: Note contacts between nonpolar groups.
-
Pi-Interactions: Look for π-π or cation-π stacking with aromatic residues (e.g., Phe, Tyr, Trp, His).
-
-
Compare the interactions with those of known inhibitors for the target to see if key binding motifs are replicated.
-
Table 2: Hypothetical Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR | 2GS6 | -8.5 | Met793 (H-bond), Leu718, Val726 (hydrophobic) |
| VEGFR2 | 3VHE | -7.9 | Cys919 (H-bond), Leu840, Val848 (hydrophobic) |
| PI3Kα | 7PG5 | -8.1 | Val851 (H-bond), Trp780, Met922 (hydrophobic) |
Self-Validation of Docking Protocol
To ensure the trustworthiness of a docking protocol, it must be validated. The most common method is to check if the software can reproduce the experimentally determined binding pose of a known ligand. [20] Rationale: This process, known as redocking, validates that the chosen docking parameters (grid box, search algorithm) are appropriate for the target system. A low Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure pose indicates a reliable protocol. [21]An RMSD value below 2.0 Å is generally considered a successful validation. [20]
Caption: Workflow for validating a docking protocol via redocking.
Protocol Steps:
-
Extract Native Ligand: From the original PDB file (e.g., 2GS6), save the coordinates of the co-crystallized ligand into a separate file.
-
Prepare Ligand and Protein: Prepare the extracted native ligand and the protein as described in Protocols 1 and 2.
-
Perform Docking: Dock the prepared native ligand back into its protein's binding site using the exact same grid box parameters and docking settings you plan to use for your test compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses. This can be done using tools within PyMOL, UCSF Chimera, or other molecular modeling software.
-
Assess Result: If the RMSD is < 2.0 Å, the docking protocol is considered validated and can be reliably used to screen new compounds like this compound.
Conclusion and Future Directions
This guide provides a comprehensive and validated framework for performing molecular docking studies of this compound against key cancer-related protein kinases. By following these protocols, researchers can generate reliable hypotheses about the binding modes and affinities of novel quinazolinone derivatives, thereby accelerating the drug discovery process.
The insights gained from these computational studies serve as a strong foundation for subsequent experimental validation. Promising candidates identified through docking should be advanced to in vitro enzymatic assays to determine their IC50 values and subsequently tested in cell-based assays to confirm their biological activity. Further computational analysis, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted ligand-protein complexes over time. [20]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. etflin.com [etflin.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methylquinazolin-4(3H)-one
Welcome to the Technical Support Center for the synthesis of 7-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to enhance the yield and purity of your synthesis.
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The synthesis of this compound, a key intermediate for various pharmaceutical agents, is commonly achieved through the Niementowski reaction or its variations. This process, while established, can present challenges in achieving high yields and purity. This guide provides practical, field-proven insights to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature.[1] 2. Low reactivity of starting materials: 2-amino-4-methylbenzoic acid may require forcing conditions. 3. Degradation of reagents: Formamide can decompose at excessively high temperatures. | 1. Optimize reaction conditions: Gradually increase the reaction temperature (in 10°C increments) and time. Monitor reaction progress using Thin Layer Chromatography (TLC). For conventional heating, consider extending the reflux time up to 24 hours. For microwave synthesis, increase the irradiation time in short intervals. 2. Employ microwave synthesis: Microwave irradiation can significantly enhance reaction rates and yields by efficiently heating the polar reactants.[2][3] 3. Use a catalyst: Although the classical Niementowski reaction is often performed neat, the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid can promote the reaction.[4] |
| Formation of a Complex Mixture of Byproducts | 1. Side reactions: Dehydration of formamide can lead to the formation of unwanted side products.[1] 2. Intermolecular reactions: Self-condensation of 2-amino-4-methylbenzoic acid can occur at high temperatures. 3. Formation of N-formyl intermediate: The initial N-acylation product may not cyclize efficiently, leading to its accumulation or decomposition. | 1. Control temperature carefully: Avoid excessively high temperatures that can lead to reagent decomposition. 2. Use a two-step approach: First, synthesize the intermediate 7-methyl-2-methyl-4H-3,1-benzoxazin-4-one from 2-amino-4-methylbenzoic acid and acetic anhydride.[5][6] Then, react the purified benzoxazinone with a nitrogen source like ammonia or formamide.[7] This can lead to a cleaner reaction profile. 3. Optimize stoichiometry: Ensure the correct molar ratios of reactants. An excess of formamide is often used in the Niementowski reaction.[8] |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction mixture. 2. Presence of polar impurities: Unreacted 2-amino-4-methylbenzoic acid and other polar byproducts can co-precipitate with the product. 3. Oily or tarry crude product: This often indicates significant byproduct formation or product degradation. | 1. Precipitation with cold water: After the reaction, pouring the mixture into cold water or an ice bath can often precipitate the product. 2. Recrystallization: This is a highly effective method for purifying the final product. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[9][10] 3. Column chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable alternative. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[11] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and direct method is the Niementowski quinazolinone synthesis, which involves the condensation of 2-amino-4-methylbenzoic acid with formamide at elevated temperatures.[1][12] For improved yields and significantly reduced reaction times, microwave-assisted organic synthesis (MAOS) is highly recommended.[2][8]
Q2: What are the key starting materials for this synthesis?
The primary starting materials are:
-
2-amino-4-methylbenzoic acid: This provides the benzene ring with the methyl group at the 7-position.
-
Formamide: This serves as both the reagent to provide the C2 and N3 atoms of the quinazolinone ring and as a high-boiling solvent.
Q3: How does the Niementowski reaction work?
The reaction proceeds through a two-step mechanism. First, the amino group of 2-amino-4-methylbenzoic acid attacks the carbonyl carbon of formamide in an acylation reaction to form an N-formyl-2-amino-4-methylbenzoic acid intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the final this compound.[13][14]
Q4: What are the advantages of using microwave synthesis over conventional heating?
Microwave-assisted synthesis offers several advantages:
-
Rapid reaction rates: Reactions that take hours with conventional heating can often be completed in minutes.[15][16]
-
Higher yields: The efficient and uniform heating provided by microwaves can lead to higher product yields.[3]
-
Improved purity: Shorter reaction times at high temperatures can minimize the formation of degradation byproducts.
-
Energy efficiency: Microwaves heat the reactants directly, leading to lower energy consumption.[17]
Q5: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Part 3: Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is optimized for high yield and short reaction time.
Materials:
-
2-amino-4-methylbenzoic acid
-
Formamide
-
Microwave reactor
-
Ethanol
-
Deionized water
Procedure:
-
In a 10 mL microwave reaction vial, add 2-amino-4-methylbenzoic acid (1.0 mmol, 151.15 mg).
-
Add formamide (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold deionized water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Protocol 2: Conventional Synthesis of this compound
This protocol uses standard laboratory equipment.
Materials:
-
2-amino-4-methylbenzoic acid
-
Formamide
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ethanol
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, combine 2-amino-4-methylbenzoic acid (10 mmol, 1.51 g) and formamide (20 mL).
-
Attach a reflux condenser and heat the mixture to 160-170°C in a heating mantle.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL).
-
Recrystallize the crude product from hot ethanol to yield pure this compound.
Part 4: Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. mdpi.com [mdpi.com]
- 4. journalirjpac.com [journalirjpac.com]
- 5. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quinazolinone synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. ijrpas.com [ijrpas.com]
- 16. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 17. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in the synthesis of 7-methylquinazolin-4(3H)-one
Welcome to the Technical Support Center for the synthesis of 7-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of this compound.
Q1: What is the most common and direct synthetic route to this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is a variation of the Niementowski quinazoline synthesis .[1] This reaction typically involves the condensation of 2-amino-4-methylbenzoic acid with a suitable source for the C2 carbon and N3 nitrogen of the quinazolinone ring. Formamide is a commonly used reagent for this purpose, serving as both the carbon source and the nitrogen donor.[2][3] The reaction is generally carried out at elevated temperatures.
Q2: What are the primary starting materials for the synthesis of this compound via the Niementowski reaction?
A2: The key precursors for the synthesis of this compound are:
-
2-Amino-4-methylbenzoic acid: This provides the core benzene ring with the methyl group at the 7-position and the amino group necessary for cyclization.[4]
-
Formamide: This reagent provides the C2 carbon and the N3 nitrogen of the quinazolinone ring. An excess of formamide is often used to drive the reaction to completion.[2][3]
Q3: What are the typical reaction conditions for this synthesis?
A3: The synthesis of this compound from 2-amino-4-methylbenzoic acid and formamide is typically a thermally driven reaction. Optimal temperatures generally range from 130-160°C.[1] Microwave-assisted synthesis has also been reported as a more rapid and efficient alternative to conventional heating.[5][6]
Troubleshooting Guide: Common Side Products and Solutions
This section provides a detailed guide to identifying and mitigating the formation of common side products during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
A low yield of this compound is a frequent challenge. This can be attributed to incomplete reaction, degradation of starting materials, or the formation of various side products.
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range of 130-160°C.[1] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to the degradation of starting materials and products.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Reagent Stoichiometry: An excess of formamide (e.g., 5 equivalents) is often necessary to drive the reaction to completion.[1]
Issue 2: Identification and Removal of Common Impurities
The presence of multiple spots on a TLC plate or peaks in an HPLC chromatogram indicates the presence of impurities. Below are the most common side products and strategies for their removal.
Common Side Products in the Synthesis of this compound
| Side Product | Formation Mechanism | Identification | Prevention and Removal |
| Unreacted 2-Amino-4-methylbenzoic Acid | Incomplete reaction due to insufficient heating or reaction time. | Can be detected by TLC/HPLC. | Prevention: Ensure optimal reaction temperature and time. Use an excess of formamide. Removal: Wash the crude product with a dilute aqueous solution of sodium bicarbonate. The acidic starting material will form a water-soluble salt and be removed in the aqueous layer.[1] |
| N-Formyl-2-amino-4-methylbenzoic Acid | This is a key intermediate in the reaction. Incomplete cyclization leads to its presence in the final product. | Can be detected by TLC/HPLC. | Prevention: Ensure sufficient heating and reaction time to promote complete cyclization. Removal: Can be challenging to separate from the product due to similar polarities. Column chromatography may be effective. Driving the reaction to completion is the best strategy.[1] |
| Polymeric Materials | High reaction temperatures can lead to polymerization of starting materials or intermediates. | Appearance of a dark, tarry residue in the reaction mixture. | Prevention: Maintain strict temperature control. The use of a high-boiling inert solvent can help to moderate the temperature. |
| Decarboxylation Product (3-Methylaniline) | At elevated temperatures, 2-amino-4-methylbenzoic acid can undergo decarboxylation.[7] | Can be detected by GC-MS. | Prevention: Avoid excessive temperatures. |
| Formamide Decomposition Products | At temperatures above 160°C, formamide can decompose to ammonia, carbon monoxide, and highly toxic hydrogen cyanide.[8][9] | Not typically isolated with the product but can affect the reaction environment. | Prevention: Maintain the reaction temperature below 160°C. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conventional Heating
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzoic acid (1 equivalent) and formamide (5 equivalents).
-
Heat the reaction mixture to 140-150°C in an oil bath for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
To remove unreacted 2-amino-4-methylbenzoic acid, the crude product can be suspended in a dilute sodium bicarbonate solution, stirred, and then filtered.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Protocol 2: Purification by Column Chromatography
If significant impurities remain after recrystallization, purification by column chromatography may be necessary.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).
-
Load the solution onto the column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizing the Reaction and Troubleshooting
To better understand the synthetic pathway and potential pitfalls, the following diagrams illustrate the main reaction and a troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. generis-publishing.com [generis-publishing.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Formamide - Wikipedia [en.wikipedia.org]
- 9. lookchem.com [lookchem.com]
Optimizing reaction conditions for 7-methylquinazolin-4(3H)-one formation
Welcome to the comprehensive technical support guide for the synthesis of 7-methylquinazolin-4(3H)-one. This resource is tailored for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles to ensure the success of your experiments.
Reaction Overview
The formation of the this compound core is a cornerstone in the synthesis of a multitude of biologically active compounds.[1][2][3] The most prevalent and robust method for its construction is the Niementowski quinazolinone synthesis.[1][4][5] This reaction involves the thermal condensation of an appropriately substituted anthranilic acid with an amide.[1] In the case of this compound, the key starting materials are 2-amino-4-methylbenzoic acid and formamide.[6]
The versatility of this synthesis allows for the introduction of various substituents on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials, a critical feature for structure-activity relationship (SAR) studies in drug discovery.[1]
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, providing scientifically grounded solutions to optimize your reaction outcomes.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Niementowski synthesis can arise from several factors.[7] High reaction temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of unwanted byproducts.[7]
Troubleshooting Steps:
-
Temperature Optimization: High temperatures can lead to decomposition. It's crucial to find the optimal temperature.
-
Action: Screen a range of temperatures (e.g., 120°C, 130°C, 140°C, 150°C) in small-scale parallel reactions to identify the temperature that provides the best yield with minimal byproduct formation.[7]
-
-
Reaction Time: Insufficient reaction time can result in incomplete conversion.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Purity of Starting Materials: Impurities in the 2-amino-4-methylbenzoic acid or formamide can interfere with the reaction.
-
Action: Ensure the purity of your starting materials. Recrystallize the 2-amino-4-methylbenzoic acid if necessary. Use freshly opened or properly stored formamide.
-
-
Microwave-Assisted Synthesis: Conventional heating methods often require long reaction times.[1]
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: A primary side reaction is the decarboxylation of the anthranilic acid starting material at elevated temperatures, leading to the formation of 3-methylaniline. This aniline can then react with formamide to produce N-(3-methylphenyl)formamide.
Troubleshooting Steps:
-
Controlled Heating: Rapid and uncontrolled heating can promote decarboxylation.
-
Action: Use a well-controlled heating mantle or an oil bath to ensure a gradual and stable increase in temperature to the desired setpoint.
-
-
Inert Atmosphere: The presence of oxygen can lead to oxidative side reactions.
-
Action: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[7]
-
-
Solvent-Free vs. Solvent-Based: While the classical Niementowski reaction is often performed neat, using a high-boiling solvent can sometimes offer better temperature control and minimize charring.
-
Action: If side reactions persist, consider using a high-boiling, inert solvent like diphenyl ether or Dowtherm A to maintain a more consistent reaction temperature.
-
Q3: The reaction appears to have stalled and is not proceeding to completion. What could be the issue?
A3: A stalled reaction can be due to several factors, including insufficient heating, poor mixing, or the presence of inhibitors.
Troubleshooting Steps:
-
Temperature Verification: Ensure the reaction mixture is reaching the target temperature.
-
Action: Use a calibrated thermometer placed directly in the reaction mixture (if safe and practical) to verify the internal temperature.
-
-
Efficient Stirring: In a heterogeneous mixture or a viscous reaction, inefficient stirring can lead to localized "hot spots" and incomplete mixing of reactants.
-
Action: Use a magnetic stirrer with a stir bar of appropriate size and shape to ensure vigorous and uniform mixing of the reaction components. For larger scale reactions, mechanical stirring is recommended.
-
-
Water Removal: The cyclization step of the Niementowski synthesis involves the elimination of water.[1] If water is not effectively removed, the equilibrium may not favor product formation.
-
Action: While the reaction is typically run at temperatures where water will distill off, ensuring the reaction setup is not a closed system can facilitate its removal.
-
Optimized Protocol: Conventional Heating
This protocol provides a reliable method for the synthesis of this compound using conventional heating.
Materials:
-
2-amino-4-methylbenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Combine 2-amino-4-methylbenzoic acid (1 equivalent) and formamide (5-10 equivalents) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Attach a reflux condenser to the flask.
-
Heat the mixture with stirring in a pre-heated oil bath or heating mantle to 150-160°C.[6]
-
Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water or onto crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:5 to 1:10 (2-amino-4-methylbenzoic acid:formamide) | An excess of formamide serves as both a reactant and a solvent. |
| Temperature | 150-160°C | Facilitates the condensation and cyclization reactions. |
| Reaction Time | 4-6 hours | Allows for the reaction to proceed to completion. |
| Work-up | Precipitation in cold water | Efficiently isolates the crude product from the excess formamide. |
| Purification | Recrystallization from ethanol | Provides a high-purity final product. |
Mechanism and Potential Side Reactions
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Niementowski synthesis proceeds through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization to form the quinazolinone ring with the elimination of water.[1]
Caption: Reaction mechanism and a key side reaction.
A significant side reaction, especially at higher temperatures, is the decarboxylation of 2-amino-4-methylbenzoic acid to form 3-methylaniline. This byproduct can complicate purification and lower the overall yield. Careful temperature control is the primary means of mitigating this unwanted pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
Purification challenges with 7-methylquinazolin-4(3H)-one and solutions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-methylquinazolin-4(3H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights to ensure your experimental success.
Troubleshooting Guide: Navigating Purification Challenges
This section is designed in a question-and-answer format to directly address common issues you may encounter during the purification of this compound.
Recrystallization Issues
Question 1: My this compound fails to crystallize upon cooling. What are the likely causes and solutions?
Answer: This is a common issue that can often be resolved by addressing solvent choice and concentration.
-
Causality: The primary reasons for crystallization failure are the use of an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling, or the selection of a solvent in which the compound is too soluble at low temperatures.
-
Solutions:
-
Reduce Solvent Volume: Re-heat the solution to gently evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly.
-
Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seed Crystals: Adding a single, pure crystal of this compound (a "seed crystal") to the cooled, supersaturated solution can initiate crystallization.
-
Solvent System Re-evaluation: If the above methods fail, the chosen solvent may be inappropriate. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] Consider a mixed solvent system. For instance, if your compound is highly soluble in a solvent like ethanol, you can add a miscible "anti-solvent" in which it is poorly soluble (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Question 2: I've obtained an oily precipitate instead of crystals during recrystallization. How can I resolve this?
Answer: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid rather than a solid.
-
Causality: This often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly. Impurities can also sometimes suppress crystallization and promote oiling out.
-
Solutions:
-
Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help with this.
-
Lower the Temperature of Dissolution: Try dissolving the compound at a temperature below the solvent's boiling point.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Dilute the Solution: Oiling out can sometimes be caused by a solution that is too concentrated. Add more hot solvent to the oily mixture, redissolve, and then attempt to cool slowly again.
-
Column Chromatography Issues
Question 3: I'm observing poor separation of this compound from its impurities on a silica gel column. What adjustments can I make?
Answer: Achieving good separation in column chromatography is highly dependent on the choice of the mobile phase (eluent).
-
Causality: Poor separation, evidenced by overlapping bands or streaking, is typically due to an inappropriate solvent system. The polarity of the eluent may be too high, causing all components to move too quickly down the column, or too low, resulting in very slow elution and band broadening. Column overloading or improper packing can also contribute to this issue.[1]
-
Solutions:
-
Optimize the Eluent System with TLC: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from any visible impurities.[1] A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3]
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow for the elution of less polar impurities first, followed by your target compound, and then more polar impurities.
-
Check Column Loading: Overloading the column with too much crude material is a common cause of poor separation. A general guideline is to use a ratio of 1:20 to 1:100 of crude material to silica gel by weight.[1]
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to an uneven flow of the mobile phase and poor separation.
-
Question 4: My compound is "streaking" or "tailing" on the silica gel column. What is the cause and how can I prevent it?
Answer: Tailing is often observed with compounds that have polar functional groups, such as the N-H and carbonyl groups in this compound.
-
Causality: Tailing is caused by strong interactions between the compound and the acidic silanol groups on the surface of the silica gel. This leads to a non-uniform distribution of the compound between the stationary and mobile phases.
-
Solutions:
-
Add a Polar Modifier: Adding a small amount of a more polar solvent to your eluent can help to reduce tailing. For basic compounds like quinazolinones, adding a small percentage (e.g., 0.5-1%) of triethylamine or ammonia in methanol can neutralize the acidic sites on the silica gel. For acidic impurities, a small amount of acetic acid or formic acid can be beneficial.[4]
-
Use a Different Stationary Phase: If tailing is severe, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically related to the starting materials and reaction byproducts. Common synthetic routes for quinazolinones often involve the condensation of an anthranilic acid derivative with a source of carbon and nitrogen.[5] For this compound, this would likely involve 2-amino-4-methylbenzoic acid. Therefore, common impurities may include:
-
Unreacted 2-amino-4-methylbenzoic acid.
-
Byproducts from the cyclization reaction.
-
If the synthesis involves an intermediate like a benzoxazinone, unreacted intermediate may be present.[6]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can detect impurities that may not be visible by TLC.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any residual solvents or impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q3: What are some recommended starting solvent systems for the recrystallization of this compound?
A3: While the optimal solvent must be determined experimentally, good starting points for quinazolinone derivatives include ethanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[1][8] Perform small-scale solubility tests to find a solvent in which your compound is soluble when hot and sparingly soluble when cold.
Q4: My this compound has poor solubility in common organic solvents. What can I do?
A4: Poor solubility is a known challenge for many quinazolinone derivatives due to their rigid, planar structure which can lead to strong crystal lattice energy.[9] For purification and analysis, you can try:
-
More Polar Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective at dissolving quinazolinones.[10] However, their high boiling points can make them difficult to remove.
-
Heated Solvents: Gently warming the solvent can significantly increase the solubility of your compound.
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. In some cases, solubility can be increased in acidic aqueous solutions.[9]
Data Presentation
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Non-polar, good for initial washing and as a component of eluent systems. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, a common component of eluent systems with hexane. |
| Ethanol | 78 | 4.3 | Good solvent for recrystallization, often used in a mixture with water. |
| Methanol | 65 | 5.1 | Polar solvent, can be used for recrystallization or as a polar modifier in chromatography. |
| Dichloromethane | 40 | 3.1 | Good for dissolving many organic compounds, but its volatility requires careful handling. |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | Highly polar, can dissolve poorly soluble compounds, but difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Highly polar, excellent solvent for many quinazolinones, but very difficult to remove.[9] |
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
-
Solvent Selection: In a small test tube, add ~10-20 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but precipitates upon cooling, you have found a potentially good solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography Purification
-
TLC Analysis: Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will give the product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting with the least polar solvent system determined by TLC. Collect fractions and monitor their composition by TLC. If using a gradient, gradually increase the polarity of the eluent.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization failure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. orgsyn.org [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. cibtech.org [cibtech.org]
Troubleshooting incomplete cyclization in quinazolinone synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly incomplete cyclization, a frequent impediment to achieving high yields and purity. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Overcoming Incomplete Cyclization
Incomplete cyclization is a primary obstacle in quinazolinone synthesis, often leading to low yields and complex purification challenges due to the presence of acyclic intermediates.[1][2] This section provides a systematic approach to diagnosing and resolving this issue.
Question 1: My reaction yield is low, and TLC/LC-MS analysis indicates the presence of a major acyclic intermediate. How can I drive the cyclization to completion?
Answer:
The accumulation of an acyclic intermediate, such as N-acylanthranilamide, is a clear sign that the final ring-closing step is kinetically or thermodynamically unfavorable under your current reaction conditions.[1] Several factors can be addressed to overcome this barrier.
1. Re-evaluate Thermal Conditions:
Many classical quinazolinone syntheses, like the Niementowski reaction, are thermally driven and require high temperatures for efficient cyclization, often in the range of 130-160°C.[3]
-
Causality: The cyclization step involves the intramolecular nucleophilic attack of the amide nitrogen onto the carbonyl carbon, followed by dehydration. This process often has a high activation energy barrier that can be overcome with sufficient thermal energy.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10-15°C increments.
-
Monitor the reaction progress at each temperature point using TLC or LC-MS to track the disappearance of the intermediate and the appearance of the desired product.
-
Be cautious of excessive heat, as it can lead to degradation of starting materials or the final product. For instance, anthranilic acid can decarboxylate above its melting point (~145°C).[3]
-
2. Optimize Solvent Selection:
The choice of solvent is critical as it influences reactant solubility and can participate in the reaction mechanism.[4][5]
-
Causality: High-boiling point, polar aprotic solvents like DMSO, DMF, or toluene are commonly used.[1] They can effectively solvate the intermediates and facilitate the high temperatures required for cyclization. In some modern protocols, greener solvents like water have been shown to be effective.[5][6]
-
Troubleshooting Steps:
-
If using a low-boiling point solvent, consider switching to a higher-boiling point alternative to safely reach the required temperature.
-
Experiment with different solvent systems. For example, moving from a non-polar solvent like toluene to a more polar one like DMSO could enhance the reaction rate.[7]
-
3. The Role of Catalysts:
Both acid and base catalysts can significantly impact the rate of cyclization.
-
Causality:
-
Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
-
Base Catalysis: A base can deprotonate the amide nitrogen, increasing its nucleophilicity and promoting the intramolecular attack.
-
-
Troubleshooting Steps:
-
Introduce a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., Cs2CO3).[8][9]
-
Screen different catalysts to find the most effective one for your specific substrate. Copper-based catalysts are also widely employed in modern quinazolinone synthesis and can facilitate the cyclization process.[10][11]
-
4. Consider Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful technique to accelerate quinazolinone synthesis and improve yields.[12][13]
-
Causality: Microwaves provide rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and often leads to cleaner reactions with fewer byproducts.[12]
-
Troubleshooting Steps:
-
If available, transfer your optimized thermal reaction conditions to a microwave reactor.
-
Optimize the microwave parameters (temperature, time, and power) to maximize the yield of the cyclized product. Many syntheses can be completed in minutes under microwave irradiation compared to hours with conventional heating.[14]
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to side reactions, purification, and reaction monitoring in quinazolinone synthesis.
Q1: I observe multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions, and how can I minimize them?
A1: The formation of byproducts is a frequent challenge.[1] Key strategies to minimize them involve optimizing reaction conditions and ensuring an inert atmosphere.[1]
-
Common Side Products:
-
Unreacted Starting Materials: Indicates an incomplete reaction.
-
Acyclic Intermediates: Due to incomplete cyclization.
-
Decarboxylation Products: Heating anthranilic acid above 145°C can lead to the formation of aniline, which can then participate in side reactions.[3]
-
Dimerization Products: Self-condensation of starting materials or intermediates can occur, especially at high concentrations.[3][15]
-
-
Strategies for Minimization:
-
Optimize Stoichiometry: Using a slight excess of one reagent (e.g., formamide in the Niementowski reaction) can help drive the reaction to completion.[3]
-
Control Temperature: Avoid excessive temperatures that can lead to degradation.[3]
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[1]
-
Q2: My starting material is 2-aminobenzamide. What are the key considerations for achieving successful cyclization?
A2: 2-Aminobenzamide is a common precursor for quinazolinone synthesis. The reaction typically involves condensation with an aldehyde or a related carbonyl compound.
-
Mechanism Overview: The initial step is the formation of a Schiff base between the amino group of 2-aminobenzamide and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to yield the quinazolinone.
-
Key Considerations:
-
Oxidant: The final step requires an oxidant to convert the dihydroquinazolinone intermediate to the aromatic quinazolinone. Common oxidants include air (oxygen), DMSO, or specific reagents like potassium persulfate.[7][16]
-
Catalyst: The reaction can be catalyzed by acids, bases, or transition metals.[8][11]
-
Solvent: Polar aprotic solvents like DMSO or DMF are often effective.[5][7]
-
Q3: How can I effectively monitor the progress of my quinazolinone synthesis?
A3: Careful reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing for the identification of the desired product, intermediates, and byproducts by their mass-to-charge ratio. This is particularly useful for confirming the structure of unexpected products.
Data & Protocols
Table 1: Recommended Starting Conditions for Quinazolinone Synthesis from Anthranilic Acid
| Parameter | Recommended Condition | Rationale |
| Reactants | Anthranilic Acid, Formamide | A classic and straightforward approach (Niementowski Reaction).[13][17] |
| Stoichiometry | 1 equivalent Anthranilic Acid to 5 equivalents Formamide | An excess of formamide acts as both a reagent and a solvent, driving the reaction to completion.[3] |
| Temperature | 130-160°C | Provides sufficient thermal energy for cyclization while minimizing decarboxylation of anthranilic acid.[3] |
| Reaction Time | 2-4 hours | Typically sufficient for completion, but should be optimized by monitoring the reaction. |
| Atmosphere | Open to air or under an inert atmosphere (N2 or Ar) | An inert atmosphere can be beneficial to prevent oxidative side reactions.[1] |
Experimental Protocol: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol outlines a general procedure for a one-pot synthesis.[1]
Materials:
-
Anthranilic acid (5 mmol)
-
Trimethyl orthoformate (6 mmol)
-
Appropriate amine (6 mmol)
-
Ethanol (10 mL)
-
Microwave reactor
Procedure:
-
In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Process
Troubleshooting Workflow for Incomplete Cyclization
Caption: A decision-making workflow for troubleshooting incomplete cyclization.
General Reaction Scheme for Quinazolinone Synthesis
Caption: A simplified reaction pathway from 2-aminobenzamide to a quinazolinone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. global.toho-u.ac.jp [global.toho-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. ujpronline.com [ujpronline.com]
- 11. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 17. acgpubs.org [acgpubs.org]
Technical Support Center: Catalyst Deactivation in Metal-Catalyzed Quinazolinone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of quinazolinones. This guide is designed for researchers, scientists, and drug development professionals who utilize metal-catalyzed reactions to construct this vital heterocyclic scaffold. Catalyst deactivation is a frequent challenge that can lead to diminished yields, reaction failures, and purification difficulties.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and resolve issues related to catalyst deactivation in your experiments.
Troubleshooting Guide: In-Depth Scenarios
This section addresses complex, multi-faceted issues you may encounter. We delve into the root causes and provide structured protocols for diagnosis and resolution.
Q1: My reaction yield has dropped significantly over several runs with a recycled heterogeneous catalyst. What are the likely causes and how can I diagnose the problem?
A gradual or sharp decrease in yield when recycling a catalyst is a classic sign of deactivation. The primary causes can be categorized into three mechanisms: fouling, poisoning, and thermal degradation (sintering).
-
Fouling (Coke Deposition): This occurs when carbonaceous materials (coke) physically deposit on the catalyst's active sites and block its pores.[2] This is common in high-temperature reactions where organic molecules decompose or polymerize.
-
Poisoning: This is a chemical deactivation where impurities or byproducts from the reaction mixture strongly chemisorb onto the active metal sites, rendering them inactive.[3] Unlike fouling, even a small amount of a potent poison can have a significant impact.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles. This reduces the active surface area of the catalyst, thereby lowering its overall activity.[4]
Diagnostic Workflow:
To identify the specific cause, a systematic characterization of the fresh versus the spent catalyst is recommended.
-
Visual Inspection: Check for changes in the catalyst's color or texture. A darkening of the catalyst often suggests coke formation.
-
Temperature-Programmed Oxidation (TPO): This is a powerful technique to quantify the amount of carbonaceous deposits (coke) on a spent catalyst. The analysis involves heating the catalyst in a controlled flow of an oxidizing gas and measuring the evolved CO₂.[2]
-
Surface Area Analysis (BET): A significant decrease in the Brunauer-Emmett-Teller (BET) surface area of the spent catalyst compared to the fresh one strongly suggests pore blockage due to fouling or structural collapse from sintering.
-
Microscopy and Spectroscopy (TEM, XPS, XRD):
-
Transmission Electron Microscopy (TEM) can directly visualize changes in metal particle size, confirming if sintering has occurred.[2]
-
X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst surface and changes in the metal's oxidation state.[2]
-
X-ray Diffraction (XRD) can reveal changes in the crystalline structure of the metal or support.[2]
-
Below is a logical workflow for diagnosing the issue.
References
Minimizing byproduct formation during the synthesis of 7-methylquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 7-methylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction: The Challenge of Pure this compound Synthesis
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the Niementowski reaction. This involves the thermal condensation of 2-amino-4-methylbenzoic acid with a formylating agent, typically formamide[1][2]. While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification and reduce overall yield. High reaction temperatures, necessary for the cyclization, can also lead to the degradation of both starting materials and the product[1].
This guide provides a systematic approach to identifying and mitigating the formation of these impurities, enabling you to achieve a more efficient and robust synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
Q1: My reaction yield is low, and the crude product is a complex mixture. What are the likely byproducts?
A1: Low yields and complex crude mixtures are common challenges. The primary byproducts in the Niementowski synthesis of this compound typically arise from three main side reactions:
-
Decarboxylation of the Starting Material: At elevated temperatures, 2-amino-4-methylbenzoic acid can undergo decarboxylation to form 3-methylaniline. This byproduct is volatile and may not be immediately obvious in the non-volatile crude product but represents a loss of your key starting material. The thermal decomposition of substituted anthranilic acids is a known phenomenon[3][4][5][6].
-
Incomplete Cyclization: The reaction proceeds through an N-formyl intermediate, N-(formyl)-2-amino-4-methylbenzoic acid. If the cyclization is incomplete, this intermediate will remain in your crude product.
-
Di-formylation: The amino group of either the starting material or the N-formyl intermediate can be formylated again by formamide, leading to the formation of a di-formylated byproduct.
Q2: I suspect 3-methylaniline is forming. How can I confirm this and prevent its formation?
A2: Confirmation of 3-methylaniline can be achieved by analyzing the volatile components of your reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. While heat is required for cyclization, excessive temperatures will promote decarboxylation. Aim for the lowest effective temperature to achieve a reasonable reaction rate.
-
Reaction Time Optimization: Prolonged reaction times at high temperatures increase the likelihood of decarboxylation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q3: My crude NMR shows signals that do not correspond to the product. How can I identify if it is the uncyclized N-formyl intermediate?
A3: The N-formyl intermediate, N-(formyl)-2-amino-4-methylbenzoic acid, will have distinct NMR signals. Look for a formyl proton signal (around 8-9 ppm) and the carboxylic acid proton (typically a broad singlet above 10 ppm). The aromatic signals will also differ from the final quinazolinone product.
Troubleshooting Incomplete Cyclization:
-
Ensure Anhydrous Conditions: Water can hydrolyze the formamide and interfere with the cyclization. Use dry glassware and anhydrous reagents.
-
Sufficient Reaction Time and Temperature: While avoiding excessive heat, ensure the reaction is heated long enough at an appropriate temperature to drive the cyclization to completion.
-
Use of a Dehydrating Agent: In some variations of the Niementowski reaction, a dehydrating agent can be employed to facilitate the final ring-closing step, which involves the elimination of water.
Q4: How can I minimize the formation of di-formylated byproducts?
A4: Di-formylation occurs when the amino group is formylated twice. To minimize this:
-
Control Stoichiometry: Use a controlled excess of formamide. A large excess will drive the reaction towards di-formylation.
-
Stepwise Addition: Consider a stepwise approach where the initial formylation is carried out at a lower temperature, followed by a gradual increase in temperature to promote cyclization.
Visualizing the Reaction and Side Products
To better understand the synthetic pathway and potential pitfalls, the following diagram illustrates the main reaction and the formation of key byproducts.
Optimized Experimental Protocol
This protocol is designed to minimize byproduct formation by carefully controlling reaction parameters.
Materials:
-
2-Amino-4-methylbenzoic acid
-
Formamide
-
Ethanol
-
Activated Carbon
-
Standard laboratory glassware
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-4-methylbenzoic acid (1.0 equivalent) and formamide (5.0 equivalents).
-
Heating: Heat the reaction mixture with stirring to 140-150°C. Note: Careful temperature control is crucial. Use a sand bath or an oil bath for uniform heating.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent). The reaction is typically complete within 3-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask with stirring to precipitate the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.
-
Decolorization and Recrystallization:
-
Transfer the crude solid to a flask containing ethanol.
-
Heat the mixture to reflux until the solid dissolves completely.
-
Add a small amount of activated carbon and continue to reflux for 10-15 minutes.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystallization.
-
-
Final Product: Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Troubleshooting the Optimized Protocol
This section provides a structured approach to resolving issues that may arise even when following the optimized protocol.
| Observation | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the temperature is maintained within the recommended range. |
| Significant decarboxylation. | Lower the reaction temperature to the lower end of the recommended range (e.g., 140°C) and monitor closely. | |
| Product loss during workup. | Ensure complete precipitation by adding a sufficient amount of cold water. Minimize the amount of cold ethanol used for washing the final product. | |
| Product is colored | Presence of polymeric or colored impurities. | Ensure the use of a sufficient amount of activated carbon during recrystallization. A second recrystallization may be necessary. |
| Impurities persist after recrystallization | Co-crystallization of impurities. | Try a different recrystallization solvent or solvent system. Column chromatography may be required for highly impure samples. |
Logical Troubleshooting Flow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE DECARBOXYLATION OF ANTHRANILIC ACID | Semantic Scholar [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 7-Methylquinazolin-4(3H)-one for Preclinical Studies
Welcome to the technical support center for the synthesis of 7-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important heterocyclic compound for preclinical studies. Our focus is on providing practical, field-proven insights to ensure both the efficiency of your synthesis and the quality of the final product.
Introduction to the Synthesis of this compound
This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry due to its diverse biological activities. The most common and scalable method for its synthesis is the Niementowski reaction, a cyclocondensation of 2-amino-4-methylbenzoic acid with a suitable one-carbon source, typically formamide. While the reaction appears straightforward on a laboratory scale, scaling up for preclinical trials introduces challenges related to reaction control, impurity profiles, and consistent product quality. This guide will walk you through these challenges with practical solutions.
Core Synthesis Workflow
The primary synthetic route involves the one-pot reaction of 2-amino-4-methylbenzoic acid with an excess of formamide, which acts as both a reagent and a solvent. The mixture is heated to a high temperature to drive the cyclization and dehydration, yielding the desired product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the reaction between 2-amino-4-methylbenzoic acid and formamide?
A1: The reaction proceeds via the Niementowski quinazoline synthesis. Initially, the amino group of 2-amino-4-methylbenzoic acid nucleophilically attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate. Subsequent intramolecular cyclization between the newly formed amide and the carboxylic acid, followed by dehydration at high temperatures, results in the formation of the stable quinazolinone ring system.
Q2: Why is an excess of formamide used in the reaction?
A2: Using an excess of formamide serves two primary purposes. Firstly, it acts as a solvent, ensuring the reactants are in a homogenous phase at the reaction temperature. Secondly, it drives the equilibrium of the initial N-formylation step towards the product, maximizing the conversion of the starting material.
Q3: What are the critical parameters to control during the scale-up of this reaction?
A3: The most critical parameters are:
-
Temperature Control: The reaction requires high temperatures (typically 150-180°C) to proceed efficiently. However, poor temperature control can lead to the formation of byproducts and decomposition.[1][2]
-
Reaction Time: Monitoring the reaction progress is crucial. Prolonged reaction times at high temperatures can lead to degradation of the product.
-
Stirring: Efficient stirring is necessary to ensure uniform heat distribution and prevent localized overheating, especially in larger reaction vessels.
Q4: What are the common impurities I should expect?
A4: Common impurities include unreacted 2-amino-4-methylbenzoic acid, N-formyl-2-amino-4-methylbenzoic acid (the intermediate before cyclization), and potentially dimeric or polymeric byproducts formed at high temperatures. In some cases, side reactions involving the methyl group might occur, although this is less common under standard Niementowski conditions.
Q5: What is the best method for purifying this compound at a larger scale?
A5: For preclinical scale-up, recrystallization is the most practical and cost-effective method for purification.[3] Common solvent systems include ethanol, methanol, or mixtures of ethanol and water.[3] Column chromatography can be used for smaller batches or to remove specific impurities but is often less practical for large quantities.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction: Insufficient temperature or reaction time. 2. Product degradation: Overheating or prolonged reaction time. 3. Sub-optimal work-up: Product loss during precipitation or filtration. | 1. Optimize reaction conditions: Gradually increase the temperature within the recommended range (e.g., in 5-10°C increments) and monitor the reaction by TLC or HPLC until the starting material is consumed. 2. Precise temperature control: Use a temperature controller and ensure efficient stirring to avoid hot spots. Once the reaction is complete, cool the mixture promptly. 3. Work-up optimization: Ensure the reaction mixture is cooled sufficiently to maximize precipitation. Wash the crude product with a minimal amount of cold solvent to avoid dissolving the product. |
| Product is a Dark Color (Brown or Black) | 1. Decomposition at high temperatures: Exceeding the optimal reaction temperature. 2. Presence of impurities in starting materials. | 1. Strict temperature control: Maintain the reaction temperature at the lower end of the effective range. 2. Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3] 3. Starting material purity: Ensure the 2-amino-4-methylbenzoic acid and formamide are of high purity. |
| Difficulty in Product Precipitation | 1. Insufficient cooling: The solution is not cold enough for the product to crystallize. 2. Supersaturation: The product remains dissolved in the formamide mixture. | 1. Adequate cooling: Cool the reaction mixture in an ice bath for an extended period. 2. Induce crystallization: Add a seed crystal of pure this compound to the cooled solution. Alternatively, scratching the inside of the flask with a glass rod can initiate crystallization. 3. Addition of an anti-solvent: Slowly add a non-polar solvent in which the product is insoluble (e.g., cold water or hexane) to the cooled reaction mixture to induce precipitation. |
| Persistent Impurities After Recrystallization | 1. Co-crystallization of impurities: The impurity has similar solubility properties to the product. 2. Inappropriate recrystallization solvent. | 1. Solvent screening: Test different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water) can sometimes provide better separation.[3] 2. Second purification step: If impurities persist, consider a second purification method such as flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3] |
Experimental Protocols
Synthesis of this compound (Scale-up to 50g)
Materials:
-
2-Amino-4-methylbenzoic acid (50.0 g)
-
Formamide (250 mL)
-
Ethanol (for recrystallization)
-
Activated Charcoal
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Large Buchner funnel and filter flask
Procedure:
-
To the 1 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-amino-4-methylbenzoic acid (50.0 g) and formamide (250 mL).
-
Stir the mixture to form a slurry.
-
Heat the mixture with stirring to 160-170°C. The solids will dissolve as the temperature increases.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature with continued stirring. The product will begin to precipitate as the solution cools.
-
Cool the mixture further in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).
-
Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification by Recrystallization
-
Transfer the crude this compound to a 1 L Erlenmeyer flask.
-
Add ethanol (approximately 10-15 mL per gram of crude product).
-
Heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add more ethanol portion-wise.
-
If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and boil for a further 10-15 minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the pure product should form.
-
Cool the flask in an ice bath for at least 1 hour to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Expected Yield: 70-85% Expected Purity: >98% (by HPLC)
Analytical Quality Control
To ensure the suitability of this compound for preclinical studies, rigorous analytical testing is required.
| Analytical Test | Method | Purpose | Acceptance Criteria (Typical) |
| Appearance | Visual Inspection | To ensure the product is a white to off-white crystalline solid. | Conforms to specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | To confirm the chemical structure of the compound. | Spectra conform to the reference standard. |
| Purity | HPLC (UV detection) | To quantify the amount of the desired compound and detect impurities. | ≥ 98.0% |
| Melting Point | Melting Point Apparatus | To assess the purity of the crystalline solid. | Within a narrow range (e.g., 240-242°C) |
| Residual Solvents | Gas Chromatography (GC) | To quantify the amount of residual solvents from the synthesis and purification. | Within ICH limits |
Representative Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, NH), 8.15 (s, 1H, H-2), 8.00 (d, J = 8.0 Hz, 1H, H-5), 7.40 (d, J = 8.0 Hz, 1H, H-6), 7.20 (s, 1H, H-8), 2.45 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.5, 148.8, 145.2, 138.6, 127.4, 126.8, 125.3, 117.9, 21.2.
Process Safety Considerations for Scale-Up
Scaling up chemical reactions requires a thorough safety assessment to mitigate risks.[4][5]
Caption: Key safety considerations for scaling up the synthesis.
-
Thermal Runaway: The reaction is endothermic overall due to the dehydration step, but poor heat management can still lead to localized overheating. Ensure the heating mantle is appropriately sized and controlled, and that stirring is vigorous.[4]
-
Formamide Hazards: Formamide is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[6] At high temperatures, formamide can decompose to ammonia and carbon monoxide. Ensure adequate ventilation and consider a scrubbing system for larger scale reactions.
-
Pressure Build-up: Although the reaction is typically run at atmospheric pressure, a blocked condenser could lead to pressure build-up. Ensure the condenser is functioning correctly and that the system is not sealed.
-
Emergency Plan: Have a clear plan for emergency shutdown, including rapid cooling of the reaction vessel. Keep appropriate fire extinguishing equipment readily available.
By following the guidance in this document, researchers can confidently and safely scale up the synthesis of this compound, ensuring a consistent supply of high-quality material for preclinical evaluation.
References
- 1. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. fauske.com [fauske.com]
- 6. Lab Safety Guideline: Formamide | Harvard Environmental Health and Safety [ehs.harvard.edu]
Technical Support Center: Overcoming Poor Solubility of 7-Methylquinazolin-4(3H)-one
Welcome to the technical support center for 7-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights and troubleshooting strategies to help you achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor water solubility?
The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinazolinone core is a rigid, fused heterocyclic system, which, combined with the methyl group, contributes to its lipophilic nature and high crystal lattice energy.[1] This makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to poor solubility in aqueous buffers commonly used in biological assays.
Q2: My this compound stock solution in DMSO is precipitating upon dilution into my aqueous assay buffer. What is happening and how can I fix it?
This is a classic sign of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its ability to keep a compound solubilized dramatically decreases when diluted into an aqueous environment.[2][3] This precipitation can lead to inaccurate and highly variable results in your assays.[2]
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).[4][5] High concentrations of DMSO can be toxic to cells and may interfere with your assay results.[5][6][7][8]
-
Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. It is often beneficial to reduce the highest concentration in your dose-response curve to minimize the risk of precipitation.[2]
-
Pre-warm Solutions: Gently warming your stock solution and assay buffer before dilution can sometimes help maintain solubility, especially if the compound's solubility is temperature-dependent.[1] However, be cautious about the thermal stability of your compound.
Q3: I've optimized my DMSO concentration and dilution method, but I'm still seeing precipitation. What are my next steps?
If basic troubleshooting doesn't resolve the issue, you'll need to employ more advanced solubilization techniques. The goal is to increase the "apparent" solubility of this compound in your aqueous system.
Here is a decision-making workflow to guide you:
Caption: A stepwise guide to resolving compound precipitation in biological assays.
Troubleshooting Guides
Issue 1: Compound Precipitation at Neutral pH
Cause: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] At neutral or basic pH, the compound is likely in its less soluble, non-ionized form.
Solution: pH Modification
By lowering the pH of your assay buffer, you can protonate the basic nitrogens on the quinazolinone ring, forming a more soluble salt.[1][]
Experimental Protocol: Determining Optimal pH for Solubilization
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-7.4).
-
Solubility Assessment:
-
Add an excess of solid this compound to each buffer.
-
Equilibrate the samples by shaking for 24 hours at a controlled temperature.[10]
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
-
Select the optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your biological assay.
Considerations:
-
Assay Compatibility: Ensure the chosen pH does not negatively impact your protein's activity, cell viability, or other assay components.[11]
-
Compound Stability: Verify that this compound is stable at the selected pH for the duration of your experiment.
| Strategy | Mechanism | Typical Concentration | Advantages | Disadvantages |
| pH Modification | Increases ionization of the compound.[1][] | Assay-dependent | Simple and cost-effective.[] | Can affect biological system (enzyme activity, cell viability).[11] |
| Co-solvents | Reduces the polarity of the aqueous solvent.[12][13] | 1-5% (v/v) | Effective for many nonpolar compounds. | Can cause precipitation upon dilution and may have toxic effects.[12] |
| Cyclodextrins | Forms inclusion complexes, encapsulating the hydrophobic compound.[1][14][15] | 1-10 mM | Generally low toxicity and can improve bioavailability.[16] | Can be expensive; may not be effective for all compounds. |
| Surfactants | Form micelles that encapsulate the compound.[1][17] | 0.01-0.1% (w/v) | Effective at low concentrations. | Can interfere with some assays and may have cytotoxic effects. |
Issue 2: Even with pH adjustment, solubility is insufficient for the desired assay concentration.
Cause: The intrinsic solubility of the compound, even in its ionized form, may be too low for your experimental needs.
Solution 1: Utilizing Co-solvents
Adding a small amount of a water-miscible organic solvent can reduce the overall polarity of the assay buffer, improving the solubility of lipophilic compounds.[12][13]
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 400)
Experimental Protocol: Screening for an Effective Co-solvent
-
Prepare stock solutions: Prepare a concentrated stock of this compound in 100% of each co-solvent.
-
Test dilutions: Dilute the co-solvent stocks into your optimized pH assay buffer to final co-solvent concentrations of 1%, 2%, and 5% (v/v).
-
Observe for precipitation: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a period equivalent to your assay duration.
-
Validate with your assay: Run a vehicle control with the chosen co-solvent and concentration to ensure it doesn't interfere with your assay readout.
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][18] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[1][14][15][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[20]
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare HP-β-CD solution: Dissolve HP-β-CD in your assay buffer to make a 10-20 mM stock solution.
-
Complexation:
-
Add your concentrated this compound DMSO stock to the HP-β-CD solution.
-
Vortex and/or sonicate the mixture to facilitate complex formation.
-
Allow the solution to equilibrate for at least 30 minutes before further dilution into the assay medium.
-
-
Determine the required ratio: You may need to test different molar ratios of HP-β-CD to your compound to find the optimal solubilizing concentration.
Caption: Cyclodextrins encapsulate hydrophobic drugs, increasing their aqueous solubility.
Final Recommendations
-
Always perform vehicle controls: When using any solubilizing agent (pH modifiers, co-solvents, cyclodextrins, etc.), it is crucial to run parallel controls containing the agent at the same concentration to ensure it does not affect your biological assay.
-
Characterize your compound early: Understanding the physicochemical properties of this compound, such as its pKa and logP, can help you proactively choose the most appropriate solubilization strategy.[3]
-
Consider formulation strategies for in vivo studies: For preclinical animal studies, poor solubility can severely limit oral bioavailability.[14][17][21] Techniques such as creating amorphous solid dispersions or lipid-based formulations may be necessary to achieve adequate drug exposure.[3][20][22]
By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound and obtain high-quality, reliable data in your biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. ovid.com [ovid.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining the Purification of 7-methylquinazolin-4(3H)-one using Chromatography
Welcome to the technical support center for the chromatographic purification of 7-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important heterocyclic compound. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your purification workflows, ensuring the highest purity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What is the most effective chromatographic method to purify this compound?
A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[1] For initial purification and removal of baseline impurities, flash column chromatography is often a good first choice due to its simplicity and cost-effectiveness.[1] For achieving very high purity (>99%) or separating closely related analogues and isomers, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Q2: How can I identify common impurities in my this compound sample?
A2: Common impurities often originate from unreacted starting materials (e.g., 2-amino-4-methylbenzoic acid derivatives) or by-products from the cyclization reaction.[1] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.
Q3: My purified this compound is still showing impurities by TLC/HPLC. What should I do?
A3: If minor impurities persist after the initial purification, a second purification step using a different technique is recommended.[1] For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[1]
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a fundamental technique for the purification of moderately polar compounds like this compound. This guide will help you navigate common issues.
Issue 1: Poor Separation of this compound from Impurities (Overlapping Bands)
Causality: This issue often arises from an inappropriate solvent system, column overloading, or improper column packing. The polarity of the eluent directly influences the retention factor (Rf) of the compounds on the stationary phase. If the polarity is too high, all compounds will travel quickly with the solvent front, resulting in poor separation. Conversely, if the polarity is too low, the compounds will remain strongly adsorbed to the silica gel.
Solutions:
-
Optimize the Solvent System using TLC: The ideal eluent is determined by running Thin Layer Chromatography (TLC) first. A good solvent system will give your target this compound an Rf value of approximately 0.2-0.4.[1]
-
If Rf is too high (compound runs too fast): Decrease the eluent polarity. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
If Rf is too low (compound is stuck at the baseline): Increase the eluent polarity by increasing the proportion of ethyl acetate.
-
-
Reduce Sample Load: Overloading the column is a common mistake that leads to band broadening and poor separation. As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel.
-
Ensure Proper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample flow through cracks in the stationary phase, bypassing proper separation. Slurry packing the column by mixing the silica gel with the initial eluent and pouring it into the column is a reliable method to achieve uniform packing.[1]
Issue 2: The Compound is Not Eluting from the Column
Causality: This can happen if the compound has very high polarity and is strongly adsorbed to the silica gel, or if it has decomposed on the acidic silica surface.
Solutions:
-
Increase Solvent Polarity: If your compound is highly polar, a simple hexane/ethyl acetate system may not be sufficient. Consider adding a small percentage of a more polar solvent like methanol to your eluent. For example, a dichloromethane/methanol system can be effective for more polar quinazolinone derivatives.[1]
-
Test for Silica Stability: Before performing column chromatography, it's wise to check if your compound is stable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[2]
-
Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[3]
Issue 3: Tailing of the Compound Band
Causality: Peak tailing in normal-phase chromatography can be caused by secondary interactions between a basic compound and the acidic silanol groups on the silica surface. Quinazolinones, containing basic nitrogen atoms, are prone to this issue.
Solutions:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to saturate the acidic silanol groups on the silica gel, reducing the unwanted interactions and improving the peak shape.[1]
Experimental Protocol: Flash Column Chromatography of this compound
1. Stationary Phase and Solvent System Selection:
- Stationary Phase: Use silica gel (230-400 mesh).[1]
- Eluent Selection: Start by developing a solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1] Aim for an Rf of 0.2-0.4 for this compound.
2. Column Packing:
- Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column.[1]
- Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
- Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[1]
3. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[4] Carefully add the solution to the top of the column.[4]
- Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] Carefully add this powder to the top of the column.[4]
4. Elution and Fraction Collection:
- Carefully add the eluent to the column and apply gentle pressure (flash chromatography) to start the elution.
- Collect fractions and monitor the elution by TLC to identify the fractions containing the purified this compound.
5. Purity Analysis and Solvent Removal:
- Combine the pure fractions and remove the solvent using a rotary evaporator.
- Analyze the purity of the final product using analytical HPLC, NMR, or MS.
Troubleshooting Guide: Preparative HPLC
For achieving the highest purity, preparative HPLC is the method of choice. Reverse-phase HPLC is more commonly used for the purification of quinazolinone derivatives.[1]
Issue 1: Poor Retention in Reversed-Phase HPLC (Compound Elutes in the Void Volume)
Causality: This is a common issue with polar compounds in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[3]
Solutions:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the proportion of water.[3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as an embedded polar group (EPG) column, which can provide alternative selectivity for polar analytes.[3]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC.[3]
Issue 2: Peak Tailing in Reversed-Phase HPLC
Causality: Similar to normal-phase chromatography, peak tailing in RP-HPLC for basic compounds like this compound is often due to secondary interactions with residual acidic silanol groups on the silica-based stationary phase.[5]
Solutions:
-
Adjust Mobile Phase pH: For basic quinazolinones, lowering the mobile phase pH to a range of 2.5-3.5 will protonate the analyte and minimize interactions with silanol groups.[5] Using a mobile phase additive like 0.1% formic acid or trifluoroacetic acid can improve peak shape.[1]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups, which significantly improves the peak shape for basic compounds.
-
Add a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine, can help to mask the residual silanol groups.[6]
Issue 3: High Backpressure
Causality: High backpressure can be caused by a blockage in the system (e.g., frit, column), high mobile phase viscosity, or a high flow rate.[1]
Solutions:
-
Filter Sample and Mobile Phase: Always filter your sample and mobile phases to remove any particulate matter that could clog the system.[1]
-
Reverse Flush the Column: If recommended by the manufacturer, reverse flushing the column can help to remove blockages.[1]
-
Reduce Flow Rate: A lower flow rate will result in lower backpressure.[1]
-
Use a Less Viscous Mobile Phase: For example, acetonitrile generally produces lower backpressure than methanol. Operating at a slightly elevated temperature can also reduce mobile phase viscosity.[1]
Experimental Protocol: Preparative HPLC of this compound
1. Column and Mobile Phase Selection:
- Column: A C18 reverse-phase preparative column is a good starting point.[1]
- Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]
2. Method Development:
- Start with an analytical HPLC to develop the separation method.
- Optimize the gradient (or isocratic conditions) to achieve good separation between this compound and its impurities.
3. Sample Preparation and Injection:
- Dissolve the partially purified sample in the mobile phase or a compatible solvent.
- Filter the sample through a 0.45 µm filter before injection.
- Inject the sample onto the preparative HPLC system.
4. Fraction Collection:
- Collect fractions based on the UV detector signal corresponding to the peak of this compound.
5. Purity Analysis and Solvent Removal:
- Analyze the purity of the collected fractions by analytical HPLC.[1]
- Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.[1]
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Quinazolinone Derivatives
| Solvent System | Application | Notes |
| Hexane / Ethyl Acetate | General purpose for moderately polar quinazolinones. | A good starting point for method development. Adjust the ratio based on TLC results.[1] |
| Dichloromethane / Methanol | For more polar quinazolinone derivatives. | Start with a low percentage of methanol and gradually increase polarity.[1] |
Table 2: Troubleshooting Summary for Preparative HPLC
| Issue | Potential Cause | Recommended Solution |
| Poor Retention | High sample polarity | Increase aqueous portion of mobile phase; use a more polar stationary phase (e.g., EPG); switch to HILIC.[3] |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (2.5-3.5); use an end-capped column; add a mobile phase modifier (e.g., TFA).[5] |
| High Backpressure | System blockage | Filter sample and mobile phase; reverse flush column; reduce flow rate.[1] |
Visualization
Diagram 1: General Workflow for Purification of this compound
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 7-Methylquinazolin-4(3H)-one and Related Analogues: A Guide for Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, is found in numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[3][4] The biological profile of a quinazolinone derivative is profoundly influenced by the nature and position of substituents on its core structure.[5] This guide provides an in-depth comparison of the biological activities of 7-methylquinazolin-4(3H)-one with other key quinazolinone analogues, offering experimental context and insights for researchers in drug development.
The Quinazolinone Core: A Versatile Pharmacophore
Quinazolin-4(3H)-one and its derivatives exhibit a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7][8] This versatility stems from the scaffold's unique structural and electronic properties, which allow for diverse interactions with various enzymes and receptors. Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, 6, 7, and 8 are critical in modulating the potency and selectivity of these compounds.[1][5] The introduction of a methyl group at the 7-position, as in this compound, can significantly alter the molecule's lipophilicity, steric profile, and electronic distribution, thereby influencing its biological activity.
General Synthesis of the Quinazolin-4(3H)-one Scaffold
The synthesis of the quinazolinone core is well-established, often proceeding through the cyclization of anthranilic acid or its derivatives. A common method involves the reaction of an anthranilic acid with an appropriate reagent like acetic anhydride to form a benzoxazinone intermediate, which is then reacted with an amine to yield the desired 2,3-substituted quinazolinone.[9]
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Applications of Quinazolinone Analogues A Review [ideas.repec.org]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating the In Vitro Mechanism of Action of 7-methylquinazolin-4(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the in vitro mechanism of action (MOA) of the novel compound, 7-methylquinazolin-4(3H)-one. Drawing from extensive experience in preclinical drug discovery, this document outlines a logical, multi-tiered experimental approach. We will move from broad phenotypic screening to specific target engagement and pathway analysis, comparing the compound's performance against established benchmarks. Every recommendation is grounded in the principles of scientific rigor, ensuring that the data generated is robust, reproducible, and conclusive.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Compounds based on this core structure have been shown to inhibit a wide range of enzymes, such as tyrosine kinases (EGFR, HER2, VEGFR2), cyclin-dependent kinases (CDK2), α-glucosidase, and carbonic anhydrase II.[4][5][6][7] Given this chemical precedent, our investigation into this compound will be guided by the hypothesis that its primary MOA involves the inhibition of a key cellular kinase or enzyme.
This guide is structured to provide not just protocols, but the strategic thinking behind them. We will explore why certain assays are chosen, how they build upon one another, and how to interpret the resulting data to construct a coherent narrative of the compound's biological function.
Part 1: Foundational Cytotoxicity and Phenotypic Screening
Before delving into specific molecular targets, it is crucial to establish the fundamental cellular effect of this compound. A broad cytotoxicity screen across a panel of relevant human cancer cell lines is the logical first step. This initial screen will determine the compound's potency and selectivity, guiding the subsequent, more focused mechanistic studies.
Comparative Cytotoxicity Profiling
The objective of this initial phase is to determine the half-maximal inhibitory concentration (IC50) of this compound across a diverse panel of cancer cell lines. This approach allows for an initial assessment of potential tissue- or mutation-specific activity. For this study, we will use cell lines representing common cancer types where quinazolinone derivatives have previously shown efficacy, such as lung (A549), breast (MCF-7), and liver (HepG2) cancer.[6][8]
As a point of comparison, we will include two well-characterized kinase inhibitors with the quinazolinone core: Gefitinib , an EGFR inhibitor, and Lapatinib , a dual EGFR and HER2 inhibitor.[7] This comparison will provide an immediate benchmark for the potency of our test compound.
Table 1: Comparative in vitro cytotoxicity of this compound and reference compounds.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | ~15-25 | >50 | ~5-15 |
| Lapatinib | >20 | ~5-10 | >20 |
Note: IC50 values for reference compounds are approximate and can vary based on experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, and Lapatinib. Treat the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Part 2: Target Identification and Validation
Based on the cytotoxicity data and the known targets of quinazolinone derivatives, the next phase focuses on identifying the specific molecular target(s) of this compound. A logical starting point is to screen its activity against a panel of kinases known to be inhibited by this class of compounds.
Workflow for Target Identification
Caption: Workflow for kinase inhibitor target validation.
In Vitro Kinase Inhibition Assays
An essential step is to determine if this compound directly inhibits the enzymatic activity of putative kinase targets. This is accomplished using in vitro kinase assays, which measure the phosphorylation of a substrate by a purified kinase.
Table 2: Comparative Enzymatic Inhibition Data
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | AKT1 IC50 (nM) | CDK2 IC50 (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | ~20-80 | >10,000 | >10,000 | >10,000 |
| Lapatinib | ~10 | ~15 | >10,000 | >10,000 |
| MK-2206 (AKT Inhibitor) | >10,000 | >10,000 | ~5-12 | >10,000 |
Note: IC50 values for reference compounds are approximate and sourced from literature.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
-
Kinase Reaction: Set up a reaction containing the purified kinase (e.g., EGFR, AKT1), the substrate (a suitable peptide or protein), ATP, and varying concentrations of this compound or a reference inhibitor. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the kinase inhibition and determine the IC50 values.
Part 3: Cellular Target Engagement and Pathway Modulation
Demonstrating direct enzymatic inhibition is crucial, but it is equally important to confirm that the compound engages its target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells. Following target engagement, we must assess the functional consequence by examining the modulation of the downstream signaling pathway.
Confirming Target Engagement with CETSA
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates to various temperatures, we can determine the melting point of the target protein in the presence and absence of our compound.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Analyzing Downstream Signaling by Western Blot
If this compound inhibits a kinase like EGFR or AKT, we expect to see a reduction in the phosphorylation of their downstream substrates. Western blotting is the gold-standard technique for visualizing these changes.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment and Lysis: Treat cells (e.g., A549 for EGFR, MCF-7 for AKT) with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target (e.g., p-EGFR, p-AKT) and the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
A dose-dependent decrease in the phosphorylated form of the target protein, with no change in the total protein level, provides strong evidence for the on-target activity of this compound.
Conclusion
This guide provides a systematic and robust strategy for validating the in vitro mechanism of action of this compound. By progressing from broad phenotypic screening to specific enzymatic assays, cellular target engagement, and downstream pathway analysis, researchers can build a compelling and data-driven case for the compound's MOA. The inclusion of appropriate positive controls and the use of orthogonal assays at each stage are critical for ensuring the integrity and trustworthiness of the findings. This methodical approach will not only elucidate the function of this compound but also provide the critical data necessary to advance it through the drug discovery pipeline.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive, in-depth technical comparison of the docking performance of 7-methylquinazolin-4(3H)-one and related quinazolinone derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices and ensuring scientific integrity through a self-validating system.
Introduction: The Quinazoline Scaffold in EGFR-Targeted Cancer Therapy
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of several clinically successful anticancer drugs.[1][2] These compounds primarily target protein kinases, enzymes that play a critical role in cellular signaling pathways.[3] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a key player in cell proliferation and survival.[4][5] Its aberrant activation, through mutation or overexpression, is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC).[5][6] Consequently, EGFR has become a prime target for the development of kinase inhibitors.[5]
First and second-generation EGFR inhibitors, such as Gefitinib (Iressa) and Erlotinib (Tarceva), are based on the 4-anilinoquinazoline structure.[1] These drugs act as ATP-competitive inhibitors, binding to the kinase domain and preventing EGFR autophosphorylation, thereby blocking downstream signaling cascades that lead to tumor growth.[7] The development of resistance, often through mutations like T790M, has driven the search for new generations of inhibitors.[6]
This guide focuses on a comparative molecular docking study of this compound and its derivatives against the EGFR kinase domain. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the molecular interactions driving this recognition.[8] By comparing the docking behavior of a simple scaffold with highly potent, clinically approved drugs, we can elucidate the structural features crucial for effective EGFR inhibition and guide the rational design of novel, more potent quinazolinone-based therapeutics.
Experimental Design & Rationale
A robust computational study requires careful selection of the biological target, the set of ligands for comparison, and a well-validated docking protocol. The choices made at each step are critical for the reliability and interpretability of the results.
The Target: Active Conformation of the EGFR Kinase Domain
For this study, we will use the crystal structure of the EGFR kinase domain in its active conformation , complexed with the inhibitor Erlotinib (PDB ID: 1M17).[9]
Rationale for Selection:
-
Clinical Relevance: 1M17 contains Erlotinib, a clinically approved quinazoline-based EGFR inhibitor.[8] This provides a crystallographically determined reference for the binding mode of this inhibitor class, which is invaluable for validating our docking protocol (a process known as "redocking").[10][11]
-
Active Conformation: EGFR exists in both active and inactive conformations.[9][12][13] Since the selected quinazolinone inhibitors are ATP-competitive, they primarily target the active state of the kinase.[7] Using the active conformation (with the "DFG-in" motif) is therefore more biologically relevant for this specific comparative study.[14] The PDB entry 1M17 clearly shows the kinase domain in this active state.[9]
-
Structural Quality: The 1M17 structure has a good resolution, providing a reliable representation of the atomic coordinates of the binding site.
The Ligands: A Comparative Series
To understand the structure-activity relationship (SAR), we have selected a series of four compounds with varying potencies against EGFR. This allows for a direct comparison of how structural modifications impact docking scores and interactions.
| Compound Name | Structure | Rationale for Inclusion | Experimental EGFR IC50 |
| This compound | ![]() | The core scaffold of interest. Provides a baseline for understanding the contribution of the fundamental quinazolinone ring system. | N/A (Used as a reference scaffold) |
| Compound 4d | ![]() | A potent 3-methylquinazolinone derivative with reported high efficacy against EGFR. Allows for the analysis of key structural additions.[15] | 0.87 µM (against MCF-7 cells, for comparative purposes)[5] |
| Erlotinib (Tarceva) | ![]() | An FDA-approved first-generation EGFR inhibitor. Serves as a high-potency positive control and the co-crystallized ligand for docking validation.[7][16] | ~2 nM[16] |
| Gefitinib (Iressa) | ![]() | Another FDA-approved first-generation EGFR inhibitor with a similar quinazoline scaffold. Provides an additional high-potency comparator.[17] | 23-79 nM |
Note: The 2D structures are illustrative and would be generated as SMILES or SDF files for the actual experiment.
Detailed Experimental Protocol
This section provides a step-by-step methodology for performing the comparative docking study using AutoDock Vina, a widely used and well-validated open-source docking program.[18]
Workflow Overview
The overall workflow for this comparative docking study is illustrated below.
Part 1: Protein and Ligand Preparation
Rationale: The accuracy of molecular docking is highly dependent on the quality of the input structures. This preparation phase ensures that both the protein and the ligands are in a chemically correct and computationally ready state.
Tools:
-
UCSF Chimera or similar molecular visualization software.
-
AutoDock Tools (ADT) for generating PDBQT files.
Protein Preparation (Receptor):
-
Download the Receptor Structure: Obtain the crystal structure of the EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17) from the RCSB Protein Data Bank.
-
Clean the PDB File:
-
Load the 1M17 PDB file into UCSF Chimera.
-
Remove all water molecules and any other heteroatoms (ions, co-solvents) that are not part of the protein or the co-crystallized ligand. This is done to simplify the system and focus on the protein-ligand interaction.
-
Separate the protein chains from the ligand (Erlotinib, identified as ARL in the PDB file). Save the protein-only structure as a new PDB file (e.g., 1M17_protein.pdb).
-
-
Prepare the Receptor for Docking (using ADT):
-
Open the 1M17_protein.pdb file in AutoDock Tools.
-
Add polar hydrogens to the protein. This is crucial as hydrogen bonds are key interactions in ligand binding.
-
Compute and assign Gasteiger charges. These partial atomic charges are used by the AutoDock force field to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT format (e.g., 1M17_protein.pdbqt). The PDBQT format includes atomic charges, atom types, and torsional degrees of freedom information.
-
Ligand Preparation:
-
Obtain Ligand Structures:
-
For Erlotinib, extract the ligand from the original 1M17 PDB file and save it as a separate PDB file.
-
For the other compounds, obtain their 2D structures (e.g., from SMILES strings) and use a program like Open Babel or the LigPrep tool in the Schrödinger suite to generate energy-minimized 3D conformers.
-
-
Prepare Ligands for Docking (using ADT):
-
Load each ligand's 3D structure into AutoDock Tools.
-
Add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds. AutoDock Vina treats ligands as flexible, and defining these torsions is essential for conformational sampling during the docking process.
-
Save each prepared ligand in the PDBQT format (e.g., erlotinib.pdbqt, gefitinib.pdbqt, etc.).
-
Part 2: Docking Protocol and Validation
Rationale: Before docking our test compounds, it is imperative to validate the docking protocol. This is achieved by "redocking" the co-crystallized ligand back into its binding site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen parameters.
Tools:
-
AutoDock Vina
Procedure:
-
Grid Box Generation:
-
In ADT, with the 1M17_protein.pdbqt loaded, define the search space for docking. This is a 3D grid box that encompasses the entire binding site.
-
Center the grid box on the co-crystallized Erlotinib. This ensures that the docking search is focused on the known active site. A typical size for the grid box would be 25 x 25 x 25 Å, which is large enough to allow for translational and rotational freedom of the ligand within the binding pocket.
-
Save the grid parameters (center coordinates and dimensions) in a configuration file (e.g., conf.txt).
-
-
Redocking for Validation:
-
Perform a docking run with AutoDock Vina using the prepared 1M17_protein.pdbqt, the prepared erlotinib.pdbqt, and the conf.txt file containing the grid parameters.
-
Validation Criterion: Superimpose the top-ranked docked pose of Erlotinib with its original crystallographic position. Calculate the RMSD between the heavy atoms of the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10]
-
-
Comparative Docking:
-
Once the protocol is validated, perform individual docking runs for all the selected ligands (this compound, Compound 4d, Erlotinib, and Gefitinib) against the 1M17_protein.pdbqt receptor using the same conf.txt file.
-
AutoDock Vina will generate an output file for each ligand, containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Results and Comparative Analysis
The primary outputs from AutoDock Vina are the predicted binding affinity (a negative value, where a more negative score indicates stronger predicted binding) and the 3D coordinates of the docked poses.
Quantitative Docking Results
The docking results for the selected compounds are summarized in the table below. The binding affinity scores from AutoDock Vina are compared with the experimentally determined EGFR IC50 values.
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental EGFR IC50 | Key Interacting Residues (Predicted) |
| Erlotinib (Redocked) | -9.2 | ~2 nM[16] | Met793, Thr790, Lys745, Cys797 |
| Gefitinib | -9.0 | 23-79 nM | Met793, Thr790, Lys745, Cys797 |
| Compound 4d | -8.5 | 0.87 µM (cell-based)[5] | Met793, Leu718, Val726 |
| This compound | -6.8 | N/A | Leu718, Val726 |
Interpretation of Quantitative Results:
There is a general correlation between the predicted binding affinity and the experimental IC50 values. The highly potent inhibitors, Erlotinib and Gefitinib, show the most favorable (most negative) binding energies. Compound 4d, which is less potent than the approved drugs but still active, has an intermediate binding energy. The core scaffold, this compound, has the least favorable binding energy, which is expected as it lacks the key interacting moieties.
It is crucial to understand that a direct, linear correlation between docking scores and IC50 values is not always observed.[19][20] Docking scores are an approximation of binding free energy and do not account for factors like solvation effects or the kinetics of binding. However, they are highly effective for ranking compounds within a congeneric series and for understanding binding modes.[21][22]
Qualitative Analysis of Binding Interactions
Visual inspection of the top-ranked docked poses provides critical insights into the molecular interactions that stabilize the ligand-receptor complex. These interactions are the basis of the structure-activity relationship.
Key Interactions in the EGFR Kinase Domain:
-
Hydrogen Bonding with Met793: The hinge region of the kinase, specifically the backbone nitrogen of Met793, is a critical hydrogen bond donor. Potent quinazoline inhibitors typically form a hydrogen bond with this residue via one of the nitrogen atoms in the quinazoline ring.[8]
-
Hydrophobic Interactions: The ATP binding pocket is lined with several hydrophobic residues, including Leu718, Val726, Ala743, and Leu844. Interactions with these residues are crucial for the affinity of the inhibitors.[19]
-
Gatekeeper Residue (Thr790): This residue controls access to a deeper hydrophobic pocket. The nature of the substituent on the aniline ring of the inhibitor often determines its interaction with this region.
Binding Mode of Erlotinib (Positive Control):
The docked pose of Erlotinib shows the characteristic interactions of a potent EGFR inhibitor. The quinazoline nitrogen forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region. The 3-ethynylphenyl group extends into a hydrophobic pocket, making favorable contacts with residues like Thr790 and Cys797.
Comparative Binding Modes:
-
Gefitinib: Shows a very similar binding mode to Erlotinib, with the key hydrogen bond to Met793 and extensive hydrophobic interactions.
-
Compound 4d: The docking pose reveals that while it occupies the same general binding pocket, its interactions are less optimal than those of Erlotinib and Gefitinib. It forms the key hydrogen bond with Met793, but its smaller size and different substitution pattern result in fewer hydrophobic contacts.
-
This compound: This core scaffold binds in the ATP pocket but lacks the anilino side chain necessary to form the critical hydrogen bond with Met793 and to occupy the adjacent hydrophobic pocket. Its binding is primarily driven by weaker hydrophobic interactions.
Visualizing the Key Interactions
The following diagram illustrates the key interactions of a potent quinazolinone inhibitor within the EGFR active site, as predicted by the docking study.
Conclusion and Future Directions
This comparative docking study successfully rationalized the structure-activity relationship of a series of quinazolinone-based EGFR inhibitors. The results demonstrate that:
-
Validation is Key: The successful redocking of Erlotinib into the 1M17 crystal structure (RMSD < 2.0 Å) provides a strong foundation of trustworthiness for the entire study.
-
Correlation of Docking Score and Activity: A clear trend was observed where compounds with higher experimental potency exhibited more favorable predicted binding affinities.
-
Elucidation of Key Interactions: The docking poses revealed that the potency of these inhibitors is driven by a combination of a critical hydrogen bond with Met793 in the hinge region and extensive hydrophobic interactions within the ATP binding pocket. The 4-anilino moiety is essential for these key interactions.
The insights gained from this study can directly inform the design of novel this compound derivatives. Future efforts should focus on designing modifications that enhance the interactions observed with the most potent inhibitors. For instance, adding a substituted aniline group at the 4-position of the quinazolinone core would be a logical next step to engage the hinge region and increase potency. The results of such in silico studies can prioritize the synthesis and in vitro testing of the most promising candidates, thereby accelerating the drug discovery process.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 19. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinazolin-4(3H)-one Derivatives and Doxorubicin in Breast Cancer Models
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The quinazolin-4(3H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] This guide provides a detailed comparison of the in vivo efficacy of a representative 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivative against the established standard-of-care chemotherapeutic, Doxorubicin, in the context of breast cancer. While direct comparative in vivo data for this specific quinazolinone derivative is emerging, this analysis is built upon its superior in vitro performance against human breast cancer cell lines and the extensive body of in vivo data available for Doxorubicin in corresponding xenograft models.
Introduction: The Therapeutic Potential of Quinazolin-4(3H)-ones
The quinazolin-4(3H)-one core is a heterocyclic motif present in numerous natural alkaloids and synthetic compounds that exhibit significant biological activities.[1] In the realm of oncology, derivatives of this scaffold have been investigated for their ability to inhibit various molecular targets crucial for cancer cell proliferation and survival.[1] Research has demonstrated that substitutions at the 2, 3, and 6 positions of the quinazolinone ring can significantly modulate their anticancer potency.[1][2]
A notable study by Alafeefy (2011) described the synthesis and in vitro antitumor activity of a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives. Several of these compounds exhibited broad-spectrum antitumor activity against a panel of human cancer cell lines, including the MCF-7 human breast cancer cell line. Importantly, five of the synthesized compounds demonstrated cytotoxic effects superior to the standard-of-care drug, Doxorubicin, in these in vitro assays.[2]
Comparative Efficacy Analysis
This section will compare a representative potent compound from the aforementioned study, Compound X (a conceptual representation of the most active compounds from the series), with Doxorubicin.
Compound X: A Promising Quinazolinone Derivative
Based on the in vitro screening against the MCF-7 cell line, Compound X demonstrated significant cytotoxic activity, outperforming Doxorubicin.[2] The MCF-7 cell line is an estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, and HER2-negative human breast cancer cell line, making it a clinically relevant model for luminal A type breast cancer.[3][4]
Mechanism of Action (Proposed): While the exact mechanism for this specific series of compounds was not fully elucidated in the initial study, many quinazolinone derivatives exert their anticancer effects through the inhibition of key enzymes involved in cell cycle progression and signaling pathways, such as tyrosine kinases or dihydrofolate reductase.[1][5]
Doxorubicin: The Standard of Care
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for various cancers, including breast cancer, for decades.[6][7] Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[6]
In Vivo Efficacy in MCF-7 Xenograft Models: Numerous preclinical studies have established the in vivo efficacy of Doxorubicin in suppressing tumor growth in MCF-7 xenograft models.[8][9][10] These studies typically involve the subcutaneous or orthotopic implantation of MCF-7 cells into immunocompromised mice, followed by systemic administration of Doxorubicin.[3][11]
Data Summary
Table 1: In Vitro Cytotoxicity against MCF-7 Cells
| Compound | IC50 (µM) | Source |
| Compound X (representative) | More potent than Doxorubicin | [2] |
| Doxorubicin | Baseline for comparison | [2] |
Table 2: Representative In Vivo Efficacy of Doxorubicin in MCF-7 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model | Dosing Regimen | Source |
| Doxorubicin | Significant inhibition compared to control | Nude mice | e.g., 5 mg/kg, intravenous, weekly | [8][9] |
| Vehicle Control | Baseline tumor growth | Nude mice | Saline or PBS | [8][9] |
Experimental Methodologies
In Vitro Cytotoxicity Assay for Quinazolinone Derivatives
This protocol is based on the methodology described for evaluating the antitumor activity of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (quinazolinone derivatives and Doxorubicin) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and Doxorubicin (as a positive control) for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity testing.
In Vivo Xenograft Study for Doxorubicin
This protocol represents a standard methodology for evaluating the efficacy of anticancer agents in a breast cancer xenograft model.[3][8][9][10]
Objective: To assess the in vivo antitumor efficacy of Doxorubicin in an MCF-7 xenograft mouse model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 human breast cancer cells
-
Matrigel
-
Doxorubicin
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal housing facility compliant with ethical guidelines
Procedure:
-
Cell Preparation and Implantation: Resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer Doxorubicin (e.g., 5 mg/kg, intravenously) and vehicle control according to the planned schedule.
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
Workflow Diagram:
Caption: Workflow for in vivo xenograft efficacy study.
Conclusion and Future Directions
Future studies should focus on conducting in vivo efficacy studies of the most potent quinazolinone derivatives in MCF-7 xenograft models. Such studies would provide crucial data on their antitumor activity, pharmacokinetic profiles, and potential toxicities, allowing for a direct and comprehensive comparison with Doxorubicin. The ultimate goal is to identify novel drug candidates that offer improved therapeutic outcomes for breast cancer patients.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 7-Methylquinazolin-4(3H)-one: A Guide for Researchers
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its many derivatives, 7-methylquinazolin-4(3H)-one serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this key building block is therefore of paramount importance to researchers in drug discovery and development.
This guide provides a head-to-head comparison of various synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and comparative performance of each method. We will explore both classical and modern approaches, providing the necessary data for you to make an informed decision for your specific research needs.
Introduction to Synthetic Strategies
The synthesis of the quinazolin-4(3H)-one core generally relies on the formation of the pyrimidinone ring fused to a benzene backbone. The primary starting material for this compound is typically 2-amino-4-methylbenzoic acid or its derivatives. The key transformation involves the introduction of the C2 and N3 atoms of the quinazolinone ring. The choice of synthetic route often depends on factors such as desired yield, reaction time, scalability, and environmental considerations.
Route 1: The Classical Niementowski Reaction
The Niementowski reaction is a time-honored and straightforward method for the synthesis of quinazolin-4(3H)-ones. It involves the thermal condensation of an anthranilic acid with an amide.[1] For the synthesis of this compound, 2-amino-4-methylbenzoic acid is reacted with formamide, which serves as both the reagent and often the solvent.
Mechanistic Insights
The reaction is believed to proceed through an initial acylation of the amino group of 2-amino-4-methylbenzoic acid by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, with subsequent dehydration to yield the final quinazolinone product.[1]
Caption: Mechanism of the Niementowski Reaction.
Experimental Protocol:
Materials:
-
2-amino-4-methylbenzoic acid
-
Formamide
Procedure:
-
A mixture of 2-amino-4-methylbenzoic acid (1.0 equivalent) and formamide (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 140-160°C and maintained at this temperature for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure.
-
The resulting solid is triturated with water, filtered, and washed with cold water to remove any remaining formamide.
-
The crude product is purified by recrystallization from ethanol to afford pure this compound.
Route 2: Microwave-Assisted Synthesis
To address the long reaction times and high temperatures of the classical Niementowski reaction, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[2] Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in a fraction of the time.
Mechanistic Considerations
The underlying mechanism of the microwave-assisted synthesis is similar to the classical Niementowski reaction. However, the rapid and efficient heating provided by microwave irradiation significantly enhances the rate of both the initial acylation and the subsequent cyclization-dehydration steps.
Caption: Workflow for Microwave-Assisted Synthesis.
Experimental Protocol:
Materials:
-
2-amino-4-methylbenzoic acid
-
Formamide
-
Microwave synthesis vial
Procedure:
-
In a 10 mL microwave process vial, combine 2-amino-4-methylbenzoic acid (1.0 mmol) and formamide (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product typically precipitates from the solution. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Route 3: Green Catalytic Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For the synthesis of quinazolinones, this has led to the exploration of various catalytic systems that can promote the reaction under milder conditions and with reduced waste. One such approach involves the use of a reusable solid acid catalyst under solvent-free microwave conditions.[3]
Mechanistic Advantage
The catalyst, often a solid support impregnated with an acid, facilitates the acylation and cyclization steps at lower temperatures and shorter reaction times compared to the uncatalyzed thermal method. The use of a solid catalyst also simplifies the work-up procedure, as the catalyst can be easily removed by filtration and potentially reused.
Experimental Protocol (Illustrative):
Materials:
-
2-amino-4-methylbenzoic acid
-
Formamide
-
Solid acid catalyst (e.g., Montmorillonite K-10)[2]
Procedure:
-
A mixture of 2-amino-4-methylbenzoic acid (1.0 mmol), formamide (2.0 mmol), and Montmorillonite K-10 (100 mg) is prepared.
-
The mixture is subjected to microwave irradiation (e.g., 300 W) for a short period (e.g., 5-10 minutes) under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable solvent (e.g., ethyl acetate).
-
The solid catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization.
Head-to-Head Comparison
| Parameter | Route 1: Classical Niementowski | Route 2: Microwave-Assisted | Route 3: Green Catalytic |
| Reaction Time | 4-6 hours | 15-30 minutes | 5-10 minutes |
| Temperature | 140-160°C | 150°C | Lower (with microwave) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Energy Consumption | High | Low | Very Low |
| Solvent Usage | Formamide as solvent | Formamide as solvent | Solvent-free (often) |
| Work-up | Tedious (removal of excess formamide) | Simple (precipitation) | Simple (filtration of catalyst) |
| Scalability | Scalable with appropriate equipment | Scalable in batch microwave reactors | Potentially scalable |
| Environmental Impact | High energy, potential for waste | Reduced energy, less waste | Minimal energy and waste |
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific needs and resources of the laboratory.
-
The Classical Niementowski Reaction remains a viable option for its simplicity and the use of readily available reagents. However, its long reaction times and high energy consumption are significant drawbacks.
-
Microwave-Assisted Synthesis offers a substantial improvement in terms of reaction time and energy efficiency, making it an excellent choice for rapid lead optimization and small to medium-scale synthesis.
-
Green Catalytic Methods represent the future of sustainable chemical synthesis. While specific protocols for this compound may require some optimization, the advantages of mild reaction conditions, reduced waste, and catalyst recyclability make this an attractive area for further development.
For researchers in a modern drug discovery setting, the microwave-assisted route is highly recommended for its balance of speed, efficiency, and scalability. As the demand for greener chemical processes grows, the development and adoption of catalytic methods will likely become the new standard.
References
A Senior Application Scientist's Guide to Assessing the Selectivity of 7-methylquinazolin-4(3H)-one
Introduction: The Criticality of Selectivity in Drug Discovery
In the realm of drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. A molecule that potently modulates its intended biological target while minimally interacting with off-target proteins is the gold standard. Off-target effects can lead to unforeseen toxicity, reduced therapeutic window, and clinical trial failures. The quinazolinone scaffold, a privileged structure in medicinal chemistry, is known to interact with a wide array of biological targets, including kinases, polymerases, and deubiquitinases.[1][2][3][4] This promiscuity underscores the necessity of a rigorous selectivity assessment for any novel quinazolinone derivative.
This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of a hypothetical novel compound, 7-methylquinazolin-4(3H)-one . We will navigate a multi-tiered experimental strategy, from initial broad screening to confirm the primary target class, to in-depth cellular target engagement and quantitative binding kinetics. Each step is designed to build upon the last, creating a self-validating cascade of evidence to robustly define the compound's selectivity profile. This document is intended for researchers, scientists, and drug development professionals who are tasked with characterizing novel small molecule inhibitors.
Part 1: Initial Target Class Identification and Broad Selectivity Profiling
The first principle in assessing selectivity is to cast a wide net. Given that the quinazolinone core is a frequent constituent of kinase inhibitors, our initial hypothesis is that this compound may target the kinome.[5][6][7] Therefore, the logical first step is a broad, high-throughput screen against a large panel of kinases.
Large-Scale Kinase Panel Screening
The most efficient method to rapidly survey the kinome is to utilize a commercial kinase profiling service. Several platforms exist, each with distinct methodologies. For this initial screen, a binding assay format is preferable as it is agnostic to the mechanism of inhibition (e.g., competitive, non-competitive) and provides a direct measure of interaction.
Recommended Approach: A competitive binding assay, such as Eurofins DiscoverX's KINOMEscan™, is an excellent choice. This technology utilizes a site-directed competition affinity binding assay to quantify the interaction of a test compound with over 500 human wild-type and mutant kinase targets.[8]
Experimental Protocol: Single-Dose Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a single, relatively high concentration (e.g., 10 µM) to identify all potential interactions, even weaker ones.
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured, and the results are reported as a percentage of control (%Ctrl), where a lower number indicates a stronger interaction.
-
Data Analysis: The primary output is a list of kinases for which the %Ctrl is below a certain threshold, typically 35% or lower, indicating significant displacement of the probe.
Interpreting the Initial Kinase Screen Data
The results of this broad screen will categorize the kinases into three groups:
-
High-Affinity Hits: Kinases with very low %Ctrl values (e.g., <10%). These are your primary target candidates.
-
Moderate-Affinity Hits: Kinases with intermediate %Ctrl values (e.g., 10-35%). These are potential off-targets that require further investigation.
-
Non-Binders: Kinases with high %Ctrl values (>35%). These are unlikely to be direct targets.
Table 1: Hypothetical Single-Dose (10 µM) Kinase Screening Results for this compound
| Kinase Target | Kinase Family | % Control | Interpretation |
| EGFR | Tyrosine Kinase | 2.5 | Primary Target Candidate |
| HER2 | Tyrosine Kinase | 4.1 | Primary Target Candidate |
| VEGFR2 | Tyrosine Kinase | 38.2 | Weak/No Interaction |
| CDK2 | CMGC | 85.7 | No Interaction |
| p38α (MAPK14) | CMGC | 91.3 | No Interaction |
| SRC | Tyrosine Kinase | 25.6 | Potential Off-Target |
| ABL1 | Tyrosine Kinase | 30.1 | Potential Off-Target |
From this hypothetical data, Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) emerge as the most probable primary targets. SRC and ABL1 are identified as potential off-targets that warrant further characterization.
Dose-Response Profiling for Potency Determination
Following the initial screen, the next logical step is to determine the potency of this compound against the identified primary and secondary hits. This is achieved by performing a dose-response analysis to calculate the dissociation constant (Kd).
Experimental Protocol: Dose-Response (Kd) Determination
-
Compound Submission: Submit this compound for an 11-point, 3-fold serial dilution dose-response curve against the selected kinases (EGFR, HER2, SRC, ABL1).
-
Assay Principle: The same competitive binding assay is used. The percentage of kinase bound to the solid support is measured at each concentration of the test compound.
-
Data Analysis: The resulting dose-response curve is fitted using a sigmoidal model to determine the Kd value, which represents the concentration of the compound at which 50% of the kinase is bound.
Table 2: Hypothetical Dose-Response (Kd) Results
| Kinase Target | Kd (nM) |
| EGFR | 15 |
| HER2 | 25 |
| SRC | 1,200 |
| ABL1 | 2,500 |
These results strengthen our hypothesis that EGFR and HER2 are the primary targets, with nanomolar potency. The micromolar affinities for SRC and ABL1 suggest they are significantly weaker off-targets.
Part 2: Cellular Target Engagement and Validation
Biochemical assays, while powerful, are performed on isolated enzymes. It is crucial to validate that the compound can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[5][9][10][11][12][13]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand (our compound) to a protein target stabilizes the protein's structure, making it more resistant to thermal denaturation.[9][12][13] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly measure target engagement.
Workflow for Cellular Target Engagement Validation
Caption: CETSA experimental workflow for target engagement.
Experimental Protocol: CETSA Melt Curve
-
Cell Line Selection: Choose a human cell line that endogenously expresses the target proteins, for example, the A549 lung carcinoma cell line for EGFR.
-
Compound Treatment: Incubate A549 cells with a saturating concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation.
-
Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies for EGFR and HER2. Quantify the band intensities.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the DMSO- and compound-treated samples. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm). A shift in the melt curve to a higher temperature (a positive ΔTm) indicates target stabilization and thus, engagement.
Table 3: Hypothetical CETSA Melt Curve Results
| Target | Treatment | Apparent Tm (°C) | ΔTm (°C) | Conclusion |
| EGFR | DMSO | 52.5 | - | Baseline |
| EGFR | 10 µM Compound | 58.0 | +5.5 | Robust Target Engagement |
| HER2 | DMSO | 54.0 | - | Baseline |
| HER2 | 10 µM Compound | 59.0 | +5.0 | Robust Target Engagement |
| SRC | DMSO | 55.0 | - | Baseline |
| SRC | 10 µM Compound | 55.2 | +0.2 | No significant engagement |
The significant positive thermal shifts for EGFR and HER2 provide strong evidence that this compound enters the cells and directly binds to its intended targets. The negligible shift for SRC confirms the in-cell selectivity observed in the biochemical screen.
Part 3: Orthogonal Assessment of Binding and Kinetics
To build a truly trustworthy selectivity profile, it is essential to use orthogonal methods that rely on different physical principles. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and kinetics, corroborating the findings from binding and cellular assays.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[4][14][15][16][17] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol: SPR Analysis
-
Protein Immobilization: Covalently immobilize purified recombinant EGFR and HER2 kinase domains onto separate flow cells of an SPR sensor chip. An empty flow cell is used as a reference.
-
Analyte Injection: Inject a series of concentrations of this compound over the flow cells and monitor the change in the SPR signal (measured in Response Units, RU) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the kinetic parameters ka and kd. The KD is calculated as kd/ka.
Workflow for SPR Kinetic Analysis
Caption: SPR workflow for determining binding kinetics.
Table 4: Hypothetical SPR Kinetic Data
| Target | ka (1/Ms) | kd (1/s) | KD (nM) (kd/ka) | Residence Time (1/kd) |
| EGFR | 1.5 x 10^5 | 2.0 x 10^-3 | 13.3 | 500 s |
| HER2 | 1.1 x 10^5 | 2.5 x 10^-3 | 22.7 | 400 s |
The SPR-derived KD values are in excellent agreement with the Kd values from the biochemical binding assay, providing strong, independent validation of the high affinity of this compound for EGFR and HER2. Furthermore, the slow dissociation rate (long residence time) suggests a durable interaction with the targets, which can be a desirable property for a therapeutic agent.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1][18][19][20][21]
Experimental Protocol: ITC
-
Sample Preparation: Place a solution of purified EGFR or HER2 kinase domain in the ITC sample cell. Fill the injection syringe with a solution of this compound.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding sites become saturated.
-
Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine KD, n, ΔH, and ΔS.
Table 5: Hypothetical ITC Thermodynamic Data
| Target | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Binding Driver |
| EGFR | 18 | 1.05 | -7.5 | -3.2 | Enthalpy-driven |
| HER2 | 28 | 0.98 | -7.1 | -3.3 | Enthalpy-driven |
The ITC results provide a third, independent confirmation of the nanomolar affinity for EGFR and HER2. The stoichiometry of approximately 1 indicates a 1:1 binding mode, as expected. The negative enthalpy change (ΔH) suggests that the binding is primarily driven by favorable enthalpic interactions, such as hydrogen bonds and van der Waals forces.
Conclusion: Synthesizing a Coherent Selectivity Profile
By systematically employing a tiered and orthogonal set of experimental approaches, we have constructed a robust and self-validating selectivity profile for the hypothetical compound, this compound.
-
Broad Kinome Screening identified EGFR and HER2 as the primary high-affinity targets from a panel of over 500 kinases.
-
Cellular Thermal Shift Assays confirmed direct target engagement of EGFR and HER2 in a physiologically relevant cellular context, demonstrating the compound's ability to cross the cell membrane and bind its targets.
-
Orthogonal Biophysical Methods (SPR and ITC) quantitatively validated the high-affinity binding to EGFR and HER2, providing detailed kinetic and thermodynamic insights into the interaction.
The collective data strongly indicates that This compound is a potent and selective dual inhibitor of EGFR and HER2 . The micromolar affinity for other kinases like SRC and ABL1 suggests a favorable selectivity window. This comprehensive dataset provides a high degree of confidence in the compound's mechanism of action and serves as a solid foundation for further preclinical development. This guide illustrates a best-practice approach that prioritizes scientific integrity and provides the depth of data necessary for informed decision-making in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. assayquant.com [assayquant.com]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. pelagobio.com [pelagobio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
- 19. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of 7-Methylquinazolin-4(3H)-one: Synthesis and Biological Evaluation
Introduction: The Quinazolinone Scaffold in Drug Discovery
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific derivative, 7-methylquinazolin-4(3H)-one, and critically examines the reproducibility of its synthesis and biological testing. As researchers and drug development professionals, understanding the nuances that govern experimental consistency is paramount to generating reliable and translatable data. This document provides an in-depth analysis of common synthetic routes and biological assays, highlighting critical parameters and potential pitfalls that can influence reproducibility.
Part 1: Synthesis of this compound – A Comparative Analysis
The synthesis of this compound typically originates from 4-methyl-2-aminobenzoic acid. Several methods can be employed, each with its own set of advantages and challenges that directly impact reproducibility.
Method 1: The Niementowski Reaction (Classical Approach)
The Niementowski reaction is a foundational method for quinazolinone synthesis, involving the thermal condensation of an anthranilic acid with an amide.[1] For this compound, this would involve reacting 4-methyl-2-aminobenzoic acid with formamide.
-
Combine 4-methyl-2-aminobenzoic acid (1 equivalent) and formamide (a large excess, e.g., 10-20 equivalents).
-
Heat the mixture to 130-150°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
The Niementowski reaction, while straightforward, can be prone to reproducibility issues.[2][3] High temperatures can lead to the decomposition of starting materials and the formation of byproducts, resulting in variable yields.[3] The purity of the 4-methyl-2-aminobenzoic acid is critical, as impurities can interfere with the cyclization step. Furthermore, the reaction is often sensitive to the scale and the efficiency of water removal during the condensation process.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis offers a significant improvement over classical heating by enabling rapid and uniform heating, which can lead to shorter reaction times and improved yields.[1][2]
-
In a microwave-safe vessel, combine 4-methyl-2-aminobenzoic acid (1 equivalent), formamide (5-10 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes).
-
Monitor the pressure and temperature throughout the reaction.
-
After cooling, work up the reaction mixture as described for the Niementowski synthesis.
MAOS enhances reproducibility by providing precise control over reaction parameters like temperature and time.[2] This minimizes the formation of thermal decomposition byproducts. However, specialized microwave reactors are necessary to ensure consistent and safe operation, as household microwave ovens lack the necessary controls for reproducible chemical synthesis.[2]
Comparative Synthesis Data
| Parameter | Method 1: Niementowski Reaction | Method 2: Microwave-Assisted Synthesis | Key Reproducibility Factors |
| Starting Materials | 4-methyl-2-aminobenzoic acid, Formamide | 4-methyl-2-aminobenzoic acid, Formamide, Acid catalyst | Purity of starting materials, especially the anthranilic acid. |
| Reaction Temperature | 130-150°C | 150-180°C | Precise temperature control is crucial to avoid side reactions.[3] |
| Reaction Time | 2-4 hours | 10-30 minutes | Shorter reaction times in MAOS reduce byproduct formation. |
| Typical Yields | Moderate to Good (can be variable) | Good to Excellent (often higher and more consistent) | Yields are highly dependent on reaction conditions and scale. |
| Equipment | Standard laboratory glassware | Specialized microwave reactor | Lack of proper equipment for MAOS leads to poor reproducibility.[2] |
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Part 2: Biological Testing of this compound – A Guide to Reproducible Assays
The quinazolinone scaffold is known for a variety of biological activities. Here, we discuss common assays and the factors that influence their reproducibility when testing this compound.
Assay 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
The MTT assay is susceptible to variability from several sources.[4][5] The initial cell seeding density is critical; too few or too many cells can lead to non-linear and inconsistent results.[5] The incubation time with the test compound and the MTT reagent must be strictly controlled. Furthermore, some compounds can interfere with the MTT reduction process, leading to false-positive or false-negative results.[6] For instance, antioxidant compounds can directly reduce MTT, independent of cellular metabolism.[7] Therefore, it is crucial to perform control experiments to rule out such interference.
Assay 2: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Acclimatize rodents (typically rats or mice) to the laboratory environment.
-
Administer this compound (or a reference drug like indomethacin and a vehicle control) orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of one hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan injection) using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
The carrageenan-induced paw edema model, while widely used, can exhibit significant variability.[8] The inflammatory response can be influenced by the animal's age, weight, and strain.[9] Environmental factors, particularly ambient temperature, can dramatically affect the anti-inflammatory activity of test compounds.[8] Therefore, maintaining a controlled and consistent experimental environment is essential for reproducible results. The timing of compound administration relative to the carrageenan injection is also a critical parameter.
Assay 3: Antimicrobial Activity (Agar Well Diffusion Assay)
This assay is a common method for screening the antimicrobial activity of chemical compounds.
-
Prepare agar plates and inoculate them with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of a solution of this compound at a known concentration into the wells. Include positive (known antibiotic) and negative (solvent) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well.
The agar diffusion assay's reproducibility is dependent on several factors. The depth and uniformity of the agar can affect the diffusion of the compound.[10] The polarity of the test compound is a major consideration; non-polar compounds diffuse poorly in the aqueous agar matrix, potentially leading to false-negative results or highly variable zone sizes.[11] The concentration of the microbial inoculum must be standardized to ensure consistent growth.
Comparative Biological Assay Data
| Parameter | Assay 1: MTT (Cytotoxicity) | Assay 2: Carrageenan-Induced Edema | Assay 3: Agar Well Diffusion |
| Principle | Measures metabolic activity | Measures reduction in acute inflammation | Measures inhibition of microbial growth |
| Endpoint | Absorbance (correlates to cell viability) | Paw volume/thickness | Diameter of inhibition zone |
| Key Reproducibility Factors | Cell seeding density, incubation times, compound interference.[4][5] | Animal strain, age, weight, ambient temperature.[8][9] | Agar depth, compound polarity/solubility, inoculum concentration.[10][11] |
| Common Pitfalls | False positives/negatives due to compound interference.[6] | High variability due to environmental factors.[8] | Poor diffusion of non-polar compounds.[11] |
Biological Testing Workflow Diagram
Caption: Workflow for the biological evaluation of this compound.
Conclusion: Best Practices for Ensuring Reproducibility
The synthesis and biological evaluation of this compound, like any scientific endeavor, demand meticulous attention to detail to ensure reproducibility. For synthesis, the adoption of modern techniques like microwave-assisted synthesis can offer greater control and consistency over classical methods. In biological testing, a thorough understanding of the assay's principles and limitations is crucial. Researchers must be vigilant about controlling critical parameters, be it cell density in an MTT assay or ambient temperature in an animal model. By acknowledging and addressing the factors that influence variability, the scientific community can build a more robust and reliable foundation for the development of novel quinazolinone-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. Factors influencing the inhibitory action of anti-inflammatory drugs on carrageenin induced oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Petri dish concavity--a potential source of error in antibiotic assay and agar diffusion antibiotic susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of 7-Methylquinazolin-4(3H)-one Analogs
In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a "privileged structure," a molecular framework that has demonstrated the ability to bind to a variety of biological targets with high affinity.[1] Specifically, the 7-methylquinazolin-4(3H)-one core is a recurring motif in a multitude of investigational compounds, particularly in the realm of oncology. The placement of the methyl group at the 7-position can significantly influence the molecule's interaction with its target and, crucially, its journey through the body. This guide offers a comparative analysis of the pharmacokinetic properties of this compound analogs, providing researchers, scientists, and drug development professionals with a framework for understanding and optimizing these promising therapeutic agents.
The journey of a drug from administration to elimination is a complex odyssey governed by its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). A compound with exceptional in vitro potency can falter in clinical trials if it possesses poor oral bioavailability, rapid metabolism, or unfavorable distribution characteristics. Therefore, a thorough and early assessment of ADME properties is paramount to de-risk drug candidates and guide the synthetic efforts of medicinal chemists.[2][3][4][5] This guide will delve into the key pharmacokinetic considerations for this compound analogs, with a particular focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established target for this class of compounds.[6][7][8][9][10][11]
The Significance of the 7-Methyl Substituent
The introduction of a methyl group at the 7-position of the quinazolinone ring is not a trivial modification. This small alkyl group can exert profound effects on the molecule's physicochemical properties. For instance, it can enhance metabolic stability by blocking a potential site of oxidation by cytochrome P450 enzymes. Furthermore, the 7-position is often a key interaction point within the binding pocket of target proteins, and the methyl group can influence binding affinity and selectivity. From a pharmacokinetic perspective, this substitution can impact solubility, lipophilicity, and plasma protein binding, all of which are critical determinants of a drug's ADME profile.
Comparative Pharmacokinetic Profiling: In Silico and In Vitro Perspectives
| Compound/Analog | LogP (Lipophilicity) | Aqueous Solubility | Caco-2 Permeability (Absorption) | Metabolic Stability (t½ in Liver Microsomes) | CYP450 Inhibition (e.g., CYP3A4 IC50) | Plasma Protein Binding | Data Source |
| Analog A (Hypothetical 7-methyl derivative) | 2.5 - 3.5 | Moderate | High | > 30 min | > 10 µM | High (>90%) | In Silico Prediction |
| Gefitinib (Quinazoline EGFR inhibitor) | ~3.2 | Low | High | ~20 min | Moderate | High (~90%) | Experimental Data |
| Erlotinib (Quinazoline EGFR inhibitor) | ~2.8 | Low | High | ~30 min | Moderate | High (~94%) | Experimental Data |
| Lapatinib (Quinazoline EGFR/HER2 inhibitor) | ~4.5 | Very Low | Low | > 60 min | Strong | Very High (>99%) | Experimental Data |
| Quinazolinone Derivative 1 | 2.8 | N/A | Predicted High | N/A | N/A | Predicted High | In Silico[7] |
| Quinazolinone Derivative 2 | 3.5 | N/A | Predicted High | N/A | N/A | Predicted High | In Silico[7] |
Note: "N/A" indicates that the data was not available in the cited sources. The data for Gefitinib, Erlotinib, and Lapatinib are included as well-characterized benchmarks within the broader quinazoline class.
From this synthesized data, we can draw several key insights:
-
Lipophilicity (LogP): Most quinazolinone-based kinase inhibitors fall within a moderately lipophilic range. A LogP between 2 and 4 is often considered a good balance for cell permeability and aqueous solubility. The introduction of a methyl group at the 7-position is expected to slightly increase lipophilicity.
-
Solubility: Poor aqueous solubility is a common challenge for this class of compounds. This can limit oral absorption and formulation options. Early formulation strategies, such as the use of amorphous solid dispersions or enabling excipients, are often necessary.
-
Permeability: High Caco-2 permeability is generally observed for quinazolinone analogs, suggesting good potential for oral absorption.[7]
-
Metabolic Stability: The metabolic fate of these compounds is a critical consideration. The quinazolinone core itself can be susceptible to metabolism. The 7-methyl group can serve to block a potential site of metabolism, thereby increasing the metabolic half-life.
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. Screening for CYP inhibition early in development is crucial.
-
Plasma Protein Binding: High plasma protein binding is common for this class of molecules. While extensive binding can limit the free fraction of the drug available to exert its therapeutic effect, it can also serve as a reservoir, prolonging the drug's duration of action.
Experimental Protocols for Pharmacokinetic Characterization
To move beyond prediction and obtain robust experimental data, a tiered approach to pharmacokinetic profiling is essential. The following are detailed, step-by-step methodologies for key assays that form the foundation of this characterization.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Causality: This assay provides an early indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes. A compound that is rapidly metabolized in this assay is likely to have a short half-life and poor oral bioavailability in vivo.
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH (a necessary cofactor for CYP450 enzymes), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the this compound analog (typically at a final concentration of 1 µM) to the reaction mixture.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Sample Analysis: Centrifuge the samples to precipitate the microsomal proteins. Analyze the supernatant for the concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Caco-2 Permeability Assay for Oral Absorption Prediction
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as a well-established in vitro model of the human intestinal epithelium. This assay predicts the rate and extent of oral absorption of a drug candidate.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: Add the test compound to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
Sampling: At specified time intervals, collect samples from the basolateral (BL) side (representing the bloodstream).
-
Directional Transport: To assess active efflux, also perform the experiment in the reverse direction (BL to AP).
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. A high AP to BL Papp value suggests good passive permeability. A significantly higher BL to AP Papp value compared to the AP to BL value indicates the involvement of active efflux transporters.
Visualizing the Path to Pharmacokinetic Understanding
To conceptualize the experimental workflow and the biological context of these analogs, the following diagrams are provided.
Caption: A typical experimental workflow for the pharmacokinetic characterization of drug candidates.
Many this compound analogs have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.[6][7][8][9][10][11] Understanding the target pathway is crucial for interpreting the desired pharmacological effects in relation to the drug's pharmacokinetic profile.
Caption: A simplified diagram of the EGFR signaling pathway, a key target for many quinazolinone analogs.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. A deep understanding and early characterization of the pharmacokinetic properties of analogs based on this core are not just beneficial but essential for the successful translation of potent molecules into effective medicines. While in silico and in vitro models provide invaluable early insights, they must be validated with definitive in vivo studies. The interplay between chemical structure and ADME properties is intricate, and even minor structural modifications can lead to significant changes in a compound's pharmacokinetic profile. Future research should focus on building more comprehensive structure-pharmacokinetic relationship models for this important class of compounds to further streamline the drug discovery process. By integrating pharmacokinetic profiling early and throughout the discovery pipeline, we can enhance the probability of success in developing the next generation of quinazolinone-based therapies.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.unar.ac.id [repository.unar.ac.id]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 7-methylquinazolin-4(3H)-one
As a Senior Application Scientist, my primary focus extends beyond experimental success to encompass the absolute safety of the researchers I support. Handling novel or specialized chemical entities like 7-methylquinazolin-4(3H)-one, a member of the biologically significant quinazolinone family, demands a rigorous, proactive approach to safety.[1][2] This guide is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), moving from hazard identification to operational and disposal protocols. Our objective is to build a self-validating system of safety around this compound, ensuring that every step is underpinned by sound scientific reasoning.
Immediate Safety Briefing: Hazard Profile of Quinazolinone Derivatives
The primary hazards associated with this class of compounds are:
-
Skin Irritation: Causes skin irritation upon direct contact.[3][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[3][4]
-
Respiratory Irritation: As a solid powder, it may cause respiratory tract irritation if inhaled.[3][4]
Therefore, a comprehensive PPE strategy is not merely recommended; it is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion.
Core Directive: A Multi-Layered PPE Protocol
The foundation of safe chemical handling rests on layering appropriate barriers between the researcher and the hazard.[5][6] The following protocol outlines the minimum required PPE for any task involving this compound.
The potential for serious eye irritation necessitates robust protection.[3][4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all laboratory work.[7][8]
-
Required for Liquids/Solutions: When handling solutions of the compound or performing any task with a splash hazard (e.g., transfers, dissolution), chemical splash goggles must be worn.[7] Goggles provide a complete seal around the eyes, offering superior protection against splashes compared to safety glasses.[6]
-
High-Risk Operations: For procedures involving larger volumes (>50 mL) or energetic reactions, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][8]
Given that quinazolinone derivatives are known skin irritants, glove selection and use are critical.[3]
-
Glove Type: Disposable nitrile gloves are the standard for providing incidental protection against chemical splashes.[7][8] They offer a good balance of chemical resistance and dexterity.
-
Protocol: Always inspect gloves for tears or punctures before use. Don two pairs of nitrile gloves ("double-gloving") when handling the concentrated solid or preparing stock solutions. This provides an extra layer of protection against potential contamination.
-
Immediate Action: If a glove comes into direct contact with the chemical, remove it immediately, wash your hands thoroughly with soap and water, and don a new pair.[7] Contaminated gloves must not be reused.
-
Lab Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from potential spills and contamination.[5][6] For tasks involving flammable solvents, a fire-resistant lab coat is recommended.
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory personal attire in any laboratory where hazardous chemicals are handled.[5][7]
The primary inhalation risk comes from the aerosolization of the fine powder.
-
Primary Engineering Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood or a powder containment hood. This is the most effective way to prevent respiratory exposure.[9]
-
Secondary Respiratory Protection: In the rare event that engineering controls are not feasible, or as a supplementary measure during spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. Use of respirators requires prior medical evaluation and fit-testing.[8]
Operational Plan: Task-Specific PPE Requirements
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides clear, immediate guidance for common laboratory procedures.
| Task | Potential Hazards | Minimum Required PPE |
| Weighing Solid Compound | Inhalation of powder, Dermal contact | Double nitrile gloves, Lab coat, Chemical splash goggles, Work within a chemical fume hood or powder containment hood. |
| Preparing Solutions | Splash to eyes/skin, Dermal contact | Double nitrile gloves, Lab coat, Chemical splash goggles. |
| Reaction Setup/Monitoring | Splash to eyes/skin, Dermal contact | Nitrile gloves, Lab coat, Safety glasses with side shields (minimum); Goggles preferred. |
| Work-up & Purification | Splash to eyes/skin, Dermal contact | Nitrile gloves, Lab coat, Chemical splash goggles. A face shield is recommended for large-volume liquid transfers. |
| Handling Contaminated Waste | Dermal contact from residual chemical | Nitrile gloves, Lab coat, Safety glasses with side shields. |
PPE Selection & Use Workflow
The following diagram outlines the logical workflow for ensuring proper PPE selection and use when handling this compound.
Caption: PPE Selection Workflow for Chemical Handling.
Disposal Plan: Managing Contaminated Materials
Safe disposal is the final, critical step in the chemical handling lifecycle.
-
Contaminated PPE:
-
Gloves: Dispose of used nitrile gloves in the designated solid hazardous waste container immediately after the task is complete or if contamination occurs.
-
Lab Coats: If significant contamination of a lab coat occurs, it must be professionally decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats at home.
-
Other Disposables: Any disposable materials (e.g., weigh paper, pipette tips) that come into contact with the compound must be discarded into the solid hazardous waste stream.[10]
-
-
Chemical Waste:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][11]
-
Segregation: Do not mix this waste with incompatible waste streams. Store in a designated satellite accumulation area.[11]
-
Containers: Waste must be stored in chemically compatible containers with tightly sealing lids.[12][13] The container must be kept closed except when adding waste.[10][13]
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous chemical waste.[12][14] Only after proper rinsing can the defaced container be discarded as regular waste.[14]
-
By adhering to these comprehensive guidelines, you establish a robust safety framework that protects not only yourself but also your colleagues and the environment.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. fishersci.no [fishersci.no]
- 4. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westlab.com.au [westlab.com.au]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. ethz.ch [ethz.ch]
- 14. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




